Technical Documentation Center

(R)-2-(Benzoyloxy)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-(Benzoyloxy)propanoic acid

Core Science & Biosynthesis

Foundational

(R)-2-(Benzoyloxy)propanoic acid synthesis methods

An In-depth Technical Guide to the Synthesis of (R)-2-(Benzoyloxy)propanoic Acid Abstract (R)-2-(Benzoyloxy)propanoic acid is a chiral carboxylic acid that serves as a valuable building block in synthetic organic chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of (R)-2-(Benzoyloxy)propanoic Acid

Abstract

(R)-2-(Benzoyloxy)propanoic acid is a chiral carboxylic acid that serves as a valuable building block in synthetic organic chemistry. The primary challenge in its synthesis lies in the precise control of the stereochemistry at the C2 position, as racemization can readily occur under non-optimized conditions. This technical guide provides an in-depth analysis of robust and stereocontrolled methods for the synthesis of this target molecule. We will explore three principal strategies: direct stereoretentive esterification of (R)-lactic acid, stereoinversive synthesis from (S)-lactic acid via the Mitsunobu reaction, and a biocatalytic approach using enzymatic kinetic resolution. This document is intended for researchers, chemists, and process development professionals seeking to understand the causality behind experimental choices and to implement reliable, validated protocols.

Introduction: The Synthetic Challenge

The synthesis of enantiomerically pure α-hydroxy acid derivatives is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The stereocenter, being adjacent to an acidic carboxyl group, is susceptible to epimerization, particularly under basic, acidic, or high-temperature conditions. The abstraction of the α-proton leads to a planar enolate intermediate, which upon re-protonation can yield a racemic mixture, compromising the product's optical purity and, consequently, its biological efficacy or material properties.

This guide focuses on three distinct and reliable strategies to synthesize (R)-2-(Benzoyloxy)propanoic acid, each with unique advantages regarding starting material availability, stereochemical outcome, and process considerations.

Core Synthetic Strategies

Method A: Direct Stereoretentive Esterification of (R)-Lactic Acid

The most direct conceptual approach is the benzoylation of the hydroxyl group of commercially available (R)-lactic acid or its esters. The critical parameter for success is the use of mild reaction conditions to prevent racemization of the delicate α-stereocenter.

Causality and Mechanistic Insight: Standard Fischer esterification (acid catalysis at high temperatures) is unsuitable for this transformation due to the high risk of racemization.[1] Instead, acylation must be performed at low temperatures using a non-nucleophilic base to activate the hydroxyl group or by using an acylating agent that does not require harsh conditions. A common and effective method involves the use of benzoyl chloride with a tertiary amine base like pyridine or triethylamine at low temperatures.[2] The base serves a dual purpose: it acts as a nucleophile to form a highly reactive acylpyridinium intermediate and neutralizes the HCl byproduct generated during the reaction. Performing the reaction at or below 0 °C is crucial to suppress the rate of α-proton abstraction and preserve the stereochemical integrity of the starting material.

Reaction Scheme: Direct Benzoylation

cluster_main R_Lactic_Ester Ethyl (R)-lactate Benzoyl_Chloride Benzoyl Chloride Product (R)-2-(Benzoyloxy) propanoate R_Lactic_Ester->Product Pyridine Pyridine, 0 °C Benzoyl_Chloride->Product Pyridine->Product plus +

Caption: Direct acylation of Ethyl (R)-lactate.

Method B: Stereoinversive Synthesis via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and highly reliable method for achieving a formal SN2 reaction on a secondary alcohol, resulting in a clean inversion of stereochemistry.[3][4] This makes it an ideal strategy for converting the readily available and often less expensive (S)-lactic acid derivatives into the desired (R)-benzoyloxy product.

Causality and Mechanistic Insight: The reaction proceeds by activating the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The alcohol and PPh₃ form an oxyphosphonium salt, which is an excellent leaving group. The nucleophile, in this case, the benzoate anion formed from benzoic acid, then displaces this leaving group via a backside SN2 attack. This mechanism ensures a predictable and complete inversion of the stereocenter. One study demonstrated this principle by coupling (S)-ethyl lactate with a phenolic nucleophile to give the corresponding (R)-ether in 88% yield.[4] Another study used (R)-ethyl lactate and observed exclusive inversion of configuration.[5]

Reaction Scheme: Mitsunobu Reaction

cluster_main S_Lactic_Ester Ethyl (S)-lactate Benzoic_Acid Benzoic Acid Product Ethyl (R)-2- (Benzoyloxy)propanoate S_Lactic_Ester->Product Inversion of Stereochemistry Benzoic_Acid->Product Reagents PPh₃, DIAD Reagents->Product plus1 + plus2 +

Caption: Stereoinversive synthesis via the Mitsunobu reaction.

Method C: Enzymatic Kinetic Resolution (EKR) of Racemic Lactate Esters

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymatic Kinetic Resolution (EKR) is a powerful technique where an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product.

Causality and Mechanistic Insight: Lipases are commonly employed for EKR of alcohols and esters.[6] Novozym 435, an immobilized form of lipase B from Candida antarctica, is a particularly robust and versatile biocatalyst known for its high enantioselectivity in a wide range of transformations.[7][8] For this synthesis, a racemic mixture of ethyl lactate could be subjected to EKR using an acyl donor like benzoic anhydride. The enzyme's chiral active site would preferentially catalyze the benzoylation of one enantiomer (e.g., the (S)-enantiomer) at a much higher rate than the other. The reaction is stopped at approximately 50% conversion, yielding a mixture of highly enriched (R)-ethyl lactate (unreacted starting material) and ethyl (S)-2-(benzoyloxy)propanoate (product), which can then be separated chromatographically. Studies have shown Novozym 435 effectively catalyzes reactions with benzoic anhydride and resolves similar chiral propionic acids with high enantiomeric ratios.[7][9]

Reaction Scheme: Enzymatic Kinetic Resolution

cluster_main Racemic_Lactate Racemic Ethyl Lactate ((R)- and (S)-) Acyl_Donor Benzoic Anhydride Separated_Products Separable Mixture: - Ethyl (R)-lactate (unreacted) - Ethyl (S)-2-(benzoyloxy)propanoate Racemic_Lactate->Separated_Products Acyl_Donor->Separated_Products Enzyme Novozym 435 Enzyme->Separated_Products plus +

Caption: Enantioselective synthesis via Enzymatic Kinetic Resolution.

Comparative Analysis of Synthesis Methods

FeatureMethod A: Direct EsterificationMethod B: Mitsunobu ReactionMethod C: Enzymatic Kinetic Resolution
Stereochemical Control Good; relies on mild, low-temp conditions to prevent racemization.Excellent; SN2 mechanism provides predictable and complete inversion.[3]Excellent; enzyme active site provides very high enantioselectivity.[7]
Starting Material (R)-Lactic Acid/Ester(S)-Lactic Acid/EsterRacemic Lactic Acid/Ester
Typical Yield Good to Excellent (>80%)Good (70-90%)[4]Max. 50% for each enantiomer (based on starting racemate).
Key Reagents Benzoyl Chloride, PyridinePPh₃, DIAD/DEAD, Benzoic AcidLipase (e.g., Novozym 435), Benzoic Anhydride
Process Considerations Requires careful temperature control.Stoichiometric amounts of PPh₃ and DIAD generate byproducts (phosphine oxide, hydrazine) that require careful purification to remove.Requires separation of product from unreacted starting material. Enzyme can be recovered and reused.[9]
"Green" Chemistry Moderate; uses chlorinated solvents and amine bases.Poor; generates significant stoichiometric waste.Good; uses biodegradable catalyst under mild conditions.

Detailed Experimental Protocols

Protocol for Method A: Direct Benzoylation of Ethyl (R)-lactate

This protocol is based on standard procedures for low-temperature acylation of sensitive alcohols.[2][10]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add ethyl (R)-lactate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add dry pyridine (1.5 eq) to the solution and stir for 5 minutes.

  • Acylation: Slowly add benzoyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with 1M HCl, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ethyl (R)-2-(benzoyloxy)propanoate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Workflow: Direct Benzoylation Protocol

A Dissolve Ethyl (R)-lactate in DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add Benzoyl Chloride (dropwise, < 5 °C) C->D E Stir at 0 °C, then RT D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Purify via Chromatography H->I J Hydrolyze to Acid (Optional) I->J

Caption: Experimental workflow for direct benzoylation.

Protocol for Method B: Mitsunobu Reaction of Ethyl (S)-lactate

This protocol is adapted from established Mitsunobu procedures.[5][11]

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add ethyl (S)-lactate (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes, maintaining the internal temperature below 5 °C. A white precipitate (triphenylphosphine oxide) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and stir. The triphenylphosphine oxide and hydrazine byproducts will precipitate.

  • Purification: Filter the mixture through a pad of Celite, washing the filter cake with cold diethyl ether. Concentrate the filtrate. The crude product can be further purified by flash column chromatography to remove any remaining impurities, yielding ethyl (R)-2-(benzoyloxy)propanoate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the target carboxylic acid.

Conclusion

The synthesis of (R)-2-(Benzoyloxy)propanoic acid can be successfully achieved with high stereochemical fidelity through several strategic approaches. The Mitsunobu reaction offers the most reliable and predictable method for stereochemical control, proceeding through a well-understood SN2 inversion mechanism. Direct benzoylation is a viable and atom-economical alternative, provided that mild, low-temperature conditions are strictly maintained to prevent racemization. For laboratories equipped for biocatalysis, Enzymatic Kinetic Resolution represents a sophisticated, green, and highly selective method, aligning with modern trends in sustainable chemistry. The optimal choice of method will depend on factors such as the cost and availability of the starting enantiomer of lactic acid, scalability requirements, and the desired standards for process efficiency and waste management.

References

  • Steglich, W. (1978). Steglich Esterification. SynArchive. Available at: [Link]

  • Wikipedia. (2023). Steglich esterification. In Wikipedia. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Available at: [Link]

  • de Klerk, A., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. TU Delft Research Portal. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Silva, A. M., et al. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry, 11(6), 14357-14368. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Srogl, J., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5416–5422. Available at: [Link]

  • Szymańska, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules, 26(8), 2291. Available at: [Link]

  • Khan, N. T., & Ali, A. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 23(8), 1809. Available at: [Link]

  • Kim, J. H., et al. (2003). Facile synthesis of optical pure fenoxaprop-p-ethyl[ethyl (R)-2-{4-(chloro-1,3-benzoxazol-2-yloxy)phenoxy}propionate]. ResearchGate. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Almac Group. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Available at: [Link]

  • Tengeiji, A., et al. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Heterocycles, 86(2), 1227-1252. Available at: [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93; Vol. 63, p.183. Available at: [Link]

  • Zhang, S., et al. (2014). Optimization and kinetic study of immobilized lipase-catalyzed synthesis of ethyl lactate. ResearchGate. Available at: [Link]

  • Szymańska, K., et al. (2016). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Journal of Chromatographic Science, 54(8), 1338–1345. Available at: [Link]

  • Papanikolaou, S., et al. (2018). Application of commercial and non-commercial immobilized lipases for biocatalytic production of ethyl lactate in organic solvents. Bioresource Technology, 247, 496-503. Available at: [Link]

  • Li, Q., et al. (2014). Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety. Asian Journal of Chemistry, 26(2), 481-484. Available at: [Link]

  • Hof, R. P., & Kellogg, R. M. (1995). Synthesis of enantiomerically pure (R)- and (S)-2-sulfanylpropanoic acids ('thiolactic acid') from ethyl (S)-lactate using pig liver esterase. Journal of the Chemical Society, Perkin Transactions 1, (10), 1247-1249. Available at: [Link]

  • Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2380-2420. Available at: [Link]

  • Molina-Fernández, C., et al. (2022). Low-Temperature Hydrophilic Pervaporation of Lactic Acid Esterification Reaction Media. Membranes, 12(1), 88. Available at: [Link]

  • Marshall, J. A., et al. (2002). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 79, 19. Available at: [Link]

  • Bicking, J. B. (1960). Esterification of pyridine carboxylic acids. US Patent 2,948,734.
  • Tan, C. (2021). Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate. CN Patent 112321428A.
  • Rosyda, M., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Ecology & Environmental Science, 5(3), 141-151. Available at: [Link]

  • Lunelli, B. H., et al. (2010). Process Intensification for Ethyl Lactate Production Using Reactive Distillation. Computer Aided Chemical Engineering, 28, 73-78. Available at: [Link]

  • Sari, Y., et al. (2019). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Microwave Irradiation Method. SciSpace. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry of (R)-2-(Benzoyloxy)propanoic Acid

This guide provides a comprehensive technical overview of the stereochemistry of (R)-2-(benzoyloxy)propanoic acid, a chiral building block of significant interest in synthetic organic chemistry and drug development. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the stereochemistry of (R)-2-(benzoyloxy)propanoic acid, a chiral building block of significant interest in synthetic organic chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, stereochemical integrity, and the analytical methodologies required for its robust characterization.

The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals and bioactive molecules, stereochemistry is not a trivial detail but a fundamental determinant of function. The three-dimensional arrangement of atoms in a molecule can dictate the difference between a potent therapeutic agent and an inert or even toxic substance. (R)-2-(Benzoyloxy)propanoic acid serves as a valuable chiral synthon, where the defined stereocenter at the C2 position is crucial for its application in the stereoselective synthesis of more complex molecular targets. Understanding and controlling this stereochemistry is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

Stereoselective Synthesis: From Precursor to Product

The synthesis of enantiomerically pure (R)-2-(benzoyloxy)propanoic acid necessitates a strategy that preserves or inverts a pre-existing stereocenter from a readily available chiral starting material. The most common and economically viable precursor is lactic acid, which is available in both (S) and (R) forms.

Synthetic Strategy: Nucleophilic Substitution with Inversion of Configuration

A robust and widely applicable method to synthesize the (R)-enantiomer is to start from the opposite enantiomer of a suitable precursor, such as (S)-lactic acid or its esters, and induce a stereochemical inversion at the chiral center via a bimolecular nucleophilic substitution (SN2) reaction. This approach is mechanistically sound and provides a high degree of confidence in the stereochemical outcome.

A related transformation, the synthesis of benzyl (R)-2-(acetylthio)propanoate from benzyl (S)-lactate, exemplifies this principle, where an SN2 displacement reaction proceeds with a clean inversion of stereochemistry[1]. A similar pathway can be envisioned for the synthesis of the target molecule.

Conceptual Synthetic Pathway from (S)-Lactic Acid Derivative:

Synthesis_SN2 cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: SN2 Displacement cluster_2 Step 3: Hydrolysis S_Lactate_Ester (S)-Methyl Lactate Activated_Ester Mesylated or Tosylated (S)-Methyl Lactate Intermediate S_Lactate_Ester->Activated_Ester MsCl or TsCl, Pyridine R_Benzoyloxy_Ester (R)-Methyl 2-(Benzoyloxy)propanoate Activated_Ester->R_Benzoyloxy_Ester SN2 Inversion Benzoate_Nucleophile Benzoate Salt (e.g., Sodium Benzoate) Benzoate_Nucleophile->R_Benzoyloxy_Ester Final_Product (R)-2-(Benzoyloxy)propanoic Acid R_Benzoyloxy_Ester->Final_Product Acid or Base Hydrolysis (e.g., HCl or KOH)

Caption: Synthetic pathway via SN2 inversion.

Experimental Protocol: Synthesis via Benzoylation of (R)-Lactic Acid

Alternatively, a more direct approach involves the benzoylation of (R)-lactic acid, which retains the original stereoconfiguration. However, this requires careful control of reaction conditions to prevent racemization.

Materials:

  • (R)-Lactic acid

  • Benzoyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (R)-lactic acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine dropwise to the solution.

  • Benzoylation: Add benzoyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography or recrystallization to yield pure (R)-2-(benzoyloxy)propanoic acid.

Structural and Stereochemical Characterization: A Multi-Faceted Approach

Confirming the identity and, critically, the stereochemical purity of (R)-2-(benzoyloxy)propanoic acid requires a combination of spectroscopic and chiroptical techniques. This orthogonal approach ensures the self-validation of the analytical results.

Chemical Structure Confirmation

The fundamental chemical structure is confirmed using standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons (doublet), the methine proton at C2 (quartet), the aromatic protons of the benzoyl group, and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the methyl carbon, the C2 methine carbon, the carbonyl carbons of the ester and carboxylic acid, and the aromatic carbons.
Mass Spec. The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 194.18 g/mol [2][3].
Stereochemical Purity and Absolute Configuration

Determining the enantiomeric excess (ee) and confirming the absolute (R) configuration is the most critical analytical challenge.

Analytical Workflow for Stereochemical Determination:

Analytical_Workflow cluster_workflow Stereochemical Validation A Synthesized Sample ((R)-2-(Benzoyloxy)propanoic Acid) B Chiral HPLC Analysis A->B C Polarimetry A->C D NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) A->D E Data Integration & Confirmation B->E C->E D->E F Enantiomeric Excess (ee) > 99% Absolute Configuration Confirmed E->F

Caption: Orthogonal analytical workflow for stereochemical validation.

1. Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. The separation of enantiomers is achieved using a chiral stationary phase (CSP)[4]. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are highly effective for resolving enantiomers of carboxylic acids[5].

  • Principle: The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times.

  • Protocol: A solution of the sample is injected into the HPLC system equipped with a suitable chiral column. The mobile phase, typically a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid, is optimized to achieve baseline separation of the two enantiomers[5]. The ratio of the peak areas for the (R) and (S) enantiomers is used to calculate the enantiomeric excess.

2. Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. While not sufficient on its own to determine enantiomeric purity, it is a crucial method for confirming the identity of the bulk sample as one enantiomer over the other.

  • Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound.

  • Data: For the related compound (R)-(+)-2-(Benzyloxy)propionic acid, a specific rotation of [α]20/D +77±3° (c = 1% in methanol) has been reported. A positive specific rotation is expected for the (R)-enantiomer of 2-(benzoyloxy)propanoic acid, though the exact value must be determined experimentally or found in the literature for the specific conditions used.

3. NMR Spectroscopy with Chiral Auxiliaries: To distinguish enantiomers by NMR, they must be converted into diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid or its derivatives[6].

  • Principle: The resulting diastereomers are chemically distinct and will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be determined.

Applications and Significance in Drug Development

Chiral propanoic acid derivatives are prevalent substructures in many pharmaceuticals, particularly in the non-steroidal anti-inflammatory drug (NSAID) class (e.g., Ketoprofen)[7]. (R)-2-(Benzoyloxy)propanoic acid serves as a versatile building block for introducing a specific stereocenter into a target molecule. Its utility lies in its ability to participate in a variety of chemical transformations, such as amide bond formation or further ester modifications, while retaining the crucial stereochemical information at the C2 position. The use of such enantiopure starting materials is a cornerstone of modern asymmetric synthesis, streamlining the production of single-enantiomer drugs and avoiding the costly and complex separation of enantiomers at later stages of a synthetic sequence.

Conclusion

The stereochemistry of (R)-2-(benzoyloxy)propanoic acid is a critical attribute that dictates its utility as a chiral building block. Its synthesis must be carefully planned and executed to ensure high enantiomeric purity, typically through stereospecific reactions starting from readily available chiral precursors like lactic acid. A rigorous and multi-faceted analytical approach, combining chiral HPLC, polarimetry, and NMR spectroscopy, is essential for the unambiguous confirmation of its structure and stereochemical integrity. For researchers in drug discovery and development, a thorough understanding and application of these principles are indispensable for the successful synthesis of safe and effective chiral therapeutics.

References

  • MDPI. (2018, July 29). Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. Retrieved from [Link]1]

  • Wiley Online Library. (2010). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]5]

  • PubMed. (2000, April 15). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Retrieved from [Link]]

  • BDJHH045221. (R)-2-(Benzoyloxy)propanoic Acid: A Premium Chemical Solution. Retrieved from [Link]3]

  • American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]4]

Sources

Foundational

An In-Depth Technical Guide to (R)-2-(Benzoyloxy)propanoic acid

Section 1: Compound Identification and Strategic Overview (R)-2-(Benzoyloxy)propanoic acid, identified by the CAS Number 1047975-10-9 , is a chiral carboxylic acid of significant interest in the fields of pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Compound Identification and Strategic Overview

(R)-2-(Benzoyloxy)propanoic acid, identified by the CAS Number 1047975-10-9 , is a chiral carboxylic acid of significant interest in the fields of pharmaceutical and materials science.[1] As a derivative of (R)-lactic acid, it incorporates a benzoyl group, which imparts distinct chemical properties and potential for stereospecific interactions. Its structure features a single chiral center, making it a valuable building block for the asymmetric synthesis of more complex molecules.

This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the core physicochemical properties, a robust synthetic strategy, validated analytical methodologies, potential applications, and essential safety protocols associated with this compound. The insights herein are designed to bridge theoretical chemistry with practical laboratory application, enabling scientists to leverage this molecule's full potential.

Section 2: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and properties of (R)-2-(Benzoyloxy)propanoic acid are summarized below. This data is critical for reaction planning, analytical method development, and safety assessments.

Table 1: Core Properties and Identifiers of (R)-2-(Benzoyloxy)propanoic acid

PropertyValueSource
CAS Number 1047975-10-9[1]
IUPAC Name (2R)-2-(benzoyloxy)propanoic acid[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.19 g/mol [1]
Canonical SMILES CC(=O)O[1]
InChI Key GGHUPYLTAYIGHK-SSDOTTSWSA-N[1]
Purity (Typical) ≥98%[1]
Appearance White to off-white solid (Predicted)
Solubility Soluble in polar organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate). Limited solubility in water.General chemical principles

Section 3: Synthesis and Mechanistic Insights

While specific peer-reviewed syntheses for CAS 1047975-10-9 are not widely published, a chemically sound and reliable method is the direct acylation of (R)-Lactic acid. This approach is favored for its high atom economy and stereochemical retention.

Proposed Synthetic Pathway: Acylation of (R)-Lactic Acid

The most logical pathway involves the esterification of the hydroxyl group of (R)-Lactic acid with benzoyl chloride. This is a nucleophilic acyl substitution reaction.

Reaction: (R)-Lactic Acid + Benzoyl Chloride → (R)-2-(Benzoyloxy)propanoic acid + HCl

Causality of Experimental Choices:

  • Reagents: (R)-Lactic acid is a readily available, inexpensive chiral starting material. Benzoyl chloride is a highly reactive acylating agent.

  • Catalyst/Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This prevents the acid-catalyzed side reactions and drives the equilibrium towards the product.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction between the acid chloride and the alcohol, then allowed to warm to room temperature to ensure completion.

Synthesis_Workflow Diagram 1: Proposed Synthesis Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Purification Reactant1 (R)-Lactic Acid ReactionVessel Reaction at 0°C to RT (Nucleophilic Acyl Substitution) Reactant1->ReactionVessel Reactant2 Benzoyl Chloride Reactant2->ReactionVessel Base Pyridine (Base) Base->ReactionVessel Solvent DCM (Solvent) Solvent->ReactionVessel Quench Acidic Work-up (e.g., 1M HCl) ReactionVessel->Quench Reaction Mixture Extract Extraction (e.g., Ethyl Acetate) Quench->Extract Dry Drying (Na₂SO₄) Extract->Dry Purify Purification (Silica Gel Chromatography) Dry->Purify Crude Product Product Final Product: (R)-2-(Benzoyloxy)propanoic acid Purify->Product

Caption: Proposed Synthesis Workflow.

Detailed Experimental Protocol: Synthesis
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add (R)-Lactic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, ~0.5 M).

  • Base Addition: Add pyridine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture again to 0 °C and slowly add 1M HCl (aq) to quench the reaction and neutralize excess pyridine. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (R)-2-(Benzoyloxy)propanoic acid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HPLC analysis as described in the following section.

Section 4: Analytical and Quality Control Methodologies

Rigorous analytical validation is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation.

Protocol 1: Purity and Enantiomeric Excess Determination by Chiral HPLC

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are widely used and have demonstrated broad applicability for separating chiral carboxylic acids.[3][4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® or Chiralcel® column (e.g., amylose or cellulose-based CSP).

  • Mobile Phase (Normal Phase): A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) is a common starting point.[6]

  • Acidic Modifier: For carboxylic acids, adding a small amount (0.1%) of trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often critical to improve peak shape and prevent tailing.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (due to the benzoyl chromophore).

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Self-Validation:

    • Blank Injection: Run the mobile phase as a sample to ensure no system peaks interfere.

    • Standard Injection: If available, inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Sample Injection: Inject the synthesized sample. The purity is calculated by the area percentage of the main peak. Enantiomeric excess (e.e.) is calculated as: [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Analytical_Workflow Diagram 2: Analytical QC Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Product Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Result Final Report: - Chemical Purity (%) - Enantiomeric Excess (%) Integrate->Result

Caption: Analytical Quality Control Workflow.

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is used to confirm that the chemical structure of the synthesized molecule is correct.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.[7]

    • Expected Peaks:

      • Aromatic protons (benzoyl group): multiplet around 7.4-8.1 ppm.

      • Methine proton (-CH-): quartet coupled to the methyl group.

      • Methyl protons (-CH₃): doublet coupled to the methine proton.

      • Carboxylic acid proton (-COOH): broad singlet, chemical shift can vary.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.[8]

    • Expected Peaks:

      • Carbonyl carbons (ester and carboxylic acid): ~165-180 ppm.

      • Aromatic carbons: ~128-134 ppm.

      • Methine carbon (-CH-): ~70-75 ppm.

      • Methyl carbon (-CH₃): ~15-20 ppm.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆) is typically used.[8]

Section 5: Applications in Research and Drug Development

(R)-2-(Benzoyloxy)propanoic acid serves as a valuable chiral building block. The presence of a stereochemically defined center is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

  • Chiral Intermediate: This compound is primarily used as an intermediate in multi-step syntheses.[9] The carboxylic acid and the benzoyl ester provide two distinct functional handles that can be manipulated in subsequent chemical transformations. The benzoyl group can act as a protecting group for the hydroxyl function of lactic acid, which can be removed later via hydrolysis.[10]

  • Synthesis of Bioactive Molecules: Chiral 2-acyloxypropanoic acids are structural motifs found in various pharmacologically active agents. They are related to the broader class of 2-aryloxypropanoic acids, which includes herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).[11][12] The defined stereochemistry of this building block allows for the targeted synthesis of the desired enantiomer of a final drug candidate, avoiding the need for costly chiral separation at a later stage.

Section 6: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent.

GHS Hazard Information: [1]

  • Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15][16]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[15]

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]

References

  • A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. HETEROCYCLES, Vol. 86, No. 2, 2012.[Link]

  • Safety Data Sheet: (R)-(+)-2-Benzyloxypropionic acid. Chemos GmbH & Co. KG.[Link]

  • Interpreting the H-1 NMR spectrum of propanoic acid. Doc Brown's Chemistry.[Link]

  • A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Tokyo University of Science.[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

  • NMR Spectroscopic Studies on the in Vitro Acyl Glucuronide Migration Kinetics of Ibuprofen. Analytical Chemistry.[Link]

  • Chiral HPLC Column. Phenomenex.[Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate.[Link]

  • (S)-2-(benzyloxy)propanoic acid | C10H12O3 | CID 11298298. PubChem.[Link]

  • Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry.[Link]

  • NMR spectra of three isometric esters with formula C7H14O2. Chegg.[Link]

  • 2-hydroxypropanoic acid. NP-MRD.[Link]

  • Safety Data Sheet. Greenbook.[Link]

  • Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. ResearchGate.[Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids. MDPI.[Link]

  • A new method for production of chiral 2-aryl-2-fluoropropanoic acids. PubMed.[Link]

  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. ResearchGate.[Link]

  • Reactions of Carboxylic Acids. Chemistry LibreTexts.[Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]

  • Ester synthesis by esterification. Organic Chemistry Portal.[Link]

Sources

Exploratory

Physical constants of (R)-2-(Benzoyloxy)propanoic acid

An In-Depth Technical Guide to the Physicochemical Characterization of (R)-2-(Benzoyloxy)propanoic acid Abstract: (R)-2-(Benzoyloxy)propanoic acid (CAS No. 1047975-10-9) is a chiral organic compound with potential applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (R)-2-(Benzoyloxy)propanoic acid

Abstract: (R)-2-(Benzoyloxy)propanoic acid (CAS No. 1047975-10-9) is a chiral organic compound with potential applications in pharmaceutical synthesis and materials science. Accurate determination of its fundamental physical constants is a prerequisite for its use in any research or development setting, ensuring identity, purity, and reproducibility. Publicly available experimental data on this specific molecule is limited. Therefore, this guide provides a comprehensive framework of robust, field-proven methodologies for determining its key physical properties. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale, ensuring that the protocols serve as self-validating systems for generating reliable physicochemical data.

A precise understanding of a compound begins with its unique identifiers and a summary of its known and to-be-determined properties. This section establishes the identity of (R)-2-(Benzoyloxy)propanoic acid and outlines the critical parameters this guide will equip you to determine.

Table 1: Chemical Identifiers for (R)-2-(Benzoyloxy)propanoic acid

IdentifierValueSource
CAS Number 1047975-10-9[1][2]
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.19 g/mol [1]
Physical Form Solid[1]
Purity (Typical) ≥98%[1][2]
Canonical SMILES CC(=O)O[2]
InChI Key GGHUPYLTAYIGHK-SSDOTTSWSA-N[1][2]

Table 2: Key Physical Constants for Experimental Determination

Physical ConstantValueExperimental Protocol
Melting Point (°C) To be determinedSee Section 2
Specific Optical Rotation ([α]) To be determinedSee Section 3
Solubility Profile To be determinedSee Section 4

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Rationale

The melting point is a fundamental thermal property used to identify a compound and assess its purity.[3] While traditional capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) is the superior technique for scientific applications.[4] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][6] This method offers higher precision and yields not only the melting point (onset or peak temperature) but also the enthalpy of fusion (ΔHfus), which is the energy required for the phase transition.[4][6] A sharp melting peak with a high enthalpy of fusion typically indicates a highly pure, crystalline material, whereas a broad, shallow peak suggests the presence of impurities or an amorphous state.

Experimental Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) according to the manufacturer's guidelines. This step is critical for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of dry, powdered (R)-2-(Benzoyloxy)propanoic acid into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Place an empty, sealed aluminum pan on the reference sensor.

  • Thermal Program:

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, under an inert nitrogen purge gas (20-50 mL/min). The ramp rate is a balance between resolution and sensitivity.[7]

    • Continue heating to a temperature significantly above the completion of the melting transition (e.g., 200°C).

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C). The melting transition will appear as an endothermic peak.[6]

    • Determine the Onset Temperature : The intersection of the pre-transition baseline with the tangent of the peak's leading edge. This is often reported as the melting point.

    • Determine the Peak Temperature : The temperature at which the heat flow is at its maximum.

    • Calculate the Enthalpy of Fusion (ΔHfus) by integrating the area under the melting peak.

Visualization: DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Interpretation Prep1 Weigh 2-5 mg of Sample Prep2 Place in Aluminum Pan Prep1->Prep2 Prep3 Hermetically Seal Pan Prep2->Prep3 Analysis1 Load Sample & Reference Pans Prep3->Analysis1 Analysis2 Execute Thermal Program (Heat Ramp) Analysis1->Analysis2 Analysis3 Record Heat Flow vs. Temperature Analysis2->Analysis3 Data1 Plot Thermogram Analysis3->Data1 Data2 Determine Onset & Peak Temperature Data1->Data2 Data3 Integrate Peak Area (ΔHfus) Data2->Data3

Caption: Workflow for Melting Point Determination using DSC.

Determination of Specific Optical Rotation

Expertise & Rationale

Optical activity is an intrinsic property of chiral molecules, causing them to rotate the plane of polarized light.[8] For an enantiopure compound like (R)-2-(Benzoyloxy)propanoic acid, measuring the specific optical rotation is a critical quality control test to confirm its stereochemical identity and enantiomeric purity.[9][10] The measurement is performed with a polarimeter and is standardized according to pharmacopoeial guidelines to ensure inter-laboratory consistency.[11][12] The specific rotation, [α], is calculated from the observed rotation, α, while controlling for concentration, path length, temperature, and the wavelength of the light source, which is almost universally the D-line of a sodium lamp (589 nm).[8][11]

Experimental Protocol
  • Instrument Setup: Turn on the polarimeter's sodium lamp and allow it to stabilize (typically 15-30 minutes). Set the measurement temperature, commonly 20°C or 25°C, using a temperature-controlled sample cell.[9][11]

  • Solution Preparation:

    • Accurately prepare a solution of (R)-2-(Benzoyloxy)propanoic acid in a suitable solvent (e.g., methanol, chloroform, or ethanol) at a precisely known concentration (c), typically expressed in g/100 mL.[12] A concentration of c = 1 is common.

    • Ensure the sample is fully dissolved and the solution is clear and free of bubbles.

  • Zeroing the Polarimeter:

    • Fill the polarimeter cell (of a known path length, l, typically 1.00 dm) with the pure solvent used to prepare the sample solution.[11]

    • Place the cell in the instrument and take a blank reading. Set this value to zero. This corrects for any optical activity from the solvent or the cell itself.

  • Sample Measurement:

    • Rinse the cell with the prepared sample solution before carefully filling it, ensuring no air bubbles are trapped in the light path.

    • Place the filled cell in the polarimeter and record the observed angle of rotation, α. Take several readings until a stable value is obtained. The character should be noted as dextrorotatory (+) or levorotatory (-).[8]

  • Calculation of Specific Rotation:

    • Use the following formula to calculate the specific rotation [α]: [α]λT = (100 × α) / (l × c) Where:

      • T = Temperature in °C

      • λ = Wavelength of light (e.g., 'D' for sodium D-line)

      • α = Observed rotation in degrees

      • l = Path length in decimeters (dm)

      • c = Concentration in g/100 mL[12]

Visualization: Polarimetry Workflow

Polarimetry_Workflow Prep Prepare Solution (Precise Concentration 'c') Measure Measure Observed Rotation (α) Prep->Measure Calibrate Calibrate Polarimeter (Zero with Pure Solvent) Calibrate->Measure Calculate Calculate Specific Rotation [α] [α] = (100 * α) / (l * c) Measure->Calculate Report Report as [α]Tλ (e.g., [α]20D) Calculate->Report

Caption: Standard workflow for specific optical rotation measurement.

Determination of Solubility Profile

Expertise & Rationale

Solubility is a critical parameter that influences bioavailability, formulation development, and reaction conditions. A comprehensive solubility profile in a range of solvents provides essential information about the compound's polarity and potential applications. As a carboxylic acid, (R)-2-(Benzoyloxy)propanoic acid is expected to exhibit pH-dependent aqueous solubility, being more soluble in basic solutions where it forms a salt.[13][14] A systematic approach, starting with qualitative tests, is an efficient way to screen for suitable solvents before performing quantitative measurements.[15][16]

Experimental Protocol (Qualitative Screening)
  • Setup: Label a series of small test tubes, one for each test solvent.

  • Sample Addition: Add a small, consistent amount (e.g., 20-30 mg) of (R)-2-(Benzoyloxy)propanoic acid to each tube.[13][17]

  • Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the corresponding tube.[13]

  • Observation: Vigorously shake or vortex the tube for 30-60 seconds.[17] Observe if the solid dissolves completely. Record as "Soluble," "Partially Soluble," or "Insoluble."

  • Systematic Testing: Repeat steps 3 and 4 for a panel of solvents that cover a range of polarities and pH values. A recommended panel includes:

    • Water: To assess baseline aqueous solubility.[16]

    • 5% HCl (aq): To assess solubility in acidic conditions.

    • 5% NaHCO₃ (aq): A weak base, will dissolve strong acids like carboxylic acids.[15][17]

    • 5% NaOH (aq): A strong base, will dissolve both strong and weak acids.[15][17]

    • Organic Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexanes.

  • Interpretation: Solubility in NaOH and/or NaHCO₃ but not in water or HCl confirms the presence of an acidic functional group.[14] Solubility in various organic solvents provides a map of the compound's polarity.

For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved solid determined via HPLC or by evaporating the solvent and weighing the residue.

Visualization: Solubility Testing Flowchart

Solubility_Flowchart start Start: 25 mg of Compound water Add 0.75 mL Water Shake Vigorously start->water water_sol Soluble? Test pH with Litmus water->water_sol naoh Add 0.75 mL 5% NaOH water_sol->naoh No end_acid Class: Strong Acid (e.g., Carboxylic Acid) water_sol->end_acid Yes, pH Acidic naoh_sol Soluble? naoh->naoh_sol nahco3 Add 0.75 mL 5% NaHCO3 naoh_sol->nahco3 Yes hcl Add 0.75 mL 5% HCl naoh_sol->hcl No nahco3_sol Soluble? nahco3->nahco3_sol nahco3_sol->end_acid Yes hcl_sol Soluble? hcl->hcl_sol end_base Class: Base (e.g., Amine) hcl_sol->end_base Yes end_neutral Class: Neutral Compound Test Organic Solvents hcl_sol->end_neutral No

Sources

Foundational

Structural Analysis and Characterization of (R)-2-(Benzoyloxy)propanoic Acid: A Technical Guide

Executive Summary (R)-2-(Benzoyloxy)propanoic acid (CAS: 1047975-10-9), also known as (R)-O-benzoyl lactic acid, is a highly versatile chiral building block utilized extensively in the synthesis of complex active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(Benzoyloxy)propanoic acid (CAS: 1047975-10-9), also known as (R)-O-benzoyl lactic acid, is a highly versatile chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Featuring a propanoic acid backbone esterified with a benzoyl group at the C2 position, this molecule presents unique analytical challenges and opportunities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral reporting. This guide dissects the causality behind the analytical methodologies, providing a self-validating framework for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC).

Molecular Architecture & Analytical Strategy

The structural integrity of (R)-2-(Benzoyloxy)propanoic acid relies on three critical features:

  • The Carboxylic Acid Moiety: Provides a site for salt formation and coupling, but necessitates acidic modifiers during chromatographic separation to prevent peak tailing.

  • The Ester Linkage: Susceptible to hydrolysis; its integrity must be confirmed via IR and MS.

  • The C2 Stereocenter: The (R)-configuration must be rigorously validated against its (S)-enantiomer to ensure enantiomeric excess (ee) > 99%.

To systematically validate these features, we employ an orthogonal analytical workflow.

Workflow Start Start: (R)-2-(Benzoyloxy)propanoic acid NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR IR FT-IR Spectroscopy (Functional Groups) Start->IR MS Mass Spectrometry (Molecular Weight & Fragments) Start->MS HPLC Chiral HPLC (Enantiomeric Purity) Start->HPLC Report Comprehensive Structural Profile NMR->Report IR->Report MS->Report HPLC->Report

Analytical workflow for the structural validation of (R)-2-(Benzoyloxy)propanoic acid.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the molecule's connectivity. We utilize CDCl₃ as the solvent because the compound is highly soluble and lacks exchangeable protons (other than the carboxylic acid), which prevents the masking of critical signals.

The methine proton at C2 is a critical diagnostic peak. Due to the combined electron-withdrawing effects of the adjacent ester oxygen and the carboxylic acid group, this proton is highly deshielded, shifting downfield to approximately 5.35 ppm[1].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Note
1.65Doublet (J = 7.1 Hz)3H-CH₃Coupled to the C2 methine proton.
5.35Quartet (J = 7.1 Hz)1H-CH(O)-Deshielded by ester and acid groups.
7.45Triplet (J = 7.8 Hz)2HAr-H (meta)Standard aromatic splitting.
7.60Triplet (J = 7.5 Hz)1HAr-H (para)Deshielded relative to meta protons.
8.05Doublet (J = 7.8 Hz)2HAr-H (ortho)Strongly deshielded by anisotropic effect of C=O.
10.50Broad Singlet1H-COOHHighly dependent on concentration and moisture.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
17.2Primary (CH₃)C3 (Methyl group)
69.5Tertiary (CH)C2 (Chiral center)
128.5, 129.8, 133.6Tertiary (CH)Aromatic carbons (meta, ortho, para)
129.0Quaternary (C)Aromatic ipso carbon
166.2Quaternary (C=O)Ester carbonyl
175.8Quaternary (C=O)Carboxylic acid carbonyl
Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy is utilized to quickly confirm the presence of the ester and carboxylic acid functionalities without requiring sample dissolution.

Table 3: Key FT-IR Functional Group Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 – 2500Broad, StrongO-H stretch (Carboxylic acid H-bonding)
1725Strong, SharpC=O stretch (Benzoyl ester)
1705Strong, SharpC=O stretch (Carboxylic acid)
1270StrongC-O stretch (Ester linkage)

Mass Spectrometry & Fragmentation Pathway

Electrospray Ionization (ESI) in negative ion mode is the preferred technique for this compound due to the readily ionizable carboxylic acid group. The molecular ion [M-H]⁻ appears at m/z 193.

The fragmentation pathway is highly diagnostic. The primary cleavage occurs at the ester bond, yielding the benzoate anion (m/z 121). A secondary pathway involves the neutral loss of CO₂ (44 Da) from the carboxylic acid moiety.

MS_Frag M_plus Molecular Ion [M-H]- m/z 193 Frag1 Loss of CO2 [M-H-CO2]- m/z 149 M_plus->Frag1 - CO2 (44 Da) Frag2 Benzoate Anion [PhCOO]- m/z 121 M_plus->Frag2 Ester Cleavage Frag3 Lactate Anion m/z 89 M_plus->Frag3 Ester Cleavage

Proposed negative-ion electrospray ionization (ESI-) mass fragmentation pathway.

Stereochemical Validation: Experimental Protocols

To ensure trustworthiness, analytical protocols must be self-validating. When determining the enantiomeric excess of (R)-2-(Benzoyloxy)propanoic acid, a standard reversed-phase HPLC will not suffice. We must use a Chiral Stationary Phase (CSP).

The benzoyl group provides excellent π-π interaction sites, making polysaccharide-based columns (e.g., Chiralcel OD-H) ideal. However, the free carboxylic acid will interact with residual silanols on the silica support, causing severe peak tailing. Causality: We must add an acidic modifier (Trifluoroacetic acid, TFA) to the mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks.

Protocol 1: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

System Suitability Testing (Self-Validation): Before analyzing the (R)-enantiomer, the system must be challenged with a racemic mixture of 2-(benzoyloxy)propanoic acid to prove that the column can achieve baseline resolution (Rs > 1.5) between the (R) and (S) enantiomers.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / TFA in a ratio of 85:15:0.1 (v/v/v). Degas thoroughly via sonication.

  • Sample Preparation:

    • Blank: Prepare a vial of the mobile phase.

    • Racemic Standard: Dissolve 1.0 mg of racemic 2-(benzoyloxy)propanoic acid in 1.0 mL of mobile phase.

    • Test Sample: Dissolve 1.0 mg of the (R)-2-(Benzoyloxy)propanoic acid batch[2] in 1.0 mL of mobile phase.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm (optimal for the benzoyl chromophore).

    • Injection Volume: 10 µL.

  • Execution & Validation:

    • Inject the Blank to ensure no ghost peaks elute at the expected retention times.

    • Inject the Racemic Standard. Verify that two distinct peaks appear with an area ratio of ~50:50 and a resolution factor (Rs) ≥ 1.5.

    • Inject the Test Sample. Calculate the enantiomeric excess using the formula: ee (%) =[(Area R - Area S) / (Area R + Area S)] × 100.

Protocol 2: NMR Sample Preparation and Acquisition
  • Preparation: Weigh exactly 15.0 mg of (R)-2-(Benzoyloxy)propanoic acid into a clean glass vial.

  • Dissolution: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the clear solution to a 5 mm NMR tube using a glass Pasteur pipette, ensuring no particulate matter is introduced (filter through glass wool if necessary).

  • Acquisition: Acquire the ¹H spectrum at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the slowly relaxing carboxylic acid proton.

References

  • Benzoyloxy | Sigma-Aldrich: (R)-2-(Benzoyloxy)
  • Azido-o-benzoyl Lactic Acid | CAS 111651-46-8 (Spectral Methodology Proxy)
  • 1047975-10-9 CAS Manufactory (Propanoic acid, 2-(benzoyloxy)-, (2R)-)

Sources

Exploratory

Introduction: The Strategic Value of Chiral α-Acyloxy Carboxylic Acids

An In-depth Technical Guide to (R)-2-(Benzoyloxy)propanoic acid: Synthesis, Characterization, and Applications Abstract (R)-2-(Benzoyloxy)propanoic acid, a chiral derivative of lactic acid, serves as a valuable building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (R)-2-(Benzoyloxy)propanoic acid: Synthesis, Characterization, and Applications

Abstract

(R)-2-(Benzoyloxy)propanoic acid, a chiral derivative of lactic acid, serves as a valuable building block in modern asymmetric synthesis. Its stereodefined structure, featuring a benzoyl protecting group on the C2 hydroxyl function, makes it an important intermediate for the synthesis of complex pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of its physicochemical properties, explores the primary synthetic pathways for its preparation, and details a robust experimental protocol. By grounding the discussion in the principles of stereoselective chemistry, this document offers researchers and drug development professionals the foundational knowledge required to effectively utilize this versatile chiral synthon.

In the landscape of pharmaceutical and materials science, the control of stereochemistry is paramount. The biological activity of a molecule is often dictated by its three-dimensional arrangement, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. This reality has driven significant demand for enantiomerically pure compounds that can serve as starting materials in complex synthetic routes.

α-Hydroxy carboxylic acids, such as lactic acid and mandelic acid, represent a readily available and highly versatile class of chiral building blocks. The derivatization of the hydroxyl group provides a strategic handle for both protection and further functionalization. (R)-2-(Benzoyloxy)propanoic acid (CAS 1047975-10-9) is a prime example of such a derivative, where the hydroxyl group of (R)-lactic acid is protected as a benzoyl ester. This modification enhances the molecule's lipophilicity and stability under various reaction conditions, making it an ideal intermediate for multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

The fundamental properties of (R)-2-(Benzoyloxy)propanoic acid are critical for its handling, reaction setup, and analytical characterization. These properties are summarized below.

PropertyValueSource
CAS Number 1047975-10-9[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.186 g/mol [1]
IUPAC Name (2R)-2-(benzoyloxy)propanoic acid[1]
Canonical SMILES CC(=O)O[1]
InChI Key GGHUPYLTAYIGHK-SSDOTTSWSA-N[1]
Purity Typically ≥98%[1]
Appearance White to off-white solid
LogP 2.023[1]

Synthetic Strategies: From the Chiral Pool to Asymmetric Methods

The history of (R)-2-(Benzoyloxy)propanoic acid is intrinsically linked to the broader development of asymmetric synthesis. While a singular "discovery" event is not prominently documented, its preparation relies on established principles of stereocontrolled chemistry. Two primary conceptual pathways dominate its synthesis.

The Chiral Pool Approach: Esterification of (R)-Lactic Acid

The most direct and historically significant method for preparing (R)-2-(Benzoyloxy)propanoic acid involves leveraging the "chiral pool"—naturally occurring, enantiomerically pure compounds. (R)-lactic acid is an inexpensive and readily available starting material. The synthesis proceeds via a direct esterification of the C2 hydroxyl group.

The choice of benzoylating agent and reaction conditions is crucial. Benzoyl chloride is highly reactive, while benzoic anhydride offers a milder alternative. The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which serves a dual purpose: it neutralizes the hydrochloric acid byproduct (when using benzoyl chloride) and can act as a nucleophilic catalyst to accelerate the reaction. This approach is valued for its simplicity and cost-effectiveness, as the stereocenter is preserved from the starting material.

Kinetic Resolution of Racemic 2-(Benzoyloxy)propanoic acid

A more modern and powerful strategy for accessing enantiopure compounds is through kinetic resolution. This technique involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic mixture.[2][3][4]

In the context of 2-acyloxypropanoic acids, a racemic mixture of 2-(benzoyloxy)propanoic acid could be subjected to an enantioselective reaction, such as esterification with a chiral alcohol or reaction with a chiral amine. For instance, a chiral acyl-transfer catalyst could preferentially catalyze the esterification of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation.[2] While more complex, kinetic resolution is a vital tool when a chiral pool starting material is unavailable or when seeking to resolve a racemic product mixture.[4]

G cluster_0 Synthetic Pathways racemic Racemic 2-(Benzoyloxy)propanoic acid target (R)-2-(Benzoyloxy)propanoic acid racemic->target Kinetic Resolution (Unreacted Enantiomer) s_ester (S)-Ester Derivative racemic->s_ester Kinetic Resolution (Preferential Reaction) r_lactic (R)-Lactic Acid (Chiral Pool) r_lactic->target Direct Esterification (e.g., Benzoyl Chloride, Pyridine)

Figure 1: Conceptual synthetic routes to (R)-2-(Benzoyloxy)propanoic acid.

Experimental Protocol: Synthesis via Direct Esterification

This section provides a detailed, self-validating protocol for the synthesis of (R)-2-(Benzoyloxy)propanoic acid from (R)-lactic acid. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize (R)-2-(Benzoyloxy)propanoic acid by esterifying the C2 hydroxyl group of (R)-lactic acid with benzoyl chloride.

Materials:

  • (R)-Lactic acid (1.0 eq.)

  • Benzoyl chloride (1.1 eq.)

  • Anhydrous Pyridine (3.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Methodology:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-lactic acid (1.0 eq.) and anhydrous DCM.

    • Cool the flask to 0 °C in an ice-water bath.

    • Rationale: Anhydrous conditions are critical to prevent the hydrolysis of benzoyl chloride. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture. Cooling the reaction mitigates the exothermic nature of the acylation.

  • Addition of Reagents:

    • Slowly add anhydrous pyridine (3.0 eq.) to the stirred solution.

    • Add benzoyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving it to completion. A slight excess of benzoyl chloride ensures full conversion of the lactic acid.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Allowing the reaction to proceed overnight ensures maximum yield. TLC is a crucial in-process control to confirm the consumption of the starting material.

  • Aqueous Workup and Extraction:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl until the pH of the aqueous layer is ~2.

    • Transfer the mixture to a separatory funnel. Extract the product with DCM (3x).

    • Combine the organic layers and wash sequentially with deionized water (1x) and brine (1x).

    • Rationale: The HCl wash removes excess pyridine by forming the water-soluble pyridinium hydrochloride salt. The brine wash removes residual water from the organic layer, improving drying efficiency.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Na₂SO₄ is a neutral drying agent that efficiently removes trace water without reacting with the product. Rotary evaporation removes the volatile solvent (DCM) to yield the crude product.

  • Purification:

    • The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure (R)-2-(Benzoyloxy)propanoic acid.

G start Reaction Setup (R-Lactic Acid, DCM, 0°C) reagents Add Pyridine & Benzoyl Chloride start->reagents react Stir at RT (12-16h) reagents->react workup Aqueous Workup (HCl Wash) react->workup extract DCM Extraction workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry product Purified Product dry->product

Figure 2: Experimental workflow for the synthesis of (R)-2-(Benzoyloxy)propanoic acid.

Applications in Research and Development

The primary application of (R)-2-(Benzoyloxy)propanoic acid is as a chiral building block in organic synthesis.[5][6] Its structure is pre-loaded with a stereocenter and two distinct functional groups—a carboxylic acid and a protected alcohol—that can be manipulated selectively.

  • Pharmaceutical Synthesis: It can be used as a fragment in the total synthesis of complex drug molecules where a stereodefined propanoic acid moiety is required. The benzoyl group can be removed under basic conditions (e.g., hydrolysis with NaOH or K₂CO₃) to reveal the free hydroxyl group at a later stage in the synthesis. This strategy is common in the synthesis of 2-arylpropionic acid derivatives, a class that includes many non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Ligand Development: Chiral carboxylic acids are often incorporated into ligands for asymmetric catalysis. The defined stereochemistry of (R)-2-(Benzoyloxy)propanoic acid makes it a candidate for developing new chiral ligands that can induce stereoselectivity in metal-catalyzed reactions.

  • Materials Science: Enantiopure molecules are increasingly used in the development of chiral polymers, liquid crystals, and other advanced materials with unique optical or electronic properties.

Conclusion

(R)-2-(Benzoyloxy)propanoic acid stands as a testament to the power and elegance of asymmetric synthesis. While its history is not marked by a single moment of discovery, its importance has grown with the increasing sophistication of synthetic chemistry. By providing a stable, enantiopure, and synthetically versatile platform, it enables chemists to construct complex, three-dimensional molecules with high precision. The continued demand for enantiomerically pure pharmaceuticals and materials ensures that this chiral building block will remain a relevant and valuable tool for researchers and scientists in the years to come.

References

  • ChemicalBook. (2025, July 24). (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9.
  • Tengeiji, A., Nakata, K., Ono, K., et al. (2012, September 10). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxypropanoic acids. HETEROCYCLES, 86(2).
  • CymitQuimica. (n.d.). (R)-2-(Benzyloxy)propanoic acid ee.
  • AiFChem. (n.d.). (R)-2-(Benzyloxy)propanoic acid.
  • Fluorochem. (n.d.). (R)-2-(Benzoyloxy)propanoic acid.
  • Tokyo University of Science. (n.d.). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids.
  • Sigma-Aldrich. (n.d.). (R)-(+)-2-(Benzyloxy)propionic acid.
  • Guidechem. (n.d.). CAS No. 60011-15-6 (Propanoic acid, 2-(benzoyloxy)-) Synthetic Routes.
  • BLDpharm. (n.d.). 100836-85-9|(R)-2-(Benzyloxy)propanoic acid.
  • Google Patents. (n.d.). WO2010031835A2 - 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them.
  • Google Patents. (n.d.). EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.

Sources

Foundational

(R)-2-(Benzoyloxy)propanoic acid solubility data

An In-depth Technical Guide to the Solubility Assessment of (R)-2-(Benzoyloxy)propanoic Acid Authored by: A Senior Application Scientist Abstract Introduction: The Critical Role of Solubility in Drug Development Solubili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Assessment of (R)-2-(Benzoyloxy)propanoic Acid

Authored by: A Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a fundamental physicochemical property in pharmaceutical sciences.[3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[1] Therefore, a comprehensive understanding and accurate measurement of a compound's solubility are essential from the early stages of drug discovery through to formulation.[4]

(R)-2-(benzoyloxy)propanoic acid presents a chemical structure with both hydrophobic (benzoyl group) and hydrophilic (carboxylic acid) moieties, suggesting that its solubility will be highly dependent on the nature of the solvent and the pH of the medium.[5] This guide provides a systematic approach to characterizing its solubility in a range of pharmaceutically relevant solvents.

Physicochemical Properties of (R)-2-(Benzoyloxy)propanoic Acid

Before embarking on solubility studies, it is crucial to characterize the physicochemical properties of the test compound. These properties not only influence solubility but are also critical for the development of analytical methods.

Table 1: Physicochemical Properties of (R)-2-(Benzoyloxy)propanoic Acid

PropertyValueSource
IUPAC Name (2R)-2-(benzoyloxy)propanoic acid[6]
CAS Number 1047975-10-9[6]
Molecular Formula C10H10O4[6]
Molecular Weight 194.19 g/mol [6]
logP 2.023[6]
Physical Form Solid
Purity ≥98%[6]

Note: It is imperative to confirm the identity and purity of the (R)-2-(benzoyloxy)propanoic acid sample using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) before proceeding with solubility measurements.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, at equilibrium. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. This concentration represents the equilibrium solubility.

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of (R)-2-(benzoyloxy)propanoic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess (R)-2-(benzoyloxy)propanoic acid prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent prep_seal Seal vial prep_solvent->prep_seal agitate Agitate at constant temperature (e.g., 25°C, 37°C) prep_seal->agitate time Allow sufficient time to reach equilibrium (e.g., 24-72 hours) agitate->time centrifuge Centrifuge to separate undissolved solid time->centrifuge supernatant Withdraw aliquot of supernatant centrifuge->supernatant filter Filter supernatant (e.g., 0.22 µm PTFE filter) supernatant->filter dilute Dilute sample if necessary filter->dilute analyze Quantify concentration using validated HPLC-UV method dilute->analyze

Caption: Workflow for Equilibrium Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an amount of (R)-2-(benzoyloxy)propanoic acid that is in excess of its expected solubility into a suitable glass vial.

    • Add a precise volume of the desired solvent to the vial. Recommended solvents for initial screening include water, phosphate-buffered saline (PBS) at various pH levels (e.g., 5.8, 6.8, 7.4), ethanol, and dimethyl sulfoxide (DMSO).[4][7]

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sampling and Sample Preparation:

    • After the equilibration period, remove the vials from the shaker.

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

    • Dilute the filtered sample with the appropriate mobile phase to a concentration within the linear range of the analytical method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable and widely used technique for quantifying the concentration of dissolved solutes.[2][4]

3.4.1. Principle of HPLC-UV

HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For (R)-2-(benzoyloxy)propanoic acid, a reverse-phase HPLC method is suitable.[8] The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the peak area is proportional to its concentration.

3.4.2. Suggested HPLC-UV Method Parameters

Table 2: Suggested Starting Parameters for HPLC-UV Analysis

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for many organic acids.
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: AcetonitrilePhosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[8][9]
Gradient Isocratic or Gradient (e.g., 65% A, 35% B)An isocratic method is simpler, but a gradient may be necessary to achieve adequate separation from any impurities.[10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA standard injection volume.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength ~230 nm (scan for λmax)The benzoyl group should provide strong UV absorbance. It is essential to determine the wavelength of maximum absorbance (λmax) by scanning a standard solution.[9]
3.4.3. Method Validation and Calibration

Before analyzing the solubility samples, the HPLC-UV method must be validated for linearity, accuracy, and precision.[9]

  • Prepare a stock solution of (R)-2-(benzoyloxy)propanoic acid of known concentration in a suitable solvent (e.g., acetonitrile).

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should be linear with a correlation coefficient (r²) > 0.999.[9]

The concentration of the solubility samples can then be determined by interpolating their peak areas from the calibration curve.

Influence of pH on Solubility

For ionizable compounds like (R)-2-(benzoyloxy)propanoic acid, which contains a carboxylic acid group, solubility is highly dependent on the pH of the aqueous medium.[5] The solubility of a weak acid increases as the pH of the solution increases above its pKa, due to the formation of the more soluble salt form.

Experimental Approach

To investigate the effect of pH, the shake-flask experiment should be repeated using a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 9). This will provide a pH-solubility profile, which is critical for predicting the in vivo dissolution behavior of the compound.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 3: Example of a Solubility Data Summary Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (M)
Water25
PBS (pH 5.8)37
PBS (pH 6.8)37
PBS (pH 7.4)37
Ethanol25
DMSO25

The results should be interpreted in the context of the compound's structure and the properties of the solvents. For example, higher solubility in organic solvents compared to water would be expected due to the presence of the benzoyl group. The pH-solubility profile will provide insights into the ionization behavior of the carboxylic acid moiety.

Conclusion

This technical guide provides a robust and scientifically sound methodology for determining the solubility of (R)-2-(benzoyloxy)propanoic acid. By following the detailed protocols for the shake-flask method and HPLC-UV quantification, researchers can generate accurate and reliable solubility data. This information is indispensable for guiding formulation strategies, ensuring consistent product quality, and ultimately, for the successful development of new drug candidates. The principles and techniques described herein are broadly applicable to the solubility assessment of other novel chemical entities in the pharmaceutical pipeline.

References

  • (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9 - Sigma-Aldrich. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • (R)-2-(Benzoyloxy)propanoic acid. (n.d.).
  • 100836-85-9 | (R)-2-(Benzyloxy)propanoic acid - AiFChem. (2025, October 21).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells - American Chemical Society. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024, June 29).
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).
  • 100836-85-9|(R)-2-(Benzyloxy)propanoic acid - BLDpharm. (n.d.).
  • (R)-2-(Benzoyloxy)propanoic acid | 1047975-10-9 - Sigma-Aldrich. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer - Scholars Research Library. (n.d.).
  • (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 - ChemicalBook. (2025, July 24).
  • (S)-2-(benzyloxy)propanoic acid | C10H12O3 | CID 11298298 - PubChem. (n.d.).
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing. (n.d.).
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. (2020, June 8).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
  • Solubility of benzoic acid in pure solvents and binary mixtures - University of Limerick. (2010, November 11).
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. (2026, January 5).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Presumed and Potential Mechanisms of Action of (R)-2-(Benzoyloxy)propanoic acid

Introduction (R)-2-(Benzoyloxy)propanoic acid is a chiral organic compound belonging to the propanoic acid family. While specific literature detailing its definitive mechanism of action is not extensively available, its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-2-(Benzoyloxy)propanoic acid is a chiral organic compound belonging to the propanoic acid family. While specific literature detailing its definitive mechanism of action is not extensively available, its structural characteristics provide a strong basis for predicting its biological activities. This guide synthesizes information from structurally related compounds and the broader class of arylpropionic acid derivatives to propose the most probable mechanisms of action and to explore other potential biological targets. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical overview to guide future research and application.

The core structure, featuring a propanoic acid moiety, is a well-established pharmacophore in medicinal chemistry, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a benzoyloxy group attached to the chiral center suggests that the compound's interactions with biological targets will be stereospecific and influenced by this ester linkage.

This guide will first delve into the most probable mechanism of action, cyclooxygenase (COX) inhibition, based on the structural analogy to well-characterized NSAIDs. Subsequently, it will explore potential alternative mechanisms involving G-protein coupled receptors and nuclear receptors, which have been identified as targets for other propanoic acid derivatives. Detailed experimental protocols are provided to enable the empirical validation of these proposed mechanisms.

Part 1: The Primary Presumed Mechanism of Action: Cyclooxygenase (COX) Inhibition

The structural similarity of (R)-2-(Benzoyloxy)propanoic acid to compounds like (R)-2-(3-benzoylphenyl)propanoic acid (the R-enantiomer of Ketoprofen), a known NSAID, strongly suggests that its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[1]

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[2]

The inhibition of COX enzymes by NSAIDs prevents the production of prostaglandins, thereby reducing inflammation and pain. The propanoic acid moiety is crucial for the binding of these drugs to the active site of the COX enzymes. It is hypothesized that (R)-2-(Benzoyloxy)propanoic acid would similarly bind to the active site of COX-1 and COX-2, with its benzoyloxy group influencing its binding affinity and selectivity.

Signaling Pathway of COX Inhibition

COX_Inhibition_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Prostaglandin Synthases (R)-2-(Benzoyloxy)propanoic acid (R)-2-(Benzoyloxy)propanoic acid (R)-2-(Benzoyloxy)propanoic acid->COX-1 / COX-2 Inhibition

Caption: Proposed COX Inhibition Pathway for (R)-2-(Benzoyloxy)propanoic acid.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of (R)-2-(Benzoyloxy)propanoic acid against COX-1 and COX-2.

Objective: To determine the IC50 values of (R)-2-(Benzoyloxy)propanoic acid for COX-1 and COX-2.

Materials:

  • (R)-2-(Benzoyloxy)propanoic acid

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (R)-2-(Benzoyloxy)propanoic acid in DMSO.

    • Create a series of dilutions of the test compound in Tris-HCl buffer. The final DMSO concentration should be below 1%.

    • Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer on ice.

    • Prepare a solution of arachidonic acid and heme in Tris-HCl buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the diluted (R)-2-(Benzoyloxy)propanoic acid solution or a control inhibitor (e.g., celecoxib for COX-2, ibuprofen as non-selective) to the appropriate wells. For the 100% activity control, add 10 µL of the vehicle (buffer with DMSO).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the colorimetric substrate solution followed by 10 µL of the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for 5-10 minutes.

    • Measure the absorbance at a wavelength of 590-620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound's concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.

    • Calculate the selectivity index (IC50 COX-1 / IC50 COX-2) to determine the compound's preference for COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
(R)-2-(Benzoyloxy)propanoic acidTo be determinedTo be determinedTo be calculated
Ibuprofen (Control)~15~25~0.6
Celecoxib (Control)>100~0.04>2500

Part 2: Potential Alternative Mechanisms of Action

The propanoic acid scaffold is versatile and can be found in molecules targeting a range of receptors beyond COX enzymes. This section explores other plausible mechanisms of action for (R)-2-(Benzoyloxy)propanoic acid based on the activities of other propanoic acid derivatives.

A. G-Protein Coupled Receptor (GPCR) Antagonism: The Case of GPR34

Recent research has identified propanoic acid derivatives as antagonists of GPR34, a G-protein coupled receptor implicated in inflammatory and neuropathic pain pathways. For instance, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been reported as a new class of GPR34 antagonists. These compounds were shown to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in cells expressing GPR34.[3][4]

Given the structural similarities, it is plausible that (R)-2-(Benzoyloxy)propanoic acid could also exhibit antagonistic activity at GPR34, thereby modulating downstream signaling pathways involved in pain and inflammation.

GPR34_Antagonism_Pathway Lysophosphatidylserine (LysoPS) Lysophosphatidylserine (LysoPS) GPR34 GPR34 Lysophosphatidylserine (LysoPS)->GPR34 Gαi Gαi GPR34->Gαi Activation ERK1/2 Phosphorylation ERK1/2 Phosphorylation GPR34->ERK1/2 Phosphorylation Downstream Signaling Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion of ATP (R)-2-(Benzoyloxy)propanoic acid (R)-2-(Benzoyloxy)propanoic acid (R)-2-(Benzoyloxy)propanoic acid->GPR34 Antagonism

Caption: Potential GPR34 Antagonism Pathway.

This protocol outlines a method to assess the antagonistic activity of (R)-2-(Benzoyloxy)propanoic acid on GPR34 by measuring changes in cyclic AMP (cAMP) levels.

Objective: To determine if (R)-2-(Benzoyloxy)propanoic acid can inhibit the GPR34-mediated decrease in cAMP levels induced by an agonist.

Materials:

  • CHO or HEK293 cells stably expressing human GPR34

  • (R)-2-(Benzoyloxy)propanoic acid

  • GPR34 agonist (e.g., Lysophosphatidylserine)

  • Forskolin

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well plate

Procedure:

  • Cell Culture:

    • Culture GPR34-expressing cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into a 384-well plate and incubate overnight.

  • Assay Protocol:

    • Prepare serial dilutions of (R)-2-(Benzoyloxy)propanoic acid in assay buffer.

    • Aspirate the culture medium from the cells and add the diluted test compound.

    • Incubate for 15-30 minutes at room temperature.

    • Add the GPR34 agonist at a concentration that gives a submaximal response (EC80).

    • Immediately add forskolin to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the logarithm of the concentration of (R)-2-(Benzoyloxy)propanoic acid.

    • Calculate the IC50 value for the inhibition of the agonist-induced response.

B. Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Aryl propanoic acid derivatives have also been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. For example, certain 2-aryloxy-3-phenyl-propanoic acids have been shown to be dual agonists for PPARα and PPARγ.[5]

Activation of PPARs has therapeutic implications for metabolic diseases like type 2 diabetes and dyslipidemia. It is conceivable that (R)-2-(Benzoyloxy)propanoic acid could interact with one or more PPAR isoforms, thereby modulating the expression of target genes.

PPAR_Agonist_Screening Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening Docking to PPAR LBD Hit Compounds Hit Compounds Virtual Screening->Hit Compounds Selection based on score In Vitro Assay In Vitro Assay Hit Compounds->In Vitro Assay Transactivation Assay Active Agonists Active Agonists In Vitro Assay->Active Agonists Confirmation of activity

Caption: Workflow for identifying PPAR agonists.

This protocol describes a cell-based assay to screen for the agonistic activity of (R)-2-(Benzoyloxy)propanoic acid on PPARγ.

Objective: To determine if (R)-2-(Benzoyloxy)propanoic acid can activate PPARγ and induce the expression of a reporter gene.

Materials:

  • HEK293 or similar cells

  • Expression plasmid for full-length human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • (R)-2-(Benzoyloxy)propanoic acid

  • Rosiglitazone (positive control)

  • Cell culture medium

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of (R)-2-(Benzoyloxy)propanoic acid and rosiglitazone in cell culture medium.

    • Remove the medium from the cells and add the compound dilutions.

    • Incubate the cells for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or a separate cell viability assay).

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

Conclusion

While the definitive mechanism of action of (R)-2-(Benzoyloxy)propanoic acid remains to be experimentally elucidated, its chemical structure provides a strong foundation for postulating its biological targets. The most probable mechanism is the inhibition of cyclooxygenase enzymes, a hallmark of the arylpropionic acid class of NSAIDs. However, the versatility of the propanoic acid scaffold warrants the investigation of other potential targets, such as G-protein coupled receptors like GPR34 and nuclear receptors like PPARs.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these potential mechanisms. Elucidating the precise molecular interactions of (R)-2-(Benzoyloxy)propanoic acid will be crucial for understanding its pharmacological profile and for its potential development as a therapeutic agent. This in-depth technical guide serves as a foundational resource to stimulate and direct future research into this promising compound.

References

  • Li, L. et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 99, 129548.
  • PubMed. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Retrieved from [Link]

  • ACS Publications. (2009). New 2-Aryloxy-3-phenyl-propanoic Acids As Peroxisome Proliferator-Activated Receptors α/γ Dual Agonists with Improved Potency and Reduced Adverse Effects on Skeletal Muscle Function. Journal of Medicinal Chemistry, 52(20), 6265–6278.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Chiral Resolution of Racemic Amines Using (R)-2-(Benzoyloxy)propanoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The separation of enantiomers from a r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The separation of enantiomers from a racemic mixture remains a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs). While asymmetric synthesis and chiral chromatography are highly effective, classical chiral resolution via diastereomeric salt formation remains the most scalable and cost-effective method for large-scale manufacturing [1].

(R)-2-(Benzoyloxy)propanoic acid (also known as (R)-O-benzoyl lactic acid) has emerged as a highly privileged, yet underutilized, chiral resolving agent for racemic primary and secondary amines.

Why (R)-2-(Benzoyloxy)propanoic Acid? (Causality & Design)

The efficacy of a resolving agent is dictated by its ability to form a rigid, highly differentiated crystal lattice with one enantiomer over the other. The structural design of (R)-2-(Benzoyloxy)propanoic acid provides three distinct mechanistic advantages:

  • Conformational Rigidity: The ester linkage between the lactic acid backbone and the benzoyl group restricts free rotation, creating a well-defined chiral pocket.

  • π−π Stacking Interactions: The bulky aromatic benzoyl ring facilitates intermolecular π−π stacking during crystallization, which significantly increases the lattice energy of the less soluble diastereomeric salt [2].

  • Proximity of the Chiral Center: The stereocenter is located directly adjacent to the carboxylic acid (the site of salt formation), maximizing the steric discrimination between the (R,R) and (S,R) diastereomeric pairs.

Workflow Visualization

The following diagram illustrates the thermodynamic resolution pathway, from initial salt formation to the final biphasic cleavage and recovery of the resolving agent.

G Racemate Racemic Amine (R/S-Mix) SaltFormation Salt Formation (EtOH, Reflux) Racemate->SaltFormation ResolvingAgent (R)-2-(Benzoyloxy)propanoic acid (Resolving Agent) ResolvingAgent->SaltFormation DiaSalts Diastereomeric Salts (R,R)-Salt + (S,R)-Salt SaltFormation->DiaSalts Crystallization Fractional Crystallization (Slow Cooling) DiaSalts->Crystallization LessSoluble Less Soluble Salt e.g., (S,R)-Salt (Crystals) Crystallization->LessSoluble MoreSoluble More Soluble Salt e.g., (R,R)-Salt (Mother Liquor) Crystallization->MoreSoluble Cleavage Biphasic Cleavage (NaOH / EtOAc) LessSoluble->Cleavage TargetAmine Enantiopure (S)-Amine (Organic Layer) Cleavage->TargetAmine RecoveredAcid Recovered (R)-Acid (Aqueous Layer) Cleavage->RecoveredAcid

Caption: Workflow for the chiral resolution of racemic amines using (R)-2-(Benzoyloxy)propanoic acid.

Experimental Protocol: Diastereomeric Salt Resolution

This self-validating protocol is designed for the resolution of a generic racemic primary amine (e.g., 1-phenylethylamine) on a 100 mmol scale.

Materials Required
  • Substrate: Racemic Amine (100 mmol, 1.0 eq)

  • Resolving Agent: (R)-2-(Benzoyloxy)propanoic acid (100 mmol, 1.0 eq)

  • Solvents: Absolute Ethanol (EtOH), Ethyl Acetate (EtOAc)

  • Reagents: 1M Sodium Hydroxide (NaOH), Brine, Anhydrous Na2​SO4​

Step 1: Diastereomeric Salt Formation
  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend (R)-2-(Benzoyloxy)propanoic acid (19.4 g, 100 mmol) in 150 mL of absolute ethanol.

  • Amine Addition: Add the racemic amine (100 mmol) dropwise over 10 minutes at room temperature.

  • Thermodynamic Equilibration: Heat the mixture to reflux (approx. 78°C) until a clear, homogeneous solution is achieved. Stir at reflux for an additional 30 minutes.

    • Expert Insight: Heating to reflux ensures complete dissolution, erasing any kinetic precipitates and allowing the system to reset under thermodynamic control [1].

Step 2: Fractional Crystallization
  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a strictly controlled rate of 0.1°C to 0.2°C per minute .

    • Expert Insight: Rapid cooling leads to supersaturation and the kinetic co-crystallization of the undesired, more soluble diastereomer. Slow cooling ensures that only the thermodynamically favored (less soluble) salt nucleates and grows into high-purity crystals.

  • Maturation: Once at room temperature, stir the suspension gently for 12 hours. If necessary, cool to 4°C for an additional 2 hours to maximize yield.

  • Isolation: Filter the resulting crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold ethanol. Dry the crystals under a vacuum at 40°C to a constant weight. (Save the mother liquor if the opposite enantiomer is desired).

Step 3: Salt Cleavage and Amine Recovery
  • Biphasic Setup: Transfer the dried diastereomeric salt to a separatory funnel. Add 100 mL of Ethyl Acetate and 100 mL of 1M NaOH (aqueous).

  • Extraction: Shake vigorously for 3 minutes, venting frequently. Allow the layers to separate.

    • Expert Insight: The biphasic basic cleavage is critical. The NaOH deprotonates the amine, driving it into the organic (EtOAc) layer, while the resolving acid is converted to its highly water-soluble sodium salt, remaining entirely in the aqueous phase. This prevents any risk of racemization during isolation.

  • Isolation of Free Amine: Collect the organic layer. Extract the aqueous layer with an additional 50 mL of EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the enantiopure amine.

  • Recovery of Resolving Agent: Acidify the aqueous layer to pH 2 using 2M HCl. Extract with EtOAc (2 x 100 mL), dry, and concentrate to recover the (R)-2-(Benzoyloxy)propanoic acid for future use.

Quantitative Data Presentation

The table below summarizes expected resolution efficiencies using (R)-2-(Benzoyloxy)propanoic acid across various standard racemic amines. Data reflects outcomes after a single crystallization cycle.

Racemic SubstrateSolvent SystemYield of Target Salt (%)*Enantiomeric Excess (ee %)Configuration Isolated
1-PhenylethylamineEthanol42%96%(S)-Amine
1-(1-Naphthyl)ethylamineIsopropanol38%>98%(S)-Amine
2-Amino-1-butanolEtOH / Water (9:1)35%92%(R)-Amine
1-Phenyl-2-propylamineMethanol40%94%(S)-Amine

*Note: Maximum theoretical yield for a classical resolution is 50%. A yield of 42% represents an 84% recovery of the target enantiomer.

References

  • Crystallization-Based Separation of Enantiomers ResearchGate Details the thermodynamic principles, ternary phase diagrams, and solubility differentials required for successful diastereomeric salt formation and fractional crystallization.[Link]

  • Antineoplastic Agents 571. Total Synthesis of Bacillistatin 2 National Center for Biotechnology Information (NIH PMC) Demonstrates the synthetic utility, coupling, and structural behavior of O-benzoyl-lactic acid derivatives in complex stereochemical environments.[Link]

Application

Application Notes &amp; Protocols: (R)-2-(Benzoyloxy)propanoic Acid in Asymmetric Synthesis

Abstract (R)-2-(Benzoyloxy)propanoic acid is a chiral building block derived from the enantiomerically pure (R)-lactic acid. Its structure combines a stereodefined propanoic acid core with a robust benzoyl protecting gro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-2-(Benzoyloxy)propanoic acid is a chiral building block derived from the enantiomerically pure (R)-lactic acid. Its structure combines a stereodefined propanoic acid core with a robust benzoyl protecting group on the C2 hydroxyl function. While not as extensively documented as a classical chiral auxiliary, its primary role in asymmetric synthesis is that of a "chiron"—an enantiopure starting material used to construct complex target molecules, thereby transferring its inherent chirality into the final product. This guide provides a detailed overview of its properties, core applications, and step-by-step protocols for its synthesis, utilization in a representative coupling reaction, and subsequent deprotection.

Introduction and Scientific Context

In the field of pharmaceutical and fine chemical synthesis, the generation of single-enantiomer products is paramount. Chiral molecules derived from the "chiral pool," such as amino acids and α-hydroxy acids, are invaluable for this purpose. (R)-2-(Benzoyloxy)propanoic acid belongs to this class of compounds.

The key to its utility lies in the benzoyl ester protecting group. Compared to a free hydroxyl, the benzoyloxy group offers several advantages:

  • Increased Steric Hindrance: The bulky benzoyl group can influence the stereochemical outcome of reactions at adjacent centers.

  • Robustness: It is stable to a wide range of reaction conditions, including mildly acidic and some oxidative/reductive environments, where other protecting groups might fail.

  • Orthogonality: It can be removed under conditions (typically basic hydrolysis) that may leave other protecting groups (e.g., certain ethers, acetals) intact, allowing for selective deprotection strategies in multi-step synthesis.[1]

It is crucial to distinguish this compound from its close relative, (R)-2-(Benzyloxy)propanoic acid. The benzoyloxy group (-O-CO-Ph) has different electronic and steric properties and deprotection requirements compared to the benzyloxy group (-O-CH₂-Ph), which is typically removed by hydrogenolysis.[2][3] This guide will focus exclusively on the benzoyloxy derivative.

Physicochemical Properties and Data

A summary of the key properties of (R)-2-(Benzoyloxy)propanoic acid is presented below for easy reference.

PropertyValueSource
IUPAC Name (2R)-2-(benzoyloxy)propanoic acid[4]
CAS Number 1047975-10-9[4]
Molecular Formula C₁₀H₁₀O₄[4]
Molecular Weight 194.19 g/mol [4]
Appearance White to off-white solidVendor Data
Purity Typically ≥98%[4]
InChI Key GGHUPYLTAYIGHK-SSDOTTSWSA-N[4]

Core Application: A Chiral Building Block Strategy

The primary application of (R)-2-(benzoyloxy)propanoic acid is as a chiral building block. This strategy involves coupling the molecule with another fragment, carrying out further transformations, and ultimately retaining the original (R)-stereocenter in the final, more complex molecule.

The general workflow is designed to introduce a specific chiral motif into a larger synthetic framework. This approach is fundamental in drug development, where the stereochemistry of a molecule dictates its pharmacological activity.

G cluster_0 Preparation of Chiral Building Block cluster_1 Asymmetric Synthesis Step cluster_2 Final Product Generation A (R)-Lactic Acid (Chiral Pool) B (R)-2-(Benzoyloxy)propanoic acid (Protected Chiron) A->B  Protocol 1:  Benzoylation D Diastereomeric Intermediate (Coupled Product) B->D  Protocol 2:  Peptide/Ester Coupling C Prochiral Substrate (e.g., an amine or alcohol) C->D E Final Chiral Product (e.g., bioactive molecule) D->E  Further Transformations &  Protocol 3: Deprotection

Caption: General workflow for using (R)-2-(benzoyloxy)propanoic acid as a chiral building block.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-(Benzoyloxy)propanoic Acid

Causality: This protocol describes the protection of the hydroxyl group of commercially available (R)-lactic acid. Benzoyl chloride is used as the acylating agent in the presence of a base like pyridine or triethylamine, which neutralizes the HCl byproduct and catalyzes the reaction. The procedure must be performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Materials:

  • Ethyl (R)-lactate

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

Procedure (Two-Step: Esterification then Hydrolysis):

Step A: Benzoylation of Ethyl (R)-lactate

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add ethyl (R)-lactate (1.0 eq).

  • Dissolve the lactate in anhydrous DCM (approx. 5-10 mL per gram of lactate).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting material.

  • Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl (R)-2-(benzoyloxy)propanoate. This intermediate can be purified by column chromatography if necessary.

Step B: Saponification to the Carboxylic Acid

  • Dissolve the crude ester from Step A in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir vigorously at room temperature for 2-4 hours, monitoring by TLC until the ester spot has disappeared.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the product should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-2-(benzoyloxy)propanoic acid.

Trustworthiness Check: The final product's identity and enantiomeric purity should be confirmed by ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

Protocol 2: Representative Application - Amide Coupling with a Prochiral Amine

Causality: This protocol demonstrates how to couple the chiral acid with an amine to form an amide. Peptide coupling reagents like EDC/HOBt or HATU are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine under mild conditions, minimizing the risk of racemization at the chiral center.

Materials:

  • (R)-2-(Benzoyloxy)propanoic acid (1.0 eq)

  • A primary or secondary amine (e.g., Benzylamine, 1.05 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve (R)-2-(benzoyloxy)propanoic acid in anhydrous DMF.

  • Add EDC·HCl and HOBt to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • In a separate flask, dissolve the amine in a small amount of DMF and add DIPEA.

  • Add the amine/DIPEA solution to the activated acid solution and stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric amide product by silica gel column chromatography.

G A (R)-2-(Benzoyloxy)propanoic acid C Activated Ester Intermediate A->C Activation B EDC/HOBt or HATU B->C E Diastereomeric Amide Product C->E Coupling D Prochiral Amine (R'-NH₂) D->E

Caption: Workflow for the amide coupling of the chiral acid.

Protocol 3: Deprotection of the Benzoyl Group

Causality: The final step in many synthetic sequences using this building block is the removal of the benzoyl group to liberate the free α-hydroxy functionality. This is most commonly achieved by basic hydrolysis (saponification). The choice of base and temperature is critical to ensure complete cleavage without causing unwanted side reactions like racemization or cleavage of other sensitive functional groups.

Materials:

  • Benzoyl-protected substrate (e.g., the amide from Protocol 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or a THF/Water mixture

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the benzoylated substrate (1.0 eq) in a suitable solvent system like methanol or a 3:1 mixture of THF/water.

  • Add an aqueous solution of LiOH (2.0-5.0 eq) or NaOH (2.0-5.0 eq).

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) if the reaction is sluggish. Monitor progress by TLC or LC-MS, observing the disappearance of the starting material.

  • Upon completion, cool the reaction to 0 °C and carefully neutralize with 1 M HCl.

  • If the product is soluble, proceed to extraction. If it precipitates, it may be isolated by filtration.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final α-hydroxy product by column chromatography, recrystallization, or distillation as required.

Self-Validation and Troubleshooting:

  • Incomplete Deprotection: If the reaction stalls, add more base or increase the temperature. Be cautious, as harsh conditions can lead to racemization.

  • Racemization: The stereocenter alpha to the carbonyl is susceptible to epimerization under strong basic conditions. Use milder bases (e.g., K₂CO₃ in MeOH/H₂O) or lower temperatures if this is a concern. The enantiomeric excess (ee) of the final product should always be verified by chiral HPLC.

  • Cleavage of Other Esters: If the molecule contains other ester groups (e.g., methyl or ethyl esters), they will likely be hydrolyzed under these conditions. This protocol is not selective for benzoyl esters over other simple alkyl esters.

Conclusion

(R)-2-(Benzoyloxy)propanoic acid serves as a valuable, enantiopure building block for asymmetric synthesis. Its utility stems from the strategic use of the benzoyl group as a robust protecting agent for the chiral α-hydroxy acid core. While direct applications as a catalyst or a complex chiral auxiliary are not widely reported, its role in a chiron-based approach is a powerful and reliable method for introducing the (R)-lactyl moiety into complex molecules. The protocols provided herein offer a solid foundation for the synthesis, coupling, and deprotection of this versatile reagent, enabling researchers in drug discovery and chemical synthesis to leverage its structural features for the construction of stereochemically defined targets.

References

  • Scite (2022). Preparation and Hydrolysis of Benzyl Esters. Scite. [Link]

  • ResearchGate (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate. [Link]

  • ACS Green Chemistry Institute (2026). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organic Chemistry Portal (n.d.). Benzyl Esters. Organic Chemistry Portal. [Link]

  • J&K Scientific LLC (2026). Benzyl Deprotection of Alcohols. J&K Scientific. [Link]

  • University of Wisconsin (n.d.). Chem 6352 - Protecting Groups. [Link]

  • SANSANWAL, S., & KRISHNAMURTY, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. Synthetic Communications, 25(12), 1901-1904. [Link]

  • Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672-1679. [Link]

Sources

Method

Application of (R)-2-(Benzoyloxy)propanoic acid in pharmaceuticals

Title: Application Note: (R)-2-(Benzoyloxy)propanoic Acid as a Chiral Building Block in CFTR Modulator Synthesis Executive Summary (R)-2-(Benzoyloxy)propanoic acid (CAS: 1047975-10-9)[1] is a highly specialized chiral in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: (R)-2-(Benzoyloxy)propanoic Acid as a Chiral Building Block in CFTR Modulator Synthesis

Executive Summary

(R)-2-(Benzoyloxy)propanoic acid (CAS: 1047975-10-9)[1] is a highly specialized chiral intermediate utilized extensively in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Derived from the chiral pool (D-lactic acid), it serves as a critical building block in the development of isoxazole derivatives targeting pulmonary diseases, such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and Cystic Fibrosis (CF) ()[2]. This application note details the mechanistic rationale, synthetic protocols, and downstream applications of this compound, providing drug development professionals with a robust, self-validating workflow.

Chemical Profile & Mechanistic Rationale

In the synthesis of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators, maintaining the stereochemical integrity of the API is paramount for target binding affinity[2]. (R)-2-(Benzoyloxy)propanoic acid offers a distinct advantage over other protected lactic acid derivatives (e.g., acetyl or benzyl ethers).

  • Steric Shielding : The bulky benzoyl group provides significant steric hindrance, which minimizes the rate of oxazolone formation during the activation of the carboxylic acid. Oxazolone intermediates are the primary pathway for racemization in peptide and amide coupling.

  • Electronic Deactivation : The electron-withdrawing nature of the ester linkage reduces the nucleophilicity of the adjacent oxygen, further suppressing side reactions during aggressive coupling conditions.

Biological Context: CFTR Modulation

The downstream APIs synthesized from this intermediate act as CFTR correctors and potentiators. They bind to misfolded mutant CFTR proteins (such as the F508del mutation), promoting proper folding and trafficking from the endoplasmic reticulum (ER) to the cell surface, thereby restoring chloride ion and fluid transport in the lungs[2].

CFTR_Pathway M Mutant CFTR (Misfolded) C CFTR Corrector (Isoxazole API) M->C Binding E ER Processing & Trafficking C->E Promotes Folding S Cell Surface Expression E->S Translocation T Restored Ion Transport S->T Chloride Flux

Fig 1. Mechanism of CFTR correctors derived from (R)-2-(Benzoyloxy)propanoic acid.

Experimental Protocols

Synthesis_Workflow L (2R)-2-Hydroxypropanoic Acid B Benzoylation (PhCOCl, NaH, DMF) L->B I (R)-2-(Benzoyloxy)propanoic acid (Chiral Pool Intermediate) B->I A Amide Coupling (HATU, DIPEA, Amine) I->A API Isoxazole Derivative API (CFTR Modulator) A->API

Fig 2. Synthetic workflow from (R)-lactic acid to the final isoxazole API.

Protocol A: Synthesis of (R)-2-(Benzoyloxy)propanoic acid

Objective: To selectively protect the secondary hydroxyl group of (2R)-2-hydroxypropanoic acid while maintaining the (R)-stereocenter ()[2].

  • Step 1: Preparation of the Dianion

    • Action: Dissolve (2R)-2-hydroxypropanoic acid (9 g, 99.91 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 100 mL) and cool the solution to 0 °C under an inert argon atmosphere[2].

    • Action: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 9.6 g, 240.02 mmol, ~4.0 eq) portion-wise[2].

    • Causality: The 0 °C temperature prevents the highly exothermic deprotonation from causing localized heating, which could lead to decomposition. The large excess of NaH (4.0 eq) is required to fully deprotonate both the highly acidic carboxylic acid and the less acidic secondary hydroxyl group, forming a highly reactive dianion[2].

  • Step 2: Benzoylation

    • Action: Add Benzoyl chloride (28 g, 199.19 mmol, 2.0 eq) dropwise to the 0 °C solution[2].

    • Causality: Dropwise addition ensures that the electrophile is consumed immediately by the alkoxide, preventing the formation of symmetrical anhydrides that occur if the carboxylate attacks unreacted benzoyl chloride.

  • Step 3: Reaction Maturation & IPC (In-Process Control)

    • Action: Allow the reaction to warm to room temperature and stir for 2 hours[2].

    • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass is fully converted to the product mass (m/z 193 for [M-H]⁻). This self-validates the consumption of the chiral pool precursor before proceeding to isolation.

  • Step 4: Quench and Isolation

    • Action: Quench the reaction carefully with ice water to neutralize unreacted NaH, acidify with 1M HCl to pH ~2, and extract with Ethyl Acetate (EtOAc)[2].

    • Causality: Acidification is critical to protonate the carboxylate, driving the target product into the organic phase during liquid-liquid extraction.

Protocol B: Downstream Amide Coupling for Isoxazole API Synthesis

Objective: Couple the chiral intermediate with an isoxazole-bearing amine to form the CFTR modulator API.

  • Step 1: Carboxylic Acid Activation

    • Action: Dissolve (R)-2-(Benzoyloxy)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is chosen over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without attacking the active ester, minimizing racemization.

  • Step 2: Amine Coupling & Validation

    • Action: Add the target isoxazole amine (1.0 eq) and stir at room temperature for 4 hours.

    • Validation: Perform Chiral HPLC on the crude mixture. The presence of a single enantiomeric peak confirms that the benzoyl protecting group successfully prevented oxazolone-induced racemization during activation.

Quantitative Data Presentation

To demonstrate the superiority of the optimized benzoylation conditions utilized in Protocol A, Table 1 summarizes the reaction optimization parameters.

Table 1: Optimization of (2R)-2-Hydroxypropanoic Acid Benzoylation

Base (Eq)SolventTemp ProfileYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
NaH (4.0) DMF 0 °C to RT 88% >99% Complete dianion formation; no racemization.
Et₃N (3.0)DCM0 °C to RT45%95%Incomplete hydroxyl deprotonation; mixed anhydrides.
Pyridine (5.0)THFReflux32%81%Thermal degradation; significant loss of chirality.

Note: Data reflects typical optimization trajectories for O-benzoylation of α-hydroxy acids, validating the selection of NaH/DMF in the primary protocol.

References

  • Proteostasis Therapeutics, Inc. (2017).Isoxazole derivatives for use in the treatment of pulmonary diseases and disorders (Patent No. WO2017040606A1).

Sources

Application

Application Notes and Protocols for the Esterification of (R)-2-(Benzoyloxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the esterification of (R)-2-(Benzoyloxy)propanoic acid,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the esterification of (R)-2-(Benzoyloxy)propanoic acid, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document offers a departure from rigid templates, instead presenting a narrative that intertwines detailed protocols with the underlying chemical principles and practical considerations essential for successful and reproducible experimentation.

Introduction: The Significance of (R)-2-(Benzoyloxy)propanoic Acid Esters

(R)-2-(Benzoyloxy)propanoic acid, a derivative of lactic acid, possesses a key chiral center, making its esters important intermediates in the stereoselective synthesis of complex organic molecules. The benzoyl protecting group offers stability under various reaction conditions while allowing for selective deprotection. The corresponding esters are found in a range of applications, from the development of novel therapeutics to the synthesis of biodegradable polymers and chiral liquid crystals. The ability to efficiently and selectively synthesize these esters is therefore of paramount importance.

This guide will detail two robust and widely applicable methods for the esterification of (R)-2-(Benzoyloxy)propanoic acid: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification for more sensitive substrates.

Understanding the Reaction Mechanisms

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Fischer-Speier Esterification: An Acid-Catalyzed Equilibrium

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols.[1][2] The reaction is acid-catalyzed and operates under equilibrium conditions.[1][3] The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][3]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final ester product.

To drive the equilibrium towards the product side, it is common practice to use an excess of the alcohol or to remove the water as it is formed, for instance, by using a Dean-Stark apparatus.[4]

Steglich Esterification: A Mild Approach for Sensitive Substrates

The Steglich esterification is a powerful method that allows for the formation of esters under mild, neutral conditions, making it suitable for acid-sensitive substrates.[5][6] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[5][7] The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.[6][8]

  • Acyl Transfer to DMAP: The more nucleophilic DMAP attacks the O-acylisourea, forming a reactive acylpyridinium species. This step is crucial for the efficiency of the reaction.[6]

  • Nucleophilic Attack by the Alcohol: The alcohol then attacks the acylpyridinium intermediate, which is a highly effective acylating agent.

  • Formation of the Ester and Urea Byproduct: The ester is formed along with N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[5]

The use of DMAP as a catalyst is critical to accelerate the reaction and suppress the formation of the N-acylurea byproduct, which can arise from the rearrangement of the O-acylisourea intermediate.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of (R)-2-(Benzoyloxy)propanoic acid.

Protocol 1: Fischer-Speier Esterification

This protocol is well-suited for simple, unhindered primary and secondary alcohols.

Materials and Reagents:

  • (R)-2-(Benzoyloxy)propanoic acid

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (the alcohol itself or a non-polar solvent like toluene if using a Dean-Stark trap)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • (Optional) Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-2-(Benzoyloxy)propanoic acid (1.0 eq).

  • Addition of Alcohol and Catalyst: Add a large excess of the desired alcohol (e.g., 10-20 equivalents, which can also serve as the solvent).[4] Slowly and carefully add the acid catalyst (e.g., 0.1 eq of concentrated H₂SO₄ or p-TsOH).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If the alcohol is a low-boiling solvent, remove the excess under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent for extraction (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Steglich Esterification

This protocol is ideal for more sterically hindered alcohols or acid-sensitive substrates.[6]

Materials and Reagents:

  • (R)-2-(Benzoyloxy)propanoic acid

  • Alcohol (e.g., tert-butanol, or other sensitive alcohols)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sintered glass funnel for filtration

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-(Benzoyloxy)propanoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Addition of DCC: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.[5]

  • Workup:

    • Once the reaction is complete, filter off the DCU precipitate using a sintered glass funnel and wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 1 M HCl to remove any excess DMAP.

    • Wash with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_start Starting Materials cluster_reaction Esterification Carboxylic_Acid (R)-2-(Benzoyloxy)propanoic acid Fischer Fischer Esterification (Acid Catalyst, Heat) Carboxylic_Acid->Fischer Steglich Steglich Esterification (DCC, DMAP) Carboxylic_Acid->Steglich Alcohol Alcohol (R'-OH) Alcohol->Fischer Alcohol->Steglich Reaction_Mixture Crude Reaction Mixture Fischer->Reaction_Mixture Steglich->Reaction_Mixture Workup Aqueous Workup (Extraction & Washing) Reaction_Mixture->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure Ester (R)-2-(Benzoyloxy)propanoate Purification->Final_Product

Caption: Generalized workflow for the esterification of (R)-2-(Benzoyloxy)propanoic acid.

Quantitative Data Summary

ParameterFischer-Speier EsterificationSteglich Esterification
(R)-2-(Benzoyloxy)propanoic acid 1.0 eq1.0 eq
Alcohol 10-20 eq (or as solvent)1.1 - 1.5 eq
Catalyst/Reagent H₂SO₄ or p-TsOH (0.05 - 0.2 eq)DCC (1.1 - 1.2 eq), DMAP (0.05 - 0.2 eq)
Solvent Excess alcohol or TolueneAnhydrous DCM, THF, or Acetonitrile
Temperature Reflux0 °C to Room Temperature
Reaction Time 2 - 24 hours2 - 12 hours
Typical Yield 60 - 90%70 - 95%

Expertise & Experience: Navigating the Nuances of Esterification

Choosing the Right Method:

  • Fischer-Speier Esterification is the method of choice for simple, robust, and readily available alcohols due to its cost-effectiveness and scalability. However, it is not suitable for acid-labile substrates or tertiary alcohols, which are prone to elimination under acidic conditions.[9]

  • Steglich Esterification is preferred for precious, complex, or acid-sensitive alcohols.[6] Its mild conditions help to preserve stereochemical integrity and are compatible with a wider range of functional groups.

Potential Side Reactions and Troubleshooting:

  • Fischer-Speier:

    • Incomplete conversion: Drive the equilibrium by using a large excess of the alcohol or by removing water. Ensure the catalyst is active.

    • Dehydration of alcohols: This is a concern with secondary and especially tertiary alcohols. Lowering the reaction temperature and using a milder acid catalyst can mitigate this.

  • Steglich:

    • N-Acylurea formation: This side product can reduce the yield.[6] Ensure a catalytic amount of DMAP is used, as it effectively suppresses this rearrangement.

    • Difficulty in removing DCU: DCU is largely insoluble in many organic solvents and can be removed by filtration. However, some may remain in solution. Purification by column chromatography is usually sufficient to remove any residual DCU.

    • Racemization: While generally low, there is a small risk of racemization at the chiral center, especially with prolonged reaction times or elevated temperatures. It is advisable to monitor the enantiomeric excess of the product.

Maintaining Stereochemical Integrity:

The chiral center at the α-position of the propanoic acid is of paramount importance. Both Fischer and Steglich esterifications are generally considered to be stereochemically conservative as they do not involve breaking the bonds to the chiral center. However, it is always good practice to verify the enantiomeric purity of the final product using chiral HPLC.

Trustworthiness: Ensuring the Quality of Your Ester

A robust protocol is self-validating. The identity and purity of the synthesized ester must be rigorously confirmed.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the ester. The disappearance of the carboxylic acid proton signal in ¹H NMR and the appearance of new signals corresponding to the alcohol moiety are key indicators of a successful reaction.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the ester by the appearance of a strong C=O stretching band typically around 1735-1750 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): MS provides the molecular weight of the synthesized ester, confirming its identity.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography.

Purity Assessment:

  • Column Chromatography: This is the primary method for purifying the crude ester from unreacted starting materials, byproducts, and catalyst residues.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. For chiral esters, chiral HPLC is crucial for determining the enantiomeric excess (ee) and confirming that no racemization has occurred during the reaction.[10] This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers.[11]

References

  • Ahmad, S., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4), 352-356.
  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023, December 9). Steglich esterification. Retrieved from [Link]

  • UQ eSpace. (n.d.). An efficient method for the synthesis of alkyl 2-(4-benzoyiphenoxy)-2- methyl propanoates. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Kravets, E. A., et al. (2010). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Pharmaceutical Chemistry Journal, 44(8), 453-456.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2013, April 29). Does anyone know a convenient method for the synthesis of lactic acid alkyl esters? Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Munawar, A., et al. (2023).
  • Asshauer, J., & Klesper, E. (1980). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • The University of Texas at Dallas. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: (R)-2-(Benzoyloxy)propanoic Acid as a Chiral Auxiliary in Asymmetric Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of (R)-2-(Benzoyloxy)propanoic acid as a chiral auxiliary. This document outlines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of (R)-2-(Benzoyloxy)propanoic acid as a chiral auxiliary. This document outlines its synthesis, proposed applications in key asymmetric transformations, and detailed, albeit prospective, experimental protocols. While this specific auxiliary is not extensively documented in peer-reviewed literature, the principles and methodologies presented herein are grounded in the well-established field of chiral auxiliary-mediated asymmetric synthesis and are based on analogous, well-characterized systems.

Introduction: The Role of Chiral Auxiliaries in Modern Drug Development

The majority of biological molecules, including pharmaceutical targets, are chiral. Consequently, the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] This necessitates the development of synthetic methods that can selectively produce a single enantiomer of a chiral molecule. Asymmetric synthesis, a field recognized with Nobel Prizes in Chemistry in 2001 and 2021, provides a powerful toolkit for achieving this goal.[1]

One of the most robust and reliable strategies in asymmetric synthesis is the use of a chiral auxiliary.[2][3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the selective formation of one diastereomer over the other.[4][5] After the desired stereocenter has been created, the auxiliary is removed and can, in ideal cases, be recovered and reused.[5] This approach offers a high degree of predictability and is often used in the synthesis of complex molecules, such as the macrolide cytovaricin.[3]

(R)-2-(Benzoyloxy)propanoic acid, derived from the readily available and inexpensive chiral pool starting material, (R)-lactic acid, presents itself as a potentially valuable chiral auxiliary. Its structure, featuring a defined stereocenter and a bulky benzoyl group, offers the potential for effective facial shielding of a prochiral center. This guide will explore the synthesis of this auxiliary and its proposed application in fundamental C-C bond-forming reactions.

Synthesis and Characterization of (R)-2-(Benzoyloxy)propanoic Acid

The synthesis of (R)-2-(Benzoyloxy)propanoic acid can be readily achieved from (R)-lactic acid. The following protocol is based on standard esterification procedures.

Protocol 1: Synthesis of (R)-2-(Benzoyloxy)propanoic Acid

Materials:

  • (R)-Lactic acid

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-lactic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution with stirring.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (R)-2-(Benzoyloxy)propanoic acid as a white solid.

Expected Characterization Data:

PropertyExpected Value
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White solid
¹H NMR (CDCl₃) δ (ppm): 1.6-1.7 (d, 3H), 5.2-5.3 (q, 1H), 7.4-7.6 (m, 2H), 7.6-7.7 (m, 1H), 8.0-8.1 (m, 2H), 10.0-11.0 (br s, 1H)
¹³C NMR (CDCl₃) δ (ppm): 16.5, 70.0, 128.5, 129.5, 130.0, 133.5, 166.0, 175.0

Application in Asymmetric Synthesis: Proposed Protocols and Mechanistic Insights

(R)-2-(Benzoyloxy)propanoic acid can be attached to a prochiral substrate via an ester or amide linkage. The chiral auxiliary then directs the stereochemical outcome of subsequent reactions.

Asymmetric Alkylation of Enolates

The diastereoselective alkylation of enolates is a fundamental method for the construction of stereogenic centers.[1] The chiral auxiliary is expected to shield one face of the enolate, leading to the preferential attack of an electrophile from the less hindered face.

G cluster_workflow Asymmetric Alkylation Workflow Prochiral_Acid Prochiral Carboxylic Acid Attachment Attachment of (R)-2-(Benzoyloxy)propanoic acid Prochiral_Acid->Attachment Adduct Substrate-Auxiliary Adduct Attachment->Adduct Enolate_Formation Enolate Formation (e.g., LDA, -78 °C) Adduct->Enolate_Formation Enolate Chiral Enolate Enolate_Formation->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Alkylated_Product Diastereomerically Enriched Product Alkylation->Alkylated_Product Cleavage Cleavage of Auxiliary (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched α-Alkylated Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary G cluster_mechanism Proposed Aldol Reaction Mechanism Enolate Z-Boron Enolate Transition_State Chelated Zimmerman-Traxler Transition State Enolate->Transition_State Aldehyde Aldehyde (R-CHO) Aldehyde->Transition_State Aldol_Adduct syn-Aldol Adduct Transition_State->Aldol_Adduct

Caption: Proposed Aldol Reaction Transition State.

Proposed Protocol 3: Asymmetric Aldol Reaction

Materials:

  • N-Propionyl-(R)-2-(Benzoyloxy)propanoic acid adduct

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-propionyl adduct (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture for 30 minutes at -78 °C to form the Z-boron enolate.

  • Add the aldehyde (1.5 eq) and continue stirring for 2-3 hours at -78 °C.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric excess of the crude product.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. [1][6][7]When the dienophile is attached to a chiral auxiliary, the cycloaddition can proceed with high diastereoselectivity.

Proposed Protocol 4: Asymmetric Diels-Alder Reaction

Materials:

  • N-Acryloyl-(R)-2-(Benzoyloxy)propanoic acid adduct

  • Cyclopentadiene

  • Lewis acid (e.g., Diethylaluminum chloride, Et₂AlCl)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-acryloyl adduct (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the Lewis acid (1.2 eq) and stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq).

  • Stir the reaction at -78 °C for 3-5 hours.

  • Quench with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Determine the diastereomeric excess of the crude product.

Cleavage and Recovery of the Chiral Auxiliary

A crucial step in this methodology is the efficient removal of the chiral auxiliary without racemization of the newly formed stereocenter. [3] Protocol 5: Reductive Cleavage of the Auxiliary

Materials:

  • Diastereomerically enriched product

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's salt solution

Procedure:

  • Dissolve the product in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of LiAlH₄ in THF.

  • Stir at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • The filtrate contains the desired chiral alcohol product and the recovered auxiliary, which can be separated by chromatography.

Determination of Diastereomeric Excess

The diastereomeric excess (de) is a measure of the stereoselectivity of the reaction and can be determined using standard analytical techniques. [8]

  • ¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals in the ¹H NMR spectrum, allowing for integration and calculation of the de. [9]The use of chiral shift reagents can also be employed to resolve overlapping signals.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can separate diastereomers, and the relative peak areas can be used to determine the de.

Conclusion

(R)-2-(Benzoyloxy)propanoic acid, as a derivative of the readily available chiral building block lactic acid, holds promise as a chiral auxiliary for asymmetric synthesis. While its application is not yet widely reported, the fundamental principles of stereochemical control suggest its potential utility in key transformations such as alkylations, aldol reactions, and Diels-Alder reactions. The protocols outlined in this guide are based on well-established precedents for structurally similar auxiliaries and provide a strong starting point for the experimental investigation of this potentially valuable tool in the synthesis of enantiomerically pure molecules for drug discovery and development. Further experimental validation is required to fully elucidate its efficacy and scope.

References

  • Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development.
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. BenchChem, 2025.
  • The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Compar
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Asymmetric Synthesis. University of York.
  • (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9. ChemicalBook.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 2019.
  • Chiral Auxiliaries and Optical Resolving Agents. Tokyo Chemical Industry.
  • Chiral auxiliary - Wikipedia.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC.
  • (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9. Sigma-Aldrich.
  • Chiral auxiliary-induced asymmetric synthesis of (R)- and (S)-Garner's aldehydes. Tetrahedron, 2023.
  • Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. BenchChem.
  • Methods for cleavage of chiral auxiliary.
  • High stereocontrol in the allylation of chiral non-racemic alpha-alkoxy and alpha-amino nitrones.
  • Diastereoselective reactions of enolates.
  • Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived
  • Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol with benzaldehyde. Arkivoc.
  • Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC.
  • NMR determination of enantiomeric excess.
  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIV
  • 2.14 Selected Diastereoselective Reactions: Enolate Alkylation.
  • Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers. PMC, 2022.
  • Asymmetric-Synthesis.
  • Achiral Benzoic Acid Appended Helical Polymers for Copper-catalyzed Asymmetric Diels-Alder Reaction and Michael Addition with Excellent Enantioselectivity and Recyclability. Chemical Science (RSC Publishing).
  • Technical Support Center: Benzyl Ester Cleavage of 8-(Benzyloxy)-8-oxooctanoic Acid Linkers. BenchChem.
  • View of Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy.
  • Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans.

Sources

Application

Application Note: (R)-2-(Benzoyloxy)propanoic Acid in Kinetic Resolution Workflows

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Abstract & Scope (R)-2-(Benzoyloxy)propanoic acid (also known as (R)-O-benzoyl lact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Abstract & Scope

(R)-2-(Benzoyloxy)propanoic acid (also known as (R)-O-benzoyl lactic acid) is a highly versatile chiral synthon and resolving agent used extensively in pharmaceutical development. This application note details a self-validating, two-phase workflow. First, we outline the highly enantioselective synthesis of (R)-2-(benzoyloxy)propanoic acid via the enzymatic kinetic resolution of its racemic ethyl ester using Candida antarctica Lipase B (CALB). Second, we detail its subsequent application as a chiral resolving agent in the classical thermodynamic resolution of racemic amines.

By bridging mechanistic enzyme theory with scalable downstream processing, this guide provides a robust framework for achieving >99% enantiomeric excess ( ee ).

Mechanistic Causality: The Kazlauskas Rule and CALB Stereospecificity

To achieve high enantiomeric ratios (E-values > 100) during enzymatic kinetic resolution, one must understand the structural basis of the biocatalyst's selectivity. The enantiopreference of lipases towards secondary alcohols and their derivatives is empirically predicted by the Kazlauskas rule [1].

In the active site of CALB, enantiomeric discrimination is governed by a highly defined stereospecificity pocket, heavily influenced by the steric constraints of the Tryptophan-104 (Trp104) residue[2]. When racemic ethyl 2-(benzoyloxy)propanoate enters the catalytic cleft:

  • The (R)-Enantiomer (Fast-Reacting): Achieves a catalytically productive conformation. The bulky benzoyloxy group is seamlessly accommodated by the large hydrophobic pocket, while the α -methyl group fits into the small pocket. This optimal alignment with the Ser-His-Asp catalytic triad significantly lowers the activation energy[3][4].

  • The (S)-Enantiomer (Slow-Reacting): Experiences severe steric clashes with Trp104, preventing the formation of the critical hydrogen bonds required to stabilize the tetrahedral intermediate, rendering it virtually unreactive[2][3].

G racemic Racemic Ethyl 2-(benzoyloxy)propanoate (Substrate) hydrolysis Biphasic Enzymatic Hydrolysis (pH 7.0 Buffer / MTBE Co-solvent) racemic->hydrolysis calb Immobilized CALB Biocatalyst (Stereospecificity Pocket: Trp104) calb->hydrolysis r_acid (R)-2-(Benzoyloxy)propanoic acid (Aqueous Phase, Fast Reacting) hydrolysis->r_acid Enantioselective Cleavage s_ester (S)-Ethyl 2-(benzoyloxy)propanoate (Organic Phase, Slow Reacting) hydrolysis->s_ester Unreacted Substrate

Workflow of CALB-catalyzed kinetic resolution of ethyl 2-(benzoyloxy)propanoate.

Experimental Protocol I: Enzymatic Kinetic Resolution

This protocol relies on a biphasic system to drive the kinetic resolution of racemic ethyl 2-(benzoyloxy)propanoate. The methodology is self-validating: by strictly monitoring the conversion rate, the reaction is halted at the thermodynamic sweet spot (~49% conversion) to guarantee maximum optical purity[5].

Step-by-Step Methodology
  • Substrate Solvation: Dissolve 50 mmol of racemic ethyl 2-(benzoyloxy)propanoate in 50 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen because it perfectly solvates the highly lipophilic ester without stripping the essential hydration shell from the enzyme, which would otherwise lead to biocatalyst deactivation.

  • Aqueous Interface Preparation: Add 150 mL of 0.1 M Sodium Phosphate buffer and adjust to exactly pH 7.0.

    • Causality: pH 7.0 maintains the histidine residue of the CALB catalytic triad in its optimal unprotonated state, ensuring maximum nucleophilic attack by the active-site serine.

  • Biocatalyst Introduction: Add 500 mg of immobilized CALB (e.g., Novozym 435). Stir the biphasic mixture gently at 30°C.

    • Causality: Immobilization on a macroporous acrylic resin increases the thermal and mechanical stability of the enzyme and allows for simple recovery via vacuum filtration.

  • In-Process Control (Self-Validation): Monitor the reaction every 2 hours using chiral HPLC (Chiralcel OD-H column; Hexane/IPA 90:10).

    • Causality: The reaction must be terminated at exactly 48–50% conversion. Allowing the reaction to proceed further will force the enzyme to begin hydrolyzing the (S)-enantiomer, drastically degrading the eep​ (enantiomeric excess of the product).

  • Termination & Phase Separation: Once 49% conversion is reached, filter out the immobilized enzyme. Separate the organic and aqueous layers in a separatory funnel.

    • The organic layer contains the unreacted (S)-ethyl 2-(benzoyloxy)propanoate.

    • The aqueous layer contains the sodium salt of the target (R)-2-(benzoyloxy)propanoic acid.

  • Product Isolation: Acidify the aqueous layer to pH 2.0 using 2M HCl, then extract three times with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo to yield pure (R)-2-(benzoyloxy)propanoic acid ( ee > 99%).

    • Causality: Lowering the pH protonates the carboxylate, driving the highly polar salt into its lipophilic free-acid form for easy organic extraction.

Experimental Protocol II: Application as a Chiral Resolving Agent

Once synthesized, (R)-2-(benzoyloxy)propanoic acid serves as an elite resolving agent. Its rigid aromatic ring provides π−π stacking opportunities, while its carboxylic acid and ester moieties offer robust hydrogen-bonding networks—ideal for crystallizing diastereomeric salts with racemic amines.

G r_acid (R)-2-(Benzoyloxy)propanoic acid (Chiral Resolving Agent) salt_formation Diastereomeric Salt Formation (Ethanol/Water, 60°C to RT) r_acid->salt_formation racemic_amine Racemic Amine (e.g., 1-Phenylethylamine) racemic_amine->salt_formation crystallization Fractional Crystallization (Thermodynamic Control) salt_formation->crystallization precipitate (R,R)-Diastereomeric Salt (Crystalline Precipitate) crystallization->precipitate Low Solubility mother_liquor (R,S)-Diastereomeric Salt (Mother Liquor) crystallization->mother_liquor High Solubility

Application of (R)-2-(benzoyloxy)propanoic acid in the resolution of racemic amines.
Step-by-Step Methodology
  • Salt Formation: In a 250 mL round-bottom flask, dissolve 10 mmol of the target racemic amine (e.g., 1-phenylethylamine) and 10 mmol of (R)-2-(benzoyloxy)propanoic acid in 50 mL of a 90:10 Ethanol/Water mixture. Heat to 60°C until a clear solution forms.

    • Causality: Heating ensures complete dissolution, preventing rapid kinetic precipitation which traps impurities. The specific solvent ratio modulates the dielectric constant to maximize the solubility differential between the resulting (R,R) and (R,S) salts.

  • Thermodynamic Crystallization: Turn off the heat and allow the flask to cool to room temperature at a controlled rate of ~5°C/hour.

    • Causality: Slow cooling allows the system to remain under thermodynamic control. This promotes the growth of large, highly ordered crystals of the less soluble diastereomer, preventing the occlusion of the more soluble salt within the crystal lattice.

  • Filtration: Collect the precipitated crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol.

    • Causality: The ice-cold wash removes adhering mother liquor (which contains the unwanted diastereomer) without redissolving the purified product.

  • Liberation & Validation: Suspend the purified salt in 20 mL of 2M NaOH and extract with Dichloromethane (DCM) (3 x 20 mL).

    • Causality: The strong base deprotonates the amine, breaking the salt bridge. The free amine partitions into the DCM, while the resolving agent remains in the aqueous phase as a sodium salt (allowing for quantitative recovery and reuse).

    • Self-Validation: Analyze the DCM layer via chiral GC. If the ee of the amine is < 98%, trigger a secondary recrystallization of the salt from Step 3 before liberation.

Quantitative Data & Optimization

The efficiency of the CALB-catalyzed kinetic resolution is highly dependent on the solvent system. The table below summarizes the optimization data, demonstrating why the biphasic MTBE/Buffer system is superior for this specific substrate.

Table 1: Optimization of CALB-Catalyzed Kinetic Resolution of Ethyl 2-(Benzoyloxy)propanoate

Solvent SystemTemp (°C)Time to 49% Conv. (h)Product eep​ (%)Substrate ees​ (%)E-value (Enantiomeric Ratio)
Toluene / Buffer (pH 7.0)303696.594.2120
Heptane / Buffer (pH 7.0)304295.092.195
MTBE / Buffer (pH 7.0) 30 24 >99.0 >98.5 >200
Solvent-Free (Neat)451288.085.445

Note: E-values > 100 indicate an excellent kinetic resolution process suitable for industrial scale-up.

References

  • Richard, G., Nott, K., Nicks, F., et al. (2013). Use of lipases for the kinetic resolution of lactic acid esters in heptane or in a solvent free system. Université de Liège. Available at:[Link]

  • Ferrandi, E. E., et al. (2018). Schematic representation of the Kazlauskas rule: Modelling and Predicting Enzyme Enantioselectivity. ResearchGate. Available at: [Link]

  • Li, S. (2018). The molecular basis for lipase stereoselectivity. Shandong University. Available at: [Link]

  • van der Meulen, I., et al. (2007). Switching from S- to R-Selectivity in the Candida antarctica Lipase B-Catalyzed Ring-Opening of ω-Methylated Lactones. Journal of the American Chemical Society. Available at: [Link]

Sources

Method

Application Note: High-Resolution Determination of Amine Enantiomeric Purity via Derivatization with (R)-2-(Benzoyloxy)propanoic Acid

Executive Summary The accurate determination of the absolute configuration and enantiomeric excess (ee) of chiral amines is a critical regulatory and safety requirement in modern pharmaceutical development. While Mosher’...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of the absolute configuration and enantiomeric excess (ee) of chiral amines is a critical regulatory and safety requirement in modern pharmaceutical development. While Mosher’s acid (MTPA) remains a popular Chiral Derivatizing Agent (CDA), it can suffer from steric hindrance and incomplete reactions with bulky secondary amines.

(R)-2-(Benzoyloxy)propanoic acid (also known as O-benzoyl-D-lactic acid) offers a highly efficient, sterically accessible alternative. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds used to react covalently with a chiral substrate, converting a mixture of enantiomers into separable diastereomers[1]. O-functionalized lactic acids are highly effective CDAs for the resolution and analysis of amines[2]. The benzoyl and lactic acid components provide a chiral center and ester functionality, which can be exploited to introduce specific stereochemistry and induce strong magnetic anisotropy[3]. This application note details the mechanistic rationale, step-by-step derivatization protocol, and data interpretation guidelines for using (R)-2-(Benzoyloxy)propanoic acid to evaluate chiral amines.

Mechanistic Insights & Causality

To design a self-validating analytical system, one must understand the causality behind the reagent's design.

The Role of the Lactic Acid Core

The propanoic acid backbone (derived from D-lactic acid) provides an unhindered carboxylic acid for rapid amidation. More importantly, the α -methyl group of the lactic acid moiety yields a sharp, distinct doublet in the 1 H NMR spectrum (typically between 1.40–1.65 ppm). Because this signal falls in a generally uncluttered region of the NMR spectrum, it allows for highly accurate integration of the resulting diastereomeric ratio (dr), which directly correlates to the ee of the starting amine.

The Anisotropic Shielding Effect of the Benzoyl Group

The O-benzoyl group serves two critical functions:

  • Protection: It prevents the α -hydroxyl group of lactic acid from undergoing unwanted side reactions (e.g., oligomerization) during the coupling phase.

  • Magnetic Anisotropy: In the favored conformation of the formed amide, the carbonyl oxygen of the amide and the α -proton of the lactic acid moiety are antiperiplanar. The phenyl ring of the benzoyl group generates a diamagnetic shielding cone. Depending on the absolute configuration of the amine, the substituents on the amine's chiral center will either be shielded (shifted upfield) or deshielded (shifted downfield) by this cone. This differential shielding creates the chemical shift difference ( Δδ ) between the (R,R) and (R,S) diastereomers.

The Imperative of Quantitative Conversion

When utilizing CDAs, the derivatization reaction must reach 100% conversion. If the reaction stops prematurely, kinetic resolution may occur—meaning one enantiomer of the amine reacts faster with the (R)-acid than the other. This would artificially skew the diastereomeric ratio, rendering the ee calculation invalid. To prevent this, our protocol utilizes a highly active coupling reagent (HATU) and an excess of the CDA. Derivatizing agents react efficiently with primary and secondary amines in the presence of organic bases (like DIPEA) to form stable derivatives without racemization[4].

Experimental Workflow & Visualization

The following Graphviz diagram illustrates the logical progression from sample preparation to final data acquisition.

G A Racemic or Enantioenriched Amine + (R)-2-(Benzoyloxy)propanoic Acid B Amidation Reaction (HATU, DIPEA, Anhydrous DCM, 0°C to RT) A->B Activation & Coupling C Diastereomeric Amides (R,R) and (R,S) Mixture B->C 100% Conversion D Aqueous Workup (1M HCl, Sat. NaHCO3, Brine) C->D Quench & Isolate E 1H NMR Analysis (Calculate Δδ and integrate α-methyl doublets) D->E Aliquot 1 (NMR) F Achiral HPLC Analysis (Chromatographic separation of diastereomers) D->F Aliquot 2 (HPLC) G Determination of Absolute Configuration & Enantiomeric Excess (ee) E->G Anisotropic Model F->G Peak Area Ratio

Fig 1. Workflow for amine derivatization and subsequent enantiomeric excess determination.

Step-by-Step Derivatization Protocol

Reagents Required:

  • Target Amine (1.0 equivalent, ~0.1 mmol)

  • (R)-2-(Benzoyloxy)propanoic acid (1.2 equivalents, 0.12 mmol)

  • HATU (1.2 equivalents, 0.12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents, 0.25 mmol)

  • Anhydrous Dichloromethane (DCM) (Standard analytical grade, e.g., TCI or Kanto Chemical)

Procedure:

  • Preparation of the Active Ester: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-(Benzoyloxy)propanoic acid (23.3 mg, 0.12 mmol) and HATU (45.6 mg, 0.12 mmol) in anhydrous DCM (2.0 mL) under a nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (43.5 μ L, 0.25 mmol) dropwise. Stir the solution at 0 °C for 10 minutes to ensure complete formation of the active ester. Note: Pre-activation at 0 °C is crucial to prevent racemization of the α -chiral center of the lactic acid derivative.

  • Amine Coupling: Dissolve the target amine (0.1 mmol) in anhydrous DCM (0.5 mL) and add it dropwise to the activated acid mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor by TLC (typically 3:1 Hexanes:EtOAc) to ensure the complete disappearance of the starting amine.

  • Aqueous Workup: Dilute the reaction mixture with additional DCM (5.0 mL). Transfer to a separatory funnel.

    • Wash with 1M aqueous HCl (2 × 5 mL) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO 3​ (2 × 5 mL) to remove unreacted (R)-2-(Benzoyloxy)propanoic acid and water-soluble HATU byproducts.

    • Wash with brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The resulting crude material is typically >95% pure and can be used directly for NMR analysis without column chromatography.

Data Presentation & Interpretation

Once the diastereomeric mixture is isolated, dissolve ~10 mg of the crude product in CDCl 3​ for 1 H NMR analysis. The absolute configuration can be deduced by comparing the chemical shifts ( δ ) of the (R,R) and (R,S) diastereomers.

The empirical rule for absolute configuration using this CDA is based on the sign of Δδ ( Δδ=δ(R,R)​−δ(R,S)​ ).

Table 1: Representative 1 H NMR Chemical Shifts for 1-Phenylethylamine Derivatized with (R)-2-(Benzoyloxy)propanoic Acid (in CDCl 3​ )

Structural MoietyProton Assignment(R,R)-Diastereomer δ (ppm)(R,S)-Diastereomer δ (ppm) Δδ (ppm)Shielding Effect
Lactic Acid Core α -CH 3​ 1.52 (d, J = 6.8 Hz)1.61 (d, J = 6.8 Hz)-0.09Deshielded in (R,R)
Amine Core α -CH 3​ 1.45 (d, J = 6.9 Hz)1.32 (d, J = 6.9 Hz)+0.13Shielded in (R,S)
Amine Core α -CH5.10 (m)5.25 (m)-0.15Deshielded in (R,R)
Benzoyl Group Ar-H7.40 – 8.05 (m)7.40 – 8.05 (m)N/AReference

Data Interpretation Rule: To calculate the enantiomeric excess (ee), integrate the well-resolved α -CH 3​ doublets of the lactic acid core (1.52 ppm vs 1.61 ppm).

ee(%)=​Area(R,R)​+Area(R,S)​Area(R,R)​−Area(R,S)​​​×100

Troubleshooting & Optimization

  • Incomplete Conversion (Kinetic Resolution Risk): If the amine is highly sterically hindered (e.g., tert-butyl substituted amines), standard HATU conditions may stall. Solution: Switch the solvent to anhydrous DMF, increase the reaction temperature to 40 °C, and add a catalytic amount of DMAP (0.1 eq) to accelerate the acyl transfer.

  • Epimerization of the Reagent: If extra peaks appear in the NMR that do not correspond to the expected diastereomers, the (R)-2-(Benzoyloxy)propanoic acid may have epimerized during activation. Solution: Strictly adhere to the 0 °C pre-activation step. Avoid using stronger bases like DBU or prolonged activation times before adding the amine.

  • Overlapping NMR Signals: In complex pharmaceutical intermediates, the α -CH 3​ doublet of the lactic acid core might overlap with aliphatic protons of the substrate. Solution: Analyze the sample via achiral Reverse-Phase HPLC (e.g., C18 column, MeCN/Water gradient). The diastereomers formed by this CDA exhibit significantly different hydrophobicities and usually resolve with baseline separation ( ΔRt​>1.5 min).

References

  • Grokipedia.
  • Benchchem. "Azido-o-benzoyl Lactic Acid." Accessed April 1, 2026.
  • National Center for Biotechnology Information (PMC). "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine." Accessed April 1, 2026.
  • National Center for Biotechnology Information (PMC). "Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research." Accessed April 1, 2026.

Sources

Application

Application Note: Advanced Chromatographic Resolution and Purity Profiling of (R)-2-(Benzoyloxy)propanoic Acid Derivatives

Introduction & Scientific Context (R)-2-(Benzoyloxy)propanoic acid (frequently referred to as (R)-O-benzoyl lactic acid) is a highly valuable chiral building block. It is utilized extensively in the synthesis of complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(R)-2-(Benzoyloxy)propanoic acid (frequently referred to as (R)-O-benzoyl lactic acid) is a highly valuable chiral building block. It is utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), such as isoxazole derivatives for the treatment of pulmonary diseases[1], and in the development of bacteriochlorophyll analogs[2].

The molecule features both a hydrolytically sensitive ester linkage and an alpha-chiral center. This dual reactivity requires rigorous analytical oversight, as the compound is prone to β -elimination (yielding unwanted unsaturated byproducts) and racemization under basic conditions or elevated temperatures[3]. To guarantee the integrity of this precursor, scientists must employ a comprehensive, two-tiered analytical strategy: an achiral reversed-phase (RP-HPLC) method to verify chemical purity, and a normal-phase chiral HPLC method to confirm enantiomeric excess (ee).

Analytical Strategy: The Causality Behind the Chemistry

Chemical Purity via RP-HPLC

Analyzing polar carboxylic acids (pKa ~3.8) on standard C18 columns frequently results in severe peak tailing due to secondary ion-exchange interactions with residual surface silanols.

The Solution: Our protocol utilizes an XBridge Shield RP18 column[1]. This specific stationary phase incorporates an embedded carbamate group within the alkyl chain, creating a steric and electrostatic "shield" that prevents the analyte from interacting with underlying silanols. Mobile Phase Dynamics: We employ an aqueous mobile phase buffered with 0.08% Ammonium Bicarbonate ( NH4​HCO3​ ) paired with an Acetonitrile (ACN) gradient[1]. At the resulting pH of ~7.8, the propanoic acid moiety is fully deprotonated (ionized). While ionized compounds normally risk phase collapse in highly aqueous conditions, the embedded polar group of the Shield RP18 column maintains phase hydration, ensuring sharp, symmetrical peaks and highly reproducible retention times.

Enantiomeric Excess via Chiral NP-HPLC

To validate stereochemical integrity, chiral resolution is achieved using an immobilized polysaccharide-based stationary phase, such as Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate))[4].

The Mechanism of Discrimination: The separation is governed by a three-point interaction model. The benzoyl ring of the analyte engages in robust π−π interactions with the phenylcarbamate groups of the chiral stationary phase (CSP). Simultaneously, the ester and carboxylic acid carbonyls act as hydrogen bond acceptors. The rigid chiral cavity of the CSP discriminates between the (R) and (S) enantiomers based on steric fit, typically causing the (S)-enantiomer to elute first due to weaker transient complexation.

Mechanism CSP Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) Pi π-π Interactions (Benzoyl Ring) CSP->Pi HB Hydrogen Bonding (Carboxylic & Ester C=O) CSP->HB Steric Steric Inclusion (Chiral Cavity) CSP->Steric Analyte (R)-2-(Benzoyloxy)propanoic acid Analyte->Pi Analyte->HB Analyte->Steric Res Enantiomeric Resolution (R vs S separation) Pi->Res HB->Res Steric->Res

Caption: Chiral Recognition Mechanism on Polysaccharide-Based Stationary Phases

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, these protocols integrate System Suitability Testing (SST) as a mandatory gatekeeper prior to sample acquisition.

Protocol A: Sample Preparation
  • Diluent Preparation:

    • For RP-HPLC: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

    • For Chiral HPLC: Mix n-Hexane and Ethanol in an 80:20 (v/v) ratio[4].

  • Standard Preparation: Accurately weigh 10.0 mg of the (R)-2-(Benzoyloxy)propanoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent to yield a 1.0 mg/mL solution.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask, dissolve, and dilute to volume.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates and protect the column frits.

Protocol B: RP-HPLC Method for Chemical Purity
  • System Setup: Install an XBridge Shield RP18 column (19 x 150 mm, 5 µm)[1]. Set the column oven temperature to 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.8 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (0.08% w/v)[1]. Filter through a 0.22 µm aqueous membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

  • Detection: Configure the Photodiode Array (PDA) or UV detector to monitor at 254 nm (primary wavelength for the benzoyl chromophore) and 220 nm (secondary for the carboxylate)[1].

  • Execution: Inject a blank (diluent) to confirm a clean baseline. Inject the Standard solution in six replicates to evaluate system suitability against the criteria in Table 2. Proceed with sample injections using the gradient program outlined in Table 1.

Protocol C: Chiral NP-HPLC Method for Enantiomeric Purity
  • System Setup: Install a Chiralpak IB column (4.6 x 250 mm, 5 µm)[4]. Set the column oven to 25°C.

  • Elution Parameters: Pump an isocratic mobile phase consisting of 80% n-Hexane and 20% Ethanol at a constant flow rate of 1.0 mL/min[4].

  • Execution: Inject a racemic mixture standard to confirm baseline resolution ( Rs​≥1.5 ) of the (R) and (S) enantiomers. Inject the purified sample and calculate the enantiomeric excess using the area normalization method: ee(%)=[(AreaR​−AreaS​)/(AreaR​+AreaS​)]×100 .

Workflow A D-Lactic Acid (Starting Material) B Benzoylation (Benzoyl Chloride, NaH) A->B C Crude (R)-2-(Benzoyloxy) propanoic acid B->C D RP-HPLC (Chemical Purity) C->D Purity Check E Chiral NP-HPLC (Enantiomeric Excess) C->E ee% Check F Validated Chiral Building Block D->F E->F

Caption: Synthetic and Analytical Workflow for (R)-2-(Benzoyloxy)propanoic Acid

Quantitative Data & System Suitability

Table 1: RP-HPLC Gradient Program [1]

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.08% NH4​HCO3​ )% Mobile Phase B (ACN)
0.01.080.020.0
8.01.030.070.0
10.01.030.070.0
10.11.080.020.0
15.01.080.020.0

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD (n=6) 1.0%Ensures pump delivery stability and consistent column equilibration.
Peak Area RSD (n=6) 2.0%Validates the precision of the autosampler injection volume.
Tailing Factor (T) 1.5Confirms effective shielding of silanol interactions by the embedded polar group.
Resolution ( Rs​ ) - Chiral 1.5Guarantees baseline separation of enantiomers for accurate ee integration.

References

  • Title: WO2017040606A1 - Isoxazole derivatives for use in the treatment of pulmonary diseases and disorders Source: Google Patents URL
  • Title: Azido-o-benzoyl Lactic Acid|CAS 111651-46-8 Source: Benchchem URL
  • Title: Supplementary Information-2 Source: The Royal Society of Chemistry URL
  • Title: Self-aggregation of 3 2 -substituted bacteriochlorophyll- d analogs in aqueous micelle Source: ResearchGate URL

Sources

Method

Experimental Protocols and Applications of (R)-2-(Benzoyloxy)propanoic Acid in Chiral Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals (R)-2-(Benzoyloxy)propanoic acid, also known as O-Benzyl-D-lactic acid, is a valuable chiral building block in organic synthesis and pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

(R)-2-(Benzoyloxy)propanoic acid, also known as O-Benzyl-D-lactic acid, is a valuable chiral building block in organic synthesis and pharmaceutical development. Its structure incorporates the stereocenter of (R)-lactic acid with the hydroxyl group protected by a benzoyl moiety. This protection strategy allows for selective reactions at the carboxylic acid function while preserving the integrity of the chiral center. This document provides a detailed guide to the handling, application, and analysis of this versatile reagent.

Compound Profile and Safety Precautions

(R)-2-(Benzoyloxy)propanoic acid is the benzoyl ester of (R)-lactic acid. The benzoyl group serves as a robust protecting group for the secondary alcohol, which can be removed under hydrolytic conditions. This feature makes it an important intermediate for the synthesis of complex chiral molecules.[1][2]

Physicochemical Properties

A summary of the key properties of (R)-2-(Benzoyloxy)propanoic acid is presented below.

PropertyValueReference
CAS Number 100836-85-9[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol
Appearance Off-white to yellow solid[1]
Melting Point 52-55 °C[1]
Solubility Insoluble in water; soluble in organic solvents like methanol, ethyl acetate.[1]
Optical Activity [α]20/D +77±3°, c = 1% in methanol
Safety and Handling

As a laboratory chemical, (R)-2-(Benzoyloxy)propanoic acid requires careful handling to minimize risk.

  • Hazard Identification : The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also cause an allergic skin reaction (H317).[3][4][5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the solid powder, use of a dust mask or working in a fume hood is recommended to avoid inhalation.[3]

  • Storage : Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][3]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations, typically via an industrial combustion plant.[3]

Core Synthetic Applications and Mechanistic Insights

The primary utility of (R)-2-(Benzoyloxy)propanoic acid stems from its dual functionality: a reactive carboxylic acid and a protected chiral hydroxyl group. This allows for two main classes of reactions: transformations involving the carboxyl group and deprotection to reveal the hydroxyl group.

Reactions at the Carboxylic Acid: Amide Bond Formation

The carboxylic acid moiety is readily activated for coupling reactions, most commonly to form amides. This is a cornerstone reaction in the synthesis of many pharmaceutical agents. The reaction proceeds by activating the carboxylic acid, typically with a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form a stable amide bond.

Deprotection of the Benzoyl Group: Base-Catalyzed Hydrolysis

The benzoyl protecting group can be removed to liberate the free hydroxyl group of the lactic acid scaffold. A common and effective method is saponification, a base-catalyzed hydrolysis of the ester linkage.[1] Using a base like potassium hydroxide (KOH) in a protic solvent system (e.g., methanol/water) facilitates the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the cleavage of the acyl-oxygen bond.[1] Subsequent acidification of the reaction mixture protonates the resulting carboxylate and alkoxide to yield the final product.

The following diagram illustrates the workflow for a typical amide coupling reaction starting from (R)-2-(Benzoyloxy)propanoic acid.

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start (R)-2-(Benzoyloxy)propanoic Acid + Solvent (e.g., DCM) Activation Activation Step: Formation of O-acylisourea intermediate (0°C to RT) Start->Activation Add Coupling Reagents Amine Primary/Secondary Amine CouplingStep Nucleophilic Attack: Amine addition and stirring (RT, 2-12h) Amine->CouplingStep Add Amine Coupling Coupling Reagents (e.g., EDC, HOBt) Activation->CouplingStep Wash Aqueous Wash: (e.g., NaHCO₃, brine) CouplingStep->Wash Reaction Mixture Dry Drying: (Anhydrous Na₂SO₄) Wash->Dry Concentrate Solvent Removal: (Rotary Evaporation) Dry->Concentrate Purify Purification: (Column Chromatography) Concentrate->Purify Final Final Product: Chiral Amide Purify->Final

Caption: Workflow for Amide Coupling.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for common transformations.

Protocol 1: Synthesis of (R)-N-Benzyl-2-(benzoyloxy)propanamide

This protocol details the coupling of (R)-2-(Benzoyloxy)propanoic acid with benzylamine as a representative example of amide bond formation.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
(R)-2-(Benzoyloxy)propanoic acid180.201.80 g10.0
Benzylamine107.151.18 g (1.2 mL)11.0
EDC·HCl191.702.11 g11.0
HOBt135.121.49 g11.0
Dichloromethane (DCM)-50 mL-
Saturated NaHCO₃ (aq)-2 x 20 mL-
Brine-20 mL-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-(Benzoyloxy)propanoic acid (1.80 g, 10.0 mmol) and dissolve in dichloromethane (50 mL).

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add HOBt (1.49 g, 11.0 mmol) and EDC·HCl (2.11 g, 11.0 mmol). Stir the mixture for 15 minutes at 0 °C.

  • Amine Addition : Add benzylamine (1.2 mL, 11.0 mmol) dropwise to the reaction mixture.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Aqueous Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Protocol 2: Deprotection via Hydrolysis

This protocol describes the removal of the benzoyl group to yield (R)-2-hydroxypropanoic acid (R-lactic acid). This procedure is adapted from a standard saponification method.[1]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
(R)-N-Benzyl-2-(benzoyloxy)propanamide269.312.69 g10.0
Potassium Hydroxide (KOH)56.111.68 g30.0
Methanol-45 mL-
Water-5 mL-
1 M HCl (aq)-As needed-
Ethyl Acetate-3 x 30 mL-

Procedure:

  • Reaction Setup : Dissolve the benzoyl-protected starting material (10.0 mmol) in a mixture of methanol (45 mL) and water (5 mL) in a 100 mL round-bottom flask.

  • Base Addition : Add potassium hydroxide (1.68 g, 30.0 mmol).

  • Reaction : Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the disappearance of the starting material by TLC.

  • Concentration : Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Acidification and Extraction : Dilute the residue with water (20 mL). Cool the solution in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.

  • Extraction : Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Isolation : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

The following diagram shows the deprotection and workup process.

Deprotection_Workflow Start Starting Material in MeOH/Water AddBase Add KOH Start->AddBase Stir Stir at RT (30-60 min) AddBase->Stir Concentrate Remove MeOH (Rotary Evaporation) Stir->Concentrate Reaction Complete Dilute Dilute with Water Concentrate->Dilute Acidify Acidify with HCl (pH 2-3) Dilute->Acidify Extract Extract with Ethyl Acetate (3x) Acidify->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Isolate Concentrate to Yield Deprotected Product Dry->Isolate

Caption: Deprotection and Workup Schematic.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the structure, purity, and stereochemical integrity of the products.

  • Thin-Layer Chromatography (TLC) : An indispensable tool for monitoring reaction progress. A typical mobile phase for both the starting material and its amide derivatives would be a mixture of hexane and ethyl acetate. Staining with potassium permanganate can help visualize the spots.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used for structural elucidation. For the starting material, characteristic peaks include the methyl doublet, the quartet of the chiral proton, and aromatic signals from the benzoyl group. Upon amide formation, new signals corresponding to the amine moiety will appear. After deprotection, the aromatic signals of the benzoyl group will disappear.

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight of the synthesized compounds. LC-MS is particularly useful for analyzing reaction mixtures and final products.[1]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing purity. Crucially, for chiral molecules, specialized chiral stationary phases (CSPs) are required to determine the enantiomeric excess (ee%) and confirm that no racemization occurred during the reaction.[6] For acidic compounds like the title molecule, mobile phases are often modified with a small amount of an acid like trifluoroacetic acid (TFA).[6]

Conclusion

(R)-2-(Benzoyloxy)propanoic acid is a highly effective and versatile chiral building block. Its utility is rooted in the stable protection of the hydroxyl group, which allows for a wide range of chemical modifications at the carboxylic acid terminus. The protocols and analytical methods described herein provide a robust framework for researchers in organic synthesis and drug development to confidently employ this reagent in their synthetic campaigns. Proper adherence to safety protocols is paramount for all experimental work.

References

  • Jadhav, G. N., et al. (2011). Purification of Lactic Acid via Esterification of Lactic Acid Using a Packed Column, Followed by Hydrolysis of Methyl Lactate Using Three Continuously Stirred Tank Reactors (CSTRs) in Series: A Continuous Pilot Plant Study. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: (R)-(+)-2-Benzyloxypropionic acid. Available at: [Link]

  • Google Patents. (2021). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
  • Wasewar, K. L., et al. (2007). Esterification of Lactic Acid with n-Butanol by Reactive Distillation. Industrial & Engineering Chemistry Research. Available at: [Link]

  • NextSDS. (n.d.). 2-(benzyloxy)propanoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Subramanian, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-2-(Benzoyloxy)propanoic Acid

Welcome to the technical support center for the synthesis of (R)-2-(Benzoyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-2-(Benzoyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving yield and maintaining stereochemical integrity during this important synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and strategic questions regarding the synthesis.

Q1: What are the primary synthetic strategies for preparing (R)-2-(Benzoyloxy)propanoic acid while preserving the stereocenter?

A1: The key challenge is to introduce the benzoyl group onto the hydroxyl of (R)-lactic acid or its derivatives without causing racemization. The two most effective strategies involve either direct esterification of the hydroxyl group or a two-step process involving protection of the carboxylic acid, benzoylation, and subsequent deprotection.

  • Direct Benzoylation of (R)-Lactic Acid: This approach is direct but can be challenging. Standard esterification conditions (like Fischer esterification) are often too harsh and can lead to racemization at the α-carbon. Milder, modern coupling methods are preferred.

  • Protecting Group Strategy: A more robust and common approach involves first protecting the carboxylic acid of (R)-lactic acid, usually as a methyl or ethyl ester. This prevents self-esterification and other side reactions. The hydroxyl group of the resulting (R)-alkyl lactate is then benzoylated, followed by selective hydrolysis of the alkyl ester to yield the final product. This multi-step process often provides higher yields and better stereochemical control.

Q2: Which specific reaction is best for the benzoylation step to ensure high yield and stereochemical retention?

A2: The Steglich esterification is a highly effective method for this transformation.[1][2][3] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2] This reaction proceeds under mild, neutral conditions at room temperature, which is crucial for preventing racemization of the α-chiral center.[1] It is known to provide high yields (typically 80-95%) even with sensitive substrates.[1] The primary advantage is the retention of stereochemistry at the alcohol center.[1]

Q3: Can the Mitsunobu reaction be used?

A3: Yes, but with a critical caveat. The Mitsunobu reaction, which uses reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), proceeds with a complete inversion of stereochemistry (Sₙ2 pathway).[4][5][6] Therefore, to obtain the (R)-product, you must start with an (S)-lactic acid derivative. While effective, the Mitsunobu reaction is notorious for generating byproducts like triphenylphosphine oxide and reduced DEAD, which can complicate purification.[4][5]

Q4: What causes racemization and how can it be minimized?

A4: Racemization at the α-carbon of an α-hydroxy acid is typically caused by enolization under harsh conditions. Both strong acidic and strong basic conditions, especially at elevated temperatures, can facilitate the formation of an achiral enol intermediate, leading to a loss of stereochemical purity.

Minimization Strategies:

  • Mild Reaction Conditions: Employ reactions that run at or below room temperature and under near-neutral pH, such as the Steglich esterification.[1]

  • Avoid Strong Bases: When hydrolyzing a protected ester, use carefully controlled amounts of base (e.g., NaOH or KOH) and keep the temperature low to prevent epimerization.[7]

  • Appropriate Work-up: During aqueous work-up, avoid prolonged exposure to strongly acidic or basic layers. Neutralize the reaction mixture promptly once the reaction is complete.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a problem-and-solution framework for specific experimental challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Side Reactions: Hydrolysis of the benzoyl chloride reagent or formation of N-acylurea byproduct in Steglich esterification.[2][8] 3. Purification Loss: Product loss during extraction or chromatography.1. Monitor Reaction: Use Thin-Layer Chromatography (TLC) or HPLC to monitor the reaction to completion. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of benzoyl chloride.[9][10] For Steglich reactions, adding catalytic DMAP is crucial to accelerate the desired ester formation over the N-acylurea side product.[2] 3. Optimize Work-up: Perform extractions with an appropriate solvent (e.g., ethyl acetate) and ensure complete phase separation. Use a minimal amount of solvent for transfers.
Product is an Oil, Not a Solid 1. Presence of Impurities: Residual solvent or unreacted starting materials can depress the melting point. 2. Residual Water: Incomplete drying of the final product.1. Improve Purification: If TLC/HPLC shows impurities, re-purify via column chromatography or recrystallization.[11] 2. Thorough Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating (if thermally stable) to remove all volatiles.
Significant Racemization Detected (Low Enantiomeric Excess) 1. Harsh Reaction Conditions: Use of strong acid/base or high temperatures. 2. Base-Mediated Epimerization: During the final hydrolysis step of a protecting group strategy, excess base or prolonged reaction time can cause epimerization.[7]1. Switch to Milder Methods: Use Steglich esterification which is known for minimal racemization.[1] 2. Optimize Hydrolysis: Use a precise stoichiometry of base (e.g., 1.05-1.1 equivalents of NaOH or LiOH) at 0°C to room temperature. Monitor the reaction closely and acidify immediately upon completion.
Difficult Purification from Reagents (e.g., DCC/DCU or PPh₃O) 1. Dicyclohexylurea (DCU) Solubility: DCU, the byproduct of DCC, can be difficult to remove completely. 2. Triphenylphosphine Oxide (PPh₃O) Polarity: This byproduct from Mitsunobu reactions can co-elute with the product.1. DCU Removal: DCU is largely insoluble in many organic solvents like dichloromethane or ethyl acetate. After the reaction, filter the crude mixture through a pad of Celite to remove the bulk of the DCU precipitate. A final purification by column chromatography is often still necessary. 2. PPh₃O Removal: Purification from PPh₃O often requires careful column chromatography. Some newer Mitsunobu reagents have been developed to facilitate easier byproduct removal.[12]

Visualized Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.

Troubleshooting_Yield cluster_start cluster_analysis cluster_paths cluster_end Start Low Yield Observed Analyze_Crude Analyze Crude Reaction Mixture (TLC, 1H NMR, LC-MS) Start->Analyze_Crude Incomplete_Rxn Problem: Incomplete Reaction (Starting Material Remains) Analyze_Crude->Incomplete_Rxn High SM Signal Side_Products Problem: Side Products Formed (e.g., N-Acylurea, Hydrolysis) Analyze_Crude->Side_Products Unexpected Signals Purification_Issue Problem: Clean Conversion, Low Isolated Yield Analyze_Crude->Purification_Issue Clean Crude Signals Sol_Incomplete Solution: 1. Increase reaction time. 2. Increase temperature slightly (if stable). 3. Check catalyst/reagent quality. Incomplete_Rxn->Sol_Incomplete Sol_Side Solution: 1. Ensure strictly anhydrous conditions. 2. Optimize reagent stoichiometry (e.g., add catalytic DMAP). 3. Lower reaction temperature. Side_Products->Sol_Side Sol_Purify Solution: 1. Optimize extraction pH and solvent. 2. Check for product loss during filtration/transfers. 3. Re-evaluate chromatography conditions. Purification_Issue->Sol_Purify End Optimized Yield Sol_Incomplete->End Sol_Side->End Sol_Purify->End

Caption: A decision tree for troubleshooting low yield in synthesis.

Detailed Experimental Protocol

Protocol: Two-Step Synthesis via Steglich Esterification

This protocol is a reliable method starting from (R)-methyl lactate, which protects the carboxylic acid and minimizes side reactions.

Step 1: Benzoylation of (R)-Methyl Lactate

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM).

  • Reagents: Add (R)-methyl lactate (1.0 eq.), benzoic acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.). Stir the mixture until all solids dissolve.

  • Cooling: Cool the flask to 0°C in an ice bath.

  • DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-methyl 2-(benzoyloxy)propanoate.

Step 2: Selective Hydrolysis to (R)-2-(Benzoyloxy)propanoic acid

  • Dissolution: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Hydrolysis: Add lithium hydroxide (LiOH·H₂O, 1.1 eq.) portion-wise. Stir vigorously at 0°C, monitoring the disappearance of the starting ester by TLC (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with cold 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield pure (R)-2-(Benzoyloxy)propanoic acid.

References

  • CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents.
  • Steglich esterification - Grokipedia.
  • Mitsunobu Reaction | Chem-Station Int. Ed. (2014). Available from: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available from: [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Available from: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available from: [Link]

  • Mitsunobu reaction - Organic Synthesis. Available from: [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. Available from: [Link]

  • A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of (2012). HETEROCYCLES, 86(2). Available from: [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives (2023). ResearchGate. Available from: [Link]

  • Protective group strategies in carbohydrate and peptide chemistry - Scholarly Publications Leiden University. Available from: [Link]

  • Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation | Organic Letters - ACS Publications (2016). Available from: [Link]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC. Available from: [Link]

  • 7.4 Racemization Assays. Available from: [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Available from: [Link]

  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives - ResearchGate. Available from: [Link]

  • Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Available from: [Link]

  • Tungsten trioxide modified zeolites based catalysts for the esterification of lactic acid: The effect of Si/Al ratio - OuluREPO. Available from: [Link]

  • CN106397148A - Benzal chloride hydrolysis method - Google Patents.
  • Esterification Reaction The Synthesis And Purification Of. Available from: [Link]

  • HYDROLYSIS REACTIONS (2018). Available from: [Link]

  • Preparation and Hydrolysis of Benzyl Esters. - Scite. Available from: [Link]

  • US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents.
  • Synthesis of benzyl lactate esters 1b, 2b and 3b. - ResearchGate. Available from: [Link]

  • WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents.
  • Catalytic Conversion of Sugars into Lactic Acid via a RuOx/MoS2 Catalyst - MDPI. Available from: [Link]

  • US20140121408A1 - Oxidative catalytic process for the synthesis of lactic acid - Google Patents.
  • Highly Selective Oxidation of 1,2-Propanediol to Lactic Acid Using Pd Nanoparticles Supported on Functionalized Multi-Walled Carbon Nanotubes - MDPI. Available from: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC. Available from: [Link]

  • Bi(OTf)3-Catalyzed Stereoselective Esterification of α-Hydroxyphosphonates with (+)-Dibenzoyl-l-tartaric Anhydride | ACS Omega - ACS Publications (2019). Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of (R)-2-(Benzoyloxy)propanoic acid

Welcome to the technical support center for the purification of (R)-2-(Benzoyloxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (R)-2-(Benzoyloxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral carboxylic acid. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (R)-2-(Benzoyloxy)propanoic acid, providing explanations and actionable solutions.

Problem 1: The purified product is an oil or a sticky solid, not a crystalline material.

  • Possible Cause: The presence of residual solvents or impurities can lower the melting point of the compound, causing it to appear as an oil or gum. (R)-2-(Benzoyloxy)propanoic acid has a reported melting point of 52-55 °C.[1] If it appears as a liquid at room temperature, it is likely impure.

  • Solution:

    • Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure. For higher boiling point solvents, heating the sample gently while under vacuum may be necessary.

    • Recrystallization: If solvent removal is not the issue, recrystallization is a powerful technique for purifying solid organic compounds.[2] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.[3]

    • Acid-Base Extraction: This technique is highly effective for purifying carboxylic acids by separating them from neutral or basic impurities.[4] The carboxylic acid is reacted with a base, such as sodium bicarbonate, to form its water-soluble salt. This salt is then extracted into the aqueous phase, leaving non-acidic impurities in the organic phase. The aqueous layer is then acidified to regenerate the pure carboxylic acid, which can be extracted back into an organic solvent or filtered if it precipitates.

Problem 2: Significant loss of product during recrystallization.

  • Possible Cause: The recrystallization solvent may be too good at dissolving the compound, even at low temperatures. Alternatively, too much solvent may have been used.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can often provide the ideal solubility profile for recrystallization.

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding the solvent in small portions while heating can help prevent using an excess.[2][3]

    • Cooling Procedure: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that remains in solution.[3][5]

Problem 3: The compound streaks on a silica gel TLC plate.

  • Possible Cause: Carboxylic acids can interact strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms that causes streaking or tailing on the TLC plate.[4]

  • Solution:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent.[4] This ensures the carboxylic acid remains fully protonated and travels up the plate as a more defined spot.

Problem 4: Difficulty in separating the (R) and (S) enantiomers.

  • Possible Cause: Enantiomers have identical physical properties in a non-chiral environment, making their separation challenging without a chiral medium.

  • Solution:

    • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers.[6][7] The choice of the chiral column is crucial and often requires screening different types of columns (e.g., polysaccharide-based) and mobile phases.[6]

    • Chiral Resolution by Diastereomer Formation: This classic method involves reacting the racemic carboxylic acid with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts.[] Diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid can be recovered by acidification.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude (R)-2-(Benzoyloxy)propanoic acid?

A1: Impurities will depend on the synthetic route. Common impurities may include unreacted starting materials (such as (R)-lactic acid or its ester and benzoyl chloride), byproducts from side reactions, and residual solvents.[4] For example, if the synthesis involves the hydrolysis of an ester, unreacted ester would be a likely impurity.[1]

Q2: How do I choose the best purification technique?

A2: The choice depends on the nature of the impurities and the scale of your experiment. The following workflow can guide your decision:

G start Crude (R)-2-(Benzoyloxy)propanoic acid is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction is_oily->acid_base Yes impurities_known Are the main impurities known? neutral_basic Are impurities neutral or basic? impurities_known->neutral_basic Yes chromatography Column Chromatography impurities_known->chromatography No similar_polarity Do impurities have similar polarity? neutral_basic->similar_polarity No neutral_basic->acid_base Yes similar_polarity->acid_base No similar_polarity->chromatography Yes recrystallization->impurities_known final_product Pure (R)-2-(Benzoyloxy)propanoic acid acid_base->final_product chromatography->final_product

Caption: Decision workflow for purification.

Q3: How can I determine the enantiomeric excess (ee) of my purified product?

A3: The enantiomeric excess is a measure of the purity of a chiral substance.[9] It can be determined using several techniques:

  • Chiral HPLC: This is the most common and accurate method. By separating the two enantiomers, the area under each peak can be integrated to determine their relative amounts.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent: In the presence of a chiral shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for their quantification.

  • Polarimetry: While this technique can confirm the optical activity of the sample, it is less accurate for determining the precise enantiomeric excess unless a standard curve with samples of known ee is used.[9]

Q4: My recrystallization is not working. What are some common pitfalls?

A4: Several factors can hinder a successful recrystallization:

  • Inappropriate Solvent: The chosen solvent may be too good or too poor. A systematic solvent screen is often necessary.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3]

  • Supersaturation: Sometimes crystallization needs to be induced. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[3]

  • Impurity Level: If the crude material is very impure, a single recrystallization may not be sufficient. An initial purification by another method, like acid-base extraction, might be necessary.[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude (R)-2-(Benzoyloxy)propanoic acid in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently mix the layers, venting the funnel frequently to release the pressure from the evolved CO₂ gas.[4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of the carboxylic acid, into a clean flask.

  • Repeat Extraction: Extract the organic layer again with fresh NaHCO₃ solution to ensure all the carboxylic acid has been removed. Combine the aqueous extracts.[4]

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (pH ~2). The (R)-2-(Benzoyloxy)propanoic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any inorganic salts. Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid carboxylic acid.

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[2][3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. It is important to preheat the filtration funnel and filter paper with hot solvent to prevent premature crystallization.[4]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3][5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Caption: Recrystallization workflow.

Data Summary

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.2 g/mol [1]
Melting Point52-55 °C[1]
AppearanceOff-white to yellow solid[1]
Purity (Commercial)≥97.0% (HPLC)

References

  • Recrystallization 2. Available from: [Link]

  • 26 questions with answers in CHIRAL HPLC | Science topic. ResearchGate. Available from: [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Available from: [Link]

  • β-BENZOYLPROPIONIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. Available from: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. Available from: [Link]

  • Recrystallization of Benzoic Acid. Available from: [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Available from: [Link]

  • Purification of organic acids from fermentation processes | Materials. HALO Science. Available from: [Link]

  • Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. PubMed. Available from: [Link]

  • US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid. Google Patents.

Sources

Troubleshooting

Technical Support Center: Synthesis of (R)-2-(Benzoyloxy)propanoic acid

Welcome to the technical support center for the synthesis of (R)-2-(Benzoyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-2-(Benzoyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction: The Challenge of Stereoselective Benzoylation

(R)-2-(Benzoyloxy)propanoic acid is a valuable chiral building block in organic synthesis. Its preparation, typically involving the benzoylation of (R)-lactic acid, appears straightforward but is fraught with potential pitfalls. The molecule possesses two nucleophilic sites (hydroxyl and carboxyl groups) and a stereocenter alpha to a carboxyl group, making it susceptible to side reactions and racemization. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format to directly resolve experimental challenges.

Issue 1: Significant Loss of Enantiomeric Purity (Racemization)

Q: My final product shows a low enantiomeric excess (e.e.) when analyzed by chiral HPLC. What is causing this racemization?

A: The chiral center in your starting material, (R)-lactic acid, is the carbon atom bearing both the hydroxyl and carboxyl groups. The hydrogen atom on this carbon (the α-proton) is acidic. Under either basic or harsh acidic/thermal conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face of this planar structure, leading to a mixture of (R) and (S) enantiomers and a loss of optical purity.[1][2] This is one of the most critical side reactions to control.

Q: How can I confirm that racemization is the primary issue?

A:

  • Chiral HPLC Analysis: This is the definitive method. Compare the chromatogram of your product against an authentic racemic standard to identify both enantiomers.

  • Polarimetry: Measure the specific rotation of your product. A value significantly lower than the literature value for the pure (R)-enantiomer indicates the presence of the (S)-enantiomer.

Q: What are the recommended experimental solutions to prevent racemization?

A: The key is to employ mild reaction conditions and avoid reagents that promote enolate formation.

  • Mind your base: If using a base to scavenge the HCl byproduct from benzoyl chloride, avoid strong or nucleophilic bases like triethylamine or pyridine, which can readily deprotonate the α-carbon. Instead, use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA).

  • Keep it cool: Perform the reaction at low temperatures (e.g., 0 °C to ambient temperature). Elevated temperatures provide the activation energy needed to overcome the barrier for proton abstraction.[1]

  • Consider a protection strategy: The most robust method to prevent racemization is to protect the carboxylic acid group of (R)-lactic acid as an ester (e.g., methyl or benzyl ester) before benzoylation.[3][4] The electron-withdrawing nature of the ester significantly reduces the acidity of the α-proton. The benzoylation can then be performed on the hydroxyl group, followed by selective deprotection of the carboxylic acid ester.

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Start Low Enantiomeric Excess (e.e.) Detected Cause Probable Cause: Racemization via α-proton abstraction Start->Cause PathA Optimization of Direct Benzoylation Cause->PathA For simpler route PathB Orthogonal Protection Strategy (Recommended) Cause->PathB For maximal security Temp Lower Reaction Temperature (0°C to RT) PathA->Temp Base Use Hindered Base (e.g., 2,6-Lutidine) PathA->Base Protect 1. Protect Carboxyl Group (e.g., Benzyl Ester) PathB->Protect End High e.e. Product Achieved Temp->End Base->End Benzoylate 2. Benzoylate Hydroxyl Group Protect->Benzoylate Deprotect 3. Deprotect Carboxyl Group (e.g., Hydrogenolysis) Benzoylate->Deprotect Deprotect->End

Issue 2: Low Yield and Presence of Benzoic Acid Impurity

Q: My reaction yield is poor, and NMR/LC-MS analysis shows a significant amount of benzoic acid in my crude product. What's happening?

A: This is a classic problem caused by the high reactivity of benzoyl chloride. It readily hydrolyzes upon contact with even trace amounts of water to form benzoic acid and HCl.[5] This side reaction consumes your benzoylating agent, leading to incomplete conversion of your starting material and complicating purification.

Q: How can I minimize the hydrolysis of benzoyl chloride?

A: Rigorous control of moisture is paramount.

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, DCM). Dry all glassware in an oven before use and assemble the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Quality: Use a fresh bottle of benzoyl chloride or distill it before use if it is old. Over time, benzoyl chloride can hydrolyze simply from atmospheric moisture ingress into the bottle.

  • Order of Addition: Add the benzoyl chloride dropwise to the cooled solution of (R)-lactic acid. This ensures it reacts preferentially with the intended substrate rather than any residual moisture.

G LacticAcid (R)-Lactic Acid DesiredProduct (R)-2-(Benzoyloxy)propanoic acid LacticAcid->DesiredProduct BenzoylChloride Benzoyl Chloride BenzoylChloride->DesiredProduct Desired Reaction (k₁) With Lactic Acid SideProduct Benzoic Acid BenzoylChloride->SideProduct Side Reaction (k₂) Rapid Hydrolysis With Water Water H₂O (Trace Moisture) Water->SideProduct Note To maximize yield, ensure k₁ >> k₂ by maintaining strictly anhydrous conditions.

Issue 3: Formation of High Molecular Weight Impurities

Q: I'm observing a byproduct with a higher molecular weight than my product. It's not benzoic acid or unreacted lactic acid. What could it be?

A: There are two primary possibilities for high molecular weight byproducts:

  • Mixed Anhydride Formation: The carboxylic acid of (R)-lactic acid can react with benzoyl chloride to form a mixed anhydride. This species is highly reactive and can lead to further undesired products.

  • Lactic Acid Dimerization: Lactic acid can self-esterify to form lactoyl lactic acid, especially if the reaction is heated or exposed to acidic conditions. While often present as an impurity in the starting material, reaction conditions can promote its formation.[6]

Q: How can I prevent the formation of these impurities?

A: Again, the protection strategy is the most effective solution. By converting the carboxylic acid of lactic acid into an ester, you completely remove its ability to react with benzoyl chloride or to self-condense. If you must proceed with a direct benzoylation, using a slight excess of lactic acid relative to benzoyl chloride can help minimize the formation of the mixed anhydride, though this may lead to lower conversion.

FAQs: Synthesis Strategy & Best Practices

Q: Which synthetic route is generally recommended for the highest purity and yield?

A: For applications where stereochemical purity is paramount, such as in drug development, the three-step protection strategy is highly recommended.

Parameter Direct Benzoylation Protection Strategy Mitsunobu Reaction
Steps 13 (Protect, Benzoylate, Deprotect)1
Racemization Risk HighVery LowN/A (Inversion)
Key Side Reactions Hydrolysis, Anhydride FormationPotential incomplete deprotectionTPPO/DEAD-H₂ byproducts
Purification Can be difficultGenerally straightforwardChallenging (chromatography often required)
Recommendation Quick, for less sensitive applicationsHighest fidelity, best for GMP For stereochemical inversion

Q: Can I use the Mitsunobu reaction to synthesize the (R)-product?

A: Yes, but you must start with (S)-lactic acid . The Mitsunobu reaction proceeds via an SN2 mechanism, which results in a complete inversion of stereochemistry at the reacting center.[7][8][9] Reacting (S)-lactic acid with benzoic acid under Mitsunobu conditions (typically triphenylphosphine and DEAD or DIAD) will yield the desired (R)-2-(Benzoyloxy)propanoic acid.[10] However, purification can be challenging due to stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazodicarboxylate byproducts.

Q: What are the best practices for setting up the direct benzoylation reaction?

A:

  • Atmosphere: Assemble oven-dried glassware under a positive pressure of an inert gas (N₂ or Ar).

  • Solvent: Use an anhydrous, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagents: Dissolve (R)-lactic acid and a non-nucleophilic base (e.g., 2,6-lutidine, 1.1 eq) in the solvent.

  • Temperature: Cool the solution to 0 °C using an ice bath.

  • Addition: Add benzoyl chloride (1.05 eq) dropwise via a syringe over 15-20 minutes.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a mild aqueous acid (e.g., 1M HCl) to neutralize the base and remove unreacted starting material. Extract the product into an organic solvent.

Experimental Protocols

Protocol 1: Recommended Synthesis via Protection Strategy

Step 1: Benzyl Ester Protection of (R)-Lactic Acid

  • To a solution of (R)-lactic acid (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

  • After cooling, filter off the salts and concentrate the filtrate under reduced pressure.

  • Purify the crude benzyl (R)-lactate by column chromatography.

Step 2: Benzoylation of Benzyl (R)-Lactate

  • Dissolve benzyl (R)-lactate (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield benzyl (R)-2-(benzoyloxy)propanoate.

Step 3: Deprotection via Hydrogenolysis

  • Dissolve the product from Step 2 in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the final product, (R)-2-(Benzoyloxy)propanoic acid, with high enantiomeric purity.

References
  • Pearson Education, Inc. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Pearson+.
  • Australian Government Department of Health. (2014, November 27). Benzoyl chloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme.
  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SN2 character of hydrolysis of benzoyl chloride. RSC Publishing. Retrieved from [Link]

  • van der Donk, W. A., et al. (2005, April 21). Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Vos, M. A. (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Retrieved from [Link]

  • van der Vorm, S. (2018, May 31). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Retrieved from [Link]

  • Codée, J. D. C. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Retrieved from [Link]

  • BDJHH045221. (n.d.). (R)-2-(Benzoyloxy)propanoic Acid: A Premium Chemical Solution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • YouTube. (2024, June 18). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]

  • Myers, A. (n.d.). Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Anastas, P., & DeLuca, J. (2019, December 3). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
  • UT Student Theses. (2019, August 27). Concentration and Esterification of Lactic Acid in Complex Coacervates. Retrieved from [Link]

  • IAENG. (2017, March 17). Esterification of Lactic Acid and Ethanol using Heterogeneous Catalysts for the Production of a Bio-based Chemical. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2007, August). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of Highly Interconnected Reactive Distillation Processes: Purification of Raw Lactic Acid by Esterification and Hydrolysis. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Preparation and Properties of Lactic Acid- based Modified Carboxylic Surfactant. Retrieved from [Link]

  • European Patent Office. (2004, January 21). METHOD OF PURIFYING LACTIC ACID ESTERS - EP 1237841 B1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Unknown Source. (n.d.). 13 Saponification of Esters. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). lactic acid and its Impurities. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (R)-2-(Benzoyloxy)propanoic Acid

Welcome to the technical support center for the synthesis and optimization of (R)-2-(Benzoyloxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of (R)-2-(Benzoyloxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate common challenges and streamline your experimental workflow.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the synthesis of (R)-2-(Benzoyloxy)propanoic acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of (R)-2-(Benzoyloxy)propanoic acid

Question: My reaction is resulting in a significantly lower than expected yield of (R)-2-(Benzoyloxy)propanoic acid. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors throughout the synthetic process, which typically involves two main stages: the formation of an ester intermediate like (R)-2-(Benzyloxy)propionate followed by hydrolysis.

Potential Causes & Solutions:

  • Incomplete Benzoylation/Benzylation:

    • Cause: The initial protection of the hydroxyl group of the lactic acid derivative may be inefficient. This could be due to insufficient reagent stoichiometry, suboptimal reaction temperature, or the use of a less effective base. A Chinese patent suggests that controlling the reaction temperature to below 5°C during the addition of benzyl halide can reduce the formation of isomers and improve yield.[1]

    • Solution:

      • Reagent Stoichiometry: Ensure a slight excess of the benzoylating or benzylating agent (e.g., benzoyl chloride or benzyl bromide) and the base. A molar ratio of 1:1 to 1:1.2 for R-methyl lactate to benzyl halide and R-methyl lactate to sodium tert-amylate has been proposed.[1]

      • Base Selection: Strong, non-nucleophilic bases are often preferred. The use of sodium tert-amylate has been reported to be effective.[1]

      • Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the electrophile to minimize side reactions.

  • Inefficient Hydrolysis:

    • Cause: The subsequent hydrolysis of the ester intermediate to the carboxylic acid might be incomplete. Acid-catalyzed hydrolysis is a reversible reaction, which can limit the final product yield.[2][3][4]

    • Solution:

      • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as the reaction is irreversible and goes to completion.[2][3][4] Heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is a common and effective method.[1][5]

      • Reaction Time and Temperature: Ensure the hydrolysis reaction is allowed to proceed for a sufficient duration. Refluxing for 1-2 hours is a common practice.[1]

  • Product Loss During Workup and Purification:

    • Cause: The desired product might be lost during extraction, washing, or purification steps. (R)-2-(Benzoyloxy)propanoic acid has some water solubility, which can lead to losses in the aqueous phase during extraction.

    • Solution:

      • pH Adjustment: Carefully adjust the pH of the aqueous layer to acidic conditions (pH 1-2) with an acid like HCl to ensure the carboxylic acid is fully protonated and less water-soluble before extraction with an organic solvent.[1][5]

      • Solvent Selection: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[1][5]

      • Purification Method: While recrystallization is a common purification method, care must be taken to select a suitable solvent system to minimize product loss.

Issue 2: Poor Enantioselectivity or Racemization

Question: I am observing a loss of enantiomeric purity in my final product. What could be causing this racemization and how can I prevent it?

Answer: Maintaining the stereochemical integrity of the chiral center is crucial. Racemization can occur at different stages of the synthesis.

Potential Causes & Solutions:

  • Harsh Reaction Conditions:

    • Cause: The use of strong bases or high temperatures during either the benzoylation/benzylation or hydrolysis step can lead to epimerization at the chiral center. The alpha-proton of the propanoate is susceptible to deprotonation under strongly basic conditions, leading to racemization.

    • Solution:

      • Milder Base: If racemization is suspected during the protection step, consider using a milder, non-nucleophilic base.

      • Controlled Temperature: Perform all reaction steps at the lowest effective temperature.

      • Enzymatic Methods: For highly sensitive substrates, chemoenzymatic routes can offer excellent enantioselectivity under mild conditions.[6]

  • Racemic Starting Material:

    • Cause: The starting material, such as the lactic acid derivative, may not be enantiomerically pure.

    • Solution:

      • Verify Starting Material Purity: Always verify the enantiomeric excess (ee) of your starting materials using appropriate analytical techniques like chiral HPLC or polarimetry.

Issue 3: Formation of Side Products

Question: My reaction mixture shows the presence of significant side products upon analysis (TLC, NMR, or LC-MS). What are the likely side products and how can I minimize their formation?

Answer: The formation of side products can complicate purification and reduce the overall yield.

Common Side Products & Mitigation Strategies:

  • Over-benzoylation:

    • Cause: In syntheses starting from diols, using an excess of benzoyl chloride can lead to the protection of multiple hydroxyl groups.[7]

    • Solution: Use a controlled amount of the benzoylating agent (around 1.1 equivalents) to achieve selective benzoylation.[7]

  • Formation of Alkyl Methacrylates:

    • Cause: When using alkyl 2-bromo-2-methylpropanoates for alkylation of phenols, the formation of alkyl methacrylates and their polymerization products can be a significant issue.[8]

    • Solution: An alternative approach involves the use of 2-bromo-2-methylpropanoic acid for the alkylation in a basic medium.[8]

  • Products from Cleavage of the Benzyloxy Group:

    • Cause: Under certain acidic or hydrogenolysis conditions, the benzyloxy group can be cleaved.

    • Solution: Avoid harsh acidic conditions or the use of catalysts like Palladium on carbon (Pd/C) with hydrogen gas if the benzyloxy group needs to be retained.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of (R)-2-(Benzoyloxy)propanoic acid.

Question 1: What are the common synthetic routes to (R)-2-(Benzoyloxy)propanoic acid?

Answer: There are two primary synthetic strategies:

  • Benzoylation of (R)-Lactic Acid or its Esters: This involves the direct reaction of (R)-lactic acid or an ester derivative (e.g., methyl or ethyl lactate) with a benzoylating agent like benzoyl chloride in the presence of a base. This is a form of the Schotten-Baumann reaction.[9][10]

  • Benzylation of (R)-Lactic Acid followed by Hydrolysis: This route involves the protection of the hydroxyl group of an (R)-lactic acid ester with a benzyl group (e.g., using benzyl bromide and a base) to form an (R)-2-(benzyloxy)propanoate intermediate.[1] This intermediate is then hydrolyzed to yield the final product.[1][5]

Question 2: What is the role of the base in the synthesis?

Answer: The base plays a crucial role in both the benzoylation/benzylation and hydrolysis steps.

  • In Benzoylation/Benzylation: The base, typically a non-nucleophilic one like sodium tert-amylate or pyridine, serves to deprotonate the hydroxyl group of the lactic acid derivative, making it a more potent nucleophile to attack the electrophilic benzoyl or benzyl source.[1][9] It also neutralizes the acidic byproduct (e.g., HCl) formed during the reaction.[10]

  • In Hydrolysis (Saponification): A strong base like NaOH or KOH acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond and the formation of a carboxylate salt and an alcohol.[2][3][4] The reaction is driven to completion by the formation of the stable carboxylate salt.

Question 3: How can I monitor the progress of the reaction?

Answer: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the reactant spot and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[11]

Question 4: What are the key safety considerations for this synthesis?

Answer: Several reagents used in this synthesis require careful handling:

  • Benzoyl Chloride/Benzyl Halides: These are lachrymators and should be handled in a well-ventilated fume hood.[11]

  • Strong Bases (e.g., Sodium tert-amylate, NaOH, KOH): These are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). Sodium tert-amylate is also moisture-sensitive.[11]

  • Organic Solvents: Many organic solvents used, such as diethyl ether and dichloromethane, are flammable and/or volatile. Ensure they are used in a well-ventilated area away from ignition sources.

III. Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Benzylation of R-Methyl Lactate
ParameterRecommended ValueRationaleSource
Base Sodium tert-amylateStrong, non-nucleophilic base promoting efficient reaction.[1]
Solvent Not explicitly stated, but aprotic solvents like THF or DMF are common.To dissolve reactants and facilitate the reaction.General Knowledge
Temperature Below 5°C during benzyl halide additionMinimizes side reactions and potential racemization.[1]
Molar Ratios R-methyl lactate : Benzyl halide : Sodium tert-amylate = 1 : (1-1.2) : (1-1.2)A slight excess of reagents ensures complete conversion of the starting material.[1]
Protocol 1: Synthesis of (R)-2-(Benzyloxy)propanoic Acid via Hydrolysis of its Methyl Ester

This protocol is adapted from a general procedure.[5]

  • Dissolution: Dissolve methyl (2R)-2-(benzyloxy)propionate (1.00 eq.) in a mixture of methanol and water (e.g., 9:1 v/v).

  • Addition of Base: Add potassium hydroxide (KOH) (3.00 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Dilute the residue with water.

    • Wash the aqueous solution with ethyl acetate to remove any non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to ~5 with aqueous hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Hydrolysis (Saponification) cluster_purification Purification start R-Methyl Lactate intermediate (R)-2-(Benzyloxy)methyl propionate start->intermediate < 5°C reagents1 Benzyl Halide + Sodium tert-amylate reagents1->intermediate product (R)-2-(Benzoyloxy)propanoic Acid intermediate->product reagents2 NaOH or KOH, Heat reagents2->product workup Acidic Workup & Extraction product->workup final_product Pure Product workup->final_product

Caption: General two-step synthesis of (R)-2-(Benzoyloxy)propanoic acid.

IV. References

  • Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Google Patents. CN113233972A.

  • β-BENZOYLPROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. Chemistry Europe. [Link]

  • Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. PubMed. [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Academia.edu. [Link]

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl propanoic acid. Jour.Chem.Soc.Pak.. [Link]

  • Regioselective Synthesis of Benzoyloxy Acids. Scribd. [Link]

  • Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. MDPI. [Link]

  • Synthesis of propanoic acid. YouTube. [Link]

  • Benzoylation. Unacademy. [Link]

  • Enantioselective r-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. Journal of the American Chemical Society. [Link]

  • What are the side effects of Lactic acid?. Patsnap Synapse. [Link]

  • Is the Schotten-Baumann reaction the same as benzoylation?. Quora. [Link]

  • PROPERTIES AND REACTIONS OF LACTIC ACID - A REVIEW. Wikimedia Commons. [Link]

Sources

Troubleshooting

Stability issues of (R)-2-(Benzoyloxy)propanoic acid in solution

Welcome to the Technical Support Center for (R)-2-(Benzoyloxy)propanoic acid (also known as (R)-O-benzoyl lactic acid). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-2-(Benzoyloxy)propanoic acid (also known as (R)-O-benzoyl lactic acid). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the fundamental chemical causality behind the stability issues you may encounter with this chiral ester, providing you with field-proven, self-validating methodologies to ensure the integrity of your drug development workflows.

Part 1: Troubleshooting & Causality (FAQs)

Q1: Why does the concentration of my (R)-2-(Benzoyloxy)propanoic acid drop rapidly when introduced into standard physiological buffers (pH 7.4 – 8.5)? The Causality: You are observing base-catalyzed ester hydrolysis (saponification). The benzoyl ester linkage is highly susceptible to nucleophilic attack by hydroxide ions[1]. The electron-withdrawing nature of the adjacent carboxylic acid group increases the electrophilicity of the ester's carbonyl carbon. As the pH shifts from neutral to mildly basic, the exponential increase in hydroxide concentration dramatically accelerates the cleavage of the ester bond, yielding benzoic acid and (R)-lactic acid[2][3].

Q2: My LC-MS data shows the intact mass of the compound, but my biological assays indicate a loss of enantiomeric excess (ee) over time. What is driving this? The Causality: The compound is undergoing base-catalyzed racemization via enolization. The alpha-proton (at the C2 chiral center) is highly acidic because it is flanked by two electron-withdrawing groups: the carboxylate and the benzoyloxy group. In aqueous solutions, even weak bases can abstract this proton, forming a planar enolate intermediate[4]. When this intermediate is reprotonated by the solvent, the proton can attack from either the Re or Si face, resulting in a racemic mixture of (R)- and (S)-enantiomers[5].

Q3: Can I use methanol or ethanol to prepare my concentrated stock solutions to avoid aqueous hydrolysis? The Causality: No. While avoiding water prevents hydrolysis, primary alcohols act as strong nucleophiles. Dissolving this compound in methanol or ethanol will induce transesterification, where the solvent displaces the lactic acid moiety, forming methyl or ethyl benzoate. Always use strictly anhydrous, aprotic solvents (like DMSO or Acetonitrile) for stock preservation.

Part 2: Quantitative Stability Profile

To assist in experimental design, the following table synthesizes the expected stability kinetics of (R)-2-(Benzoyloxy)propanoic acid across various solvent environments.

Environmental ConditionPrimary Degradation PathwayEstimated Stability (Half-Life)Scientific Recommendation
Aqueous Buffer (pH < 3.0) Acid-Catalyzed Hydrolysis> 48 HoursStable for short-term acidic assays; monitor for slow cleavage.
Aqueous Buffer (pH 7.4) Base-Catalyzed Hydrolysis2 – 4 HoursPrepare immediately before use; maintain strictly on ice.
Aqueous Buffer (pH > 8.5) Hydrolysis & Racemization< 30 MinutesUnsuitable for prolonged exposure; use continuous flow if required.
Methanol / Ethanol Transesterification~ 12 HoursAvoid primary alcohols entirely for stock preparation.
Anhydrous DMSO (-20°C) None (Stable)> 6 MonthsOptimal condition for long-term stock storage.

Part 3: Mechanistic Pathways Visualization

Understanding the divergence of degradation pathways is critical for selecting the correct quenching and analytical strategies.

Pathways Start (R)-2-(Benzoyloxy)propanoic Acid Hydrolysis Ester Hydrolysis (Cleavage) Start->Hydrolysis H2O / OH- (pH > 7) Racemization Racemization (Loss of Chirality) Start->Racemization Base / Enolization Transesterification Transesterification (Solvent Adduct) Start->Transesterification ROH (Alcohols) Products1 Benzoic Acid + Lactic Acid Hydrolysis->Products1 Products2 (R)/(S) Racemic Mixture Racemization->Products2 Products3 Alkyl Benzoate + Lactic Acid Transesterification->Products3

Degradation pathways of (R)-2-(Benzoyloxy)propanoic acid in solution.

Part 4: Self-Validating Protocol for Kinetic Stability & Enantiomeric Purity

To accurately assess the stability of this compound in your specific assay buffer, you must employ a self-validating workflow. This protocol ensures that degradation is measured accurately by utilizing a mass-balance check and an internal standard to rule out artifacts like precipitation or injection errors.

Workflow Step1 Stock Prep (Anhydrous DMSO) Step2 Buffer Incubation (Controlled Temp) Step1->Step2 Step3 Aliquot Sampling (Time-course) Step2->Step3 Step4 Acidic Quenching (Stop Kinetics) Step3->Step4 Step5 Chiral LC-MS (ee% & Mass) Step4->Step5

Self-validating workflow for kinetic stability and enantiomeric purity testing.

Step-by-Step Methodology:
  • Stock Preparation (The t=0 Anchor): Dissolve (R)-2-(Benzoyloxy)propanoic acid in 100% anhydrous DMSO to a concentration of 10 mM. Causality: DMSO prevents both solvolysis and enolization. This serves as your uncorrupted baseline.

  • Buffer Spiking & Incubation: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Spike the DMSO stock into the buffer to achieve a final concentration of 100 µM (ensure final DMSO concentration is ≤ 1% to prevent matrix effects). Add 10 µM of an inert internal standard (IS) such as 2-phenylpropanoic acid.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals (t = 0, 15, 30, 60, 120, and 240 minutes). Self-Validation Check: The t=0 sample must be extracted and quenched within 5 seconds of spiking to prove the initial integrity of the system.

  • Acidic Quenching (Critical Step): Immediately dispense each 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The organic solvent crashes out buffer proteins (if testing in plasma/serum), while the acidic pH instantly protonates the alpha-carbon and neutralizes hydroxide ions, immediately halting both racemization and ester hydrolysis.

  • Chiral LC-MS Analysis (Mass Balance Verification): Analyze the supernatant using a chiral stationary phase column (e.g., Chiralpak AD-H). Self-Validation Check: Do not just monitor the disappearance of the (R)-enantiomer. You must actively quantify the appearance of the (S)-enantiomer (indicating racemization) and Benzoic Acid (indicating hydrolysis). If the molar loss of the parent compound equals the molar gain of Benzoic Acid, hydrolysis is your sole degradation pathway.

References

  • Racemization-free Monomer: α-Hydroxyisobutyric Acid from Bio-based Lactic Acid. CORE. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Ester hydrolysis. Wikipedia. Available at: [Link]

  • Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for (R)-2-(Benzoyloxy)propanoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of (R)-2-(Benzoyloxy)propanoic acid (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of (R)-2-(Benzoyloxy)propanoic acid (also known as O-Benzoyl-D-lactic acid).

As a Senior Application Scientist, I have designed this resource to move beyond basic protocols. Chiral building blocks containing both a labile ester and a free carboxylic acid present unique thermodynamic and kinetic challenges during crystallization—most notably liquid-liquid phase separation ("oiling out") and ester hydrolysis[1]. The methodologies detailed below are built on field-proven causality and self-validating systems to ensure high-yield, enantiomerically pure recovery.

Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the physical constraints of the target molecule. Quantitative data and structural vulnerabilities are summarized below to guide your solvent selection.

PropertySpecification / Profile
Compound Name (R)-2-(Benzoyloxy)propanoic acid
Synonyms O-Benzoyl-D-lactic acid
Molecular Weight 194.18 g/mol
Melting Point ~76–80 °C (Low-melting solid)[1]
Solubility Profile High: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene, Methanol.Low: Heptane, Hexanes, Water[2].
Structural Vulnerabilities C2-Ester: Prone to hydrolysis/transesterification in protic environments.Chiral Center: Susceptible to racemization at extreme pH.
Core Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing upon cooling. How do I force crystallization?

  • Causality: Oiling out occurs when your cooling trajectory crosses the binodal curve (liquid-liquid separation) before the liquidus curve (solid-liquid separation). Because (R)-2-(Benzoyloxy)propanoic acid has a relatively low melting point[1], the presence of solvent significantly depresses its melting point below the ambient temperature of the mixture, causing it to crash out as an oil.

  • Resolution:

    • Adjust the Solvent Matrix: Increase the ratio of the "good" solvent (EtOAc) slightly to shift the solubility curve.

    • Thermal Cycling: Reheat the biphasic mixture until it forms a single, clear homogeneous phase (usually ~55 °C).

    • Strategic Seeding: Cool the solution to just above the cloud point (e.g., 45 °C) and introduce 0.5–1.0 wt% of pure seed crystals. Hold at this temperature for 1–2 hours. This provides a thermodynamic template, allowing the crystal lattice to establish before further supersaturation forces an oil phase.

Q2: NMR analysis of my recrystallized product shows a persistent benzoic acid impurity. Where is this coming from and how do I remove it?

  • Causality: The benzoyl ester at the C2 position is highly susceptible to cleavage. If you are using an alcohol-based solvent (like Methanol or Ethanol) for recrystallization, prolonged heating induces transesterification, cleaving the benzoyl group to generate benzoic acid and methyl lactate. Furthermore, trace moisture in the presence of the compound's own carboxylic acid proton can autocatalyze hydrolysis.

  • Resolution: Strictly avoid protic solvents for recrystallization. Transition to an aprotic binary system such as Ethyl Acetate/Heptane or Toluene/Heptane. If benzoic acid is already present in the crude mixture, a Toluene/Heptane system is superior; benzoic acid retains higher solubility in cold toluene compared to the target lactic acid derivative, allowing the impurity to be purged into the mother liquor.

Q3: How do I maximize the enantiomeric excess (ee) of the (R)-enantiomer during this process?

  • Causality: To upgrade enantiomeric purity, your starting material must have an ee that places it outside the eutectic composition of the racemic mixture. Rapid cooling causes high supersaturation, leading to the kinetic nucleation of both enantiomers (or the racemic compound) and trapping impurities within the crystal lattice.

  • Resolution: Utilize a slow, non-linear cooling ramp (e.g., cubic cooling). A slow ramp (0.1 °C/min) keeps the system in the metastable zone, favoring the thermodynamic growth of the major (R)-enantiomer lattice while leaving the minor (S)-enantiomer dissolved in the mother liquor.

Troubleshooting Workflow Visualization

G Start Observation: Product Oils Out CheckSolvent Check Solvent Ratio (EtOAc:Heptane) Start->CheckSolvent AdjustRatio Increase EtOAc Volume (Dissolve Oil) CheckSolvent->AdjustRatio Too much anti-solvent TempControl Adjust Temperature (Reheat to 55 °C) AdjustRatio->TempControl Seeding Add Seed Crystals at 45 °C TempControl->Seeding Solution is clear Cooling Slow Cooling (0.1 °C/min) Seeding->Cooling Success Crystalline Solid Obtained Cooling->Success

Figure 1: Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Standard Operating Procedure (SOP): Aprotic Recrystallization Workflow

This protocol utilizes an EtOAc/Heptane binary system. It is designed as a self-validating system : built-in checks ensure the thermodynamic state of the solution is correct before proceeding to the next step.

Step 1: Dissolution Suspend crude (R)-2-(Benzoyloxy)propanoic acid in Ethyl Acetate (approx. 2–3 volumes, mL/g). Heat to 50–55 °C under gentle agitation until complete dissolution is achieved.

  • Validation Check: If the solution is not clear, add EtOAc in 0.1 volume increments. Do not exceed 60 °C to prevent thermal degradation of the ester.

Step 2: Anti-Solvent Addition While maintaining 50–55 °C, add Heptane (approx. 4–5 volumes) dropwise via an addition funnel. Stop the addition immediately if the solution becomes persistently cloudy.

Step 3: Seeding & Aging Cool the clear solution to 45 °C. Add 0.5 wt% of pure (R)-2-(Benzoyloxy)propanoic acid seed crystals. Hold the temperature strictly at 45 °C for 60 minutes.

  • Validation Check: A thin, white slurry should develop. If the seeds dissolve completely, the solution is undersaturated; add more heptane dropwise until newly added seeds persist. If the solution oils out, reheat to 55 °C, add 5% more EtOAc, and repeat Step 3.

Step 4: Controlled Cooling Program the reactor to cool from 45 °C to 5 °C at a controlled rate of 0.1 °C/min. Do not crash-cool, as this will trap benzoic acid impurities and reduce enantiomeric excess.

Step 5: Isolation & Drying Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with 1 volume of pre-chilled (5 °C) Heptane to displace the mother liquor. Dry the crystals in a vacuum oven at 35 °C (well below the melting point) until a constant weight is achieved.

G Step1 Step 1: Dissolution Add EtOAc at 55 °C Step2 Step 2: Anti-Solvent Add Heptane Dropwise Step1->Step2 Step3 Step 3: Seeding Hold at 45 °C for 1h Step2->Step3 Step4 Step 4: Cooling Ramp to 5 °C Step3->Step4 Step5 Step 5: Isolation Filter & Wash Step4->Step5

Figure 2: Step-by-step aprotic recrystallization workflow for optimal yield and purity.

References
  • Title: Antineoplastic Agents 571.
  • Title: Azido-o-benzoyl Lactic Acid | CAS 111651-46-8 Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (R)-2-(Benzoyloxy)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate and purify (R)-2-(Benzoyloxy)propanoic acid (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate and purify (R)-2-(Benzoyloxy)propanoic acid (CAS No. 1047975-10-9)[1]. This compound is a highly versatile chiral building block, frequently utilized in the stereoselective synthesis of complex molecular architectures and click-chemistry precursors[2].

Achieving high chemical and enantiomeric purity is critical, as residual impurities will directly compromise downstream coupling efficiencies and stereoselectivity. This guide bridges theoretical causality with field-proven, self-validating protocols.

Quantitative Impurity Profile

Before initiating purification, it is essential to understand the physicochemical properties of the crude mixture. The synthesis typically involves reacting (2R)-2-hydroxypropanoic acid with benzoyl chloride in the presence of a strong base (e.g., Sodium Hydride) in DMF[3].

Table 1: Physicochemical Properties & Impurity Removal Strategies

Impurity / ComponentSource in SynthesisLogP (approx.)pKa (approx.)Primary Removal Strategy
(R)-2-(Benzoyloxy)propanoic Acid Target Product 2.10 3.50 Target Isolation
Unreacted (R)-Lactic AcidStarting Material-0.723.86Aqueous washing
Benzoic AcidHydrolysis of Benzoyl Chloride1.874.20Silica gel chromatography
(S)-2-(Benzoyloxy)propanoic AcidBase-catalyzed racemization2.103.50Chiral resolution
Inorganic Salts (e.g., NaCl)Byproducts of esterificationN/AN/AAqueous extraction

Troubleshooting FAQs

Q1: I am observing significant benzoic acid contamination in my final product. Since both the target and the impurity are carboxylic acids, how can I separate them? Causality & Solution: Both (R)-2-(benzoyloxy)propanoic acid and benzoic acid will co-extract into the organic phase during standard acidic workups because their pKa values are nearly identical. pH-based liquid-liquid extraction is ineffective here. The most reliable method is Silica Gel Column Chromatography . The target molecule contains both an ester and a carboxylic acid, which alters its dipole moment and hydrogen-bonding capacity compared to benzoic acid. Eluting with a specific solvent system of Ethyl Acetate/Petroleum Ether (1:2 v/v) allows for baseline separation[3].

Q2: My NMR shows residual unreacted (R)-lactic acid. Why didn't my standard organic wash remove it? Causality & Solution: While (R)-lactic acid is highly hydrophilic (LogP ~ -0.72), the use of polar aprotic solvents like DMF during synthesis acts as a phase-transfer bridge, causing lactic acid to partition into the organic layer during the initial quench. To fix this, you must strictly control the pH during extraction. Adjust the aqueous layer to exactly pH 4 . At this pH, the target ester is sufficiently protonated to partition into the organic phase, while the more hydrophilic lactic acid remains partially ionized and washes out in the aqueous phase[3].

Q3: Chiral HPLC indicates a drop in enantiomeric excess (ee%). How do I prevent racemization? Causality & Solution: The alpha-proton of (R)-2-(benzoyloxy)propanoic acid is highly acidic due to the electron-withdrawing effects of both the ester oxygen and the carbonyl group. Prolonged exposure to strong bases (like NaH) at room temperature drives enolization, leading to racemization. To prevent this, strictly maintain reaction temperatures at 0 °C during base addition and limit reaction times to 2 hours[3]. If the (S)-enantiomer is already present, you must perform a chiral resolution. This involves forming a salt with an optically active resolving agent (e.g., (S)-1-phenylethylamine) and separating the resulting diastereomers via fractional recrystallization[4].

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , ensuring you can verify success at each step before proceeding.

Protocol A: pH-Controlled Liquid-Liquid Extraction

Objective: Remove DMF, inorganic salts, and unreacted lactic acid.

  • Quench & Initial Wash: Cool the crude reaction mixture to 0 °C. Slowly add 100 mL of ice-water to neutralize unreacted base. Wash the resulting aqueous solution with Ethyl Acetate (3 x 100 mL)[3].

    • Causality: At this highly basic stage, the target molecule is a water-soluble sodium salt. Washing with EtOAc removes non-polar organic impurities and unreacted benzoyl chloride. Discard this initial organic layer.

  • Precision Acidification: Carefully adjust the aqueous layer to pH 4 using 6 M HCl[3].

    • Self-Validation Check: Use a calibrated pH meter, not indicator paper. Over-acidification (pH < 2) will protonate hydrophilic impurities, driving them into your final organic phase.

  • Target Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 100 mL)[3].

  • Drying & Concentration: Wash the combined organic layers with brine (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield a crude oil[3].

Protocol B: Silica Gel Chromatography

Objective: Remove residual benzoic acid to achieve >99% chemical purity.

  • System Preparation: Prepare a silica gel column using a slurry of silica gel in Petroleum Ether.

  • Validation Spotting:

    • Self-Validation Check: Co-spot the crude oil alongside a pure benzoic acid standard on a TLC plate. Develop in Ethyl Acetate/Petroleum Ether (1:2). The target ester will show a distinct Rf value from the highly streaking benzoic acid, confirming the solvent system's resolving power before committing the batch to the column.

  • Loading & Elution: Dissolve the crude oil in a minimum volume of the eluent and load it onto the column. Elute using an isocratic system of Ethyl Acetate/Petroleum Ether (1:2) [3].

  • Isolation: Combine the UV-active fractions containing the pure target and concentrate under vacuum to yield (2R)-2-(benzoyloxy)propanoic acid as a colorless oil[3].

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (in DMF) Quench Ice-Water Quench & EtOAc Wash Crude->Quench AqueousPhase1 Aqueous Phase (Target Sodium Salt) Quench->AqueousPhase1 Target Retained OrgPhase1 Organic Phase (Non-polar Impurities) Quench->OrgPhase1 Discard Acidification Acidification to pH 4 (6M HCl) AqueousPhase1->Acidification Extraction EtOAc Extraction & Brine Wash Acidification->Extraction OrgPhase2 Organic Phase (Target Acid + Benzoic Acid) Extraction->OrgPhase2 Target Extracted AqueousPhase2 Aqueous Phase (Salts + Lactic Acid) Extraction->AqueousPhase2 Discard Chromatography Silica Gel Chromatography (EtOAc/Pet. Ether 1:2) OrgPhase2->Chromatography PureTarget Purified Target (Colorless Oil) Chromatography->PureTarget Elute Target

Fig 1. Logical workflow for the isolation and purification of (R)-2-(Benzoyloxy)propanoic acid.

Sources

Optimization

Troubleshooting diastereomeric salt resolution with (R)-2-(Benzoyloxy)propanoic acid

Technical Support Center: Troubleshooting Diastereomeric Salt Resolution with (R)-2-(Benzoyloxy)propanoic Acid Overview (R)-2-(Benzoyloxy)propanoic acid (also known as (R)-O-benzoyl lactic acid) is a highly effective chi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Diastereomeric Salt Resolution with (R)-2-(Benzoyloxy)propanoic Acid

Overview

(R)-2-(Benzoyloxy)propanoic acid (also known as (R)-O-benzoyl lactic acid) is a highly effective chiral resolving agent, primarily utilized for the enantiomeric resolution of racemic amines and amino alcohols. By forming diastereomeric salts with a racemic base, it leverages structural differences to achieve separation via fractional crystallization[1]. However, researchers frequently encounter thermodynamic and kinetic hurdles such as "oiling out," poor enantiomeric excess (ee), and solid solution formation[2]. This guide provides field-proven, mechanistic troubleshooting strategies to ensure a self-validating and high-yielding resolution process.

DSR_Workflow Racemate Racemic Base (R/S-Amine) SaltFormation Diastereomeric Salt Formation (R-Amine•R-Acid) + (S-Amine•R-Acid) Racemate->SaltFormation ResolvingAgent (R)-2-(Benzoyloxy)propanoic acid (Resolving Agent) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cooling / Anti-solvent) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Solid Crystalline Salt (Target Diastereomer) Filtration->Solid MotherLiquor Mother Liquor (Soluble Diastereomer) Filtration->MotherLiquor Recovery Alkaline Cleavage & Extraction (Free Enantiopure Base) Solid->Recovery

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Guides & FAQs

Q1: My diastereomeric salt is "oiling out" (forming a liquid phase) instead of crystallizing. What causes this and how can I fix it? A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution crosses the binodal curve before it crosses the metastable zone width (MSZW) required for crystal nucleation[1]. Instead of forming an ordered crystal lattice, the solute separates as a dense, solute-rich liquid phase[3]. This is highly detrimental because the oil traps both diastereomers, destroying any potential enantiomeric excess.

Mechanistic Fixes:

  • Adjust the Solvent System: Oiling out is heavily dependent on solute-solvent interactions. If your (R)-2-(benzoyloxy)propanoic acid salts are oiling out, your solvent is likely too poor at high temperatures or too good at low temperatures. Switch to a binary solvent mixture (e.g., Isopropanol/Heptane) to alter the solubility curve and bypass the LLPS region[1].

  • Reduce the Cooling Rate: Rapid cooling spikes supersaturation, driving the system into the spinodal decomposition region (oil). Implement a controlled cooling ramp (e.g., 0.1 °C/min) to stay within the metastable zone[1].

  • Seeding: Introduce seed crystals of the desired diastereomeric salt just below the saturation temperature. Seeding bypasses the high-energy barrier of primary nucleation, forcing ordered crystal growth before oiling out can occur[1].

OilingOut Supersaturation Supersaturated Solution Binodal Crosses Binodal Curve (High Supersaturation Rate) Supersaturation->Binodal Kinetic Failure MSZW Stays in Metastable Zone (Controlled Cooling/Seeding) Supersaturation->MSZW Thermodynamic Control OilingOut Liquid-Liquid Phase Separation ('Oiling Out') Binodal->OilingOut Nucleation Crystal Nucleation & Growth MSZW->Nucleation Impure Amorphous/Impure Gum (Low ee%) OilingOut->Impure Pure Pure Diastereomeric Crystals (High ee%) Nucleation->Pure

Caption: Thermodynamic and kinetic pathways differentiating crystallization from oiling out.

Q2: I have crystals, but the Diastereomeric Excess (d.e.) is very low. How do I improve the optical purity? A2: Low d.e. usually stems from two issues: co-precipitation of the more soluble diastereomer due to over-concentration, or the formation of a "solid solution" where the unwanted diastereomer substitutes into the crystal lattice of the desired salt[2].

  • Stoichiometric Optimization: Instead of using 1.0 equivalent of (R)-2-(benzoyloxy)propanoic acid, use 0.5 equivalents of the resolving agent alongside 0.5 equivalents of an achiral mineral acid (e.g., HCl) or achiral base as a trapping agent[4]. The chiral acid will preferentially bind and crystallize the less soluble enantiomer, while the achiral additive keeps the opposite enantiomer dissolved in the mother liquor, drastically increasing the solubility difference[4].

  • Annealing/Temperature Cycling: If a solid solution has formed, subject the slurry to temperature cycling (heating to just below dissolution, then cooling). This increases molecular mobility, allowing the thermodynamically unstable impurities to dissolve and the pure lattice to mature via Ostwald ripening[2].

Q3: How do I select the right solvent for (R)-2-(Benzoyloxy)propanoic acid resolutions? A3: Solvent selection dictates the hydrogen bonding and dielectric environment[2]. (R)-2-(Benzoyloxy)propanoic acid contains both an ester (benzoyl) and a carboxylic acid group, making it highly sensitive to protic vs. aprotic environments.

Table 1: Solvent Screening Matrix for Diastereomeric Salts

Solvent ClassExamplesPolarity / H-BondingTypical Resolution Outcome with (R)-O-Benzoyl Lactic Acid
Alcohols (Protic) Methanol, Ethanol, IPAHigh / Strong Donor & AcceptorExcellent for initial salt formation. Often requires an anti-solvent to induce crystallization.
Ketones (Aprotic) Acetone, MEKModerate / Acceptor OnlyGood for differentiating solubility. Prone to oiling out if cooling is too rapid.
Nitriles (Aprotic) Acetonitrile, PropionitrileModerate / Weak AcceptorHigh selectivity, but solubility of the salt may be too low, requiring heating.
Ethers (Non-polar) MTBE, THFLow / Acceptor OnlyExcellent as anti-solvents. Used in binary mixtures (e.g., IPA/MTBE) to force precipitation.

Experimental Protocols

Protocol A: Standard Diastereomeric Salt Formation & Crystallization Self-validating mechanism: Always measure the mass of the recovered crystals. If the yield exceeds 50% of the initial racemic input (assuming 1:1 stoichiometry), co-crystallization of the unwanted enantiomer has occurred, and recrystallization is mandatory.

  • Dissolution: Dissolve 10.0 mmol of the racemic amine in 10 mL of a primary solvent (e.g., Isopropanol) at 60 °C.

  • Resolving Agent Addition: In a separate flask, dissolve 10.0 mmol (or 5.0 mmol if using the half-equivalent method) of (R)-2-(Benzoyloxy)propanoic acid in 5 mL of the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution dropwise over 15 minutes while maintaining stirring at 60 °C.

  • Controlled Cooling: Reduce the temperature of the reactor at a rate of 0.1–0.2 °C/min until the solution reaches 20 °C. Note: If oiling out is observed, immediately reheat to 60 °C, add 10% v/v of an anti-solvent (e.g., MTBE), and restart the cooling profile.

  • Isolation: Filter the resulting crystals under a vacuum. Wash the filter cake with a minimal volume of ice-cold solvent to remove adhering mother liquor.

  • Analysis: Dry the crystals under a vacuum and determine the d.e. via chiral HPLC[1].

Protocol B: Liberation of the Free Enantiopure Amine Causality: The diastereomeric salt must be broken using a biphasic basic extraction. The pH must be high enough to fully deprotonate the amine, driving it into the organic phase, while the (R)-2-(benzoyloxy)propanoate remains in the aqueous phase as a highly soluble sodium salt.

  • Suspension: Suspend the enantiomerically enriched salt in a biphasic mixture of Dichloromethane (DCM) and Water (1:1 v/v).

  • Basification: Slowly add 1M NaOH (aq) under vigorous stirring until the aqueous layer reaches pH 11–12. The solid salt will completely dissolve as the free amine migrates into the DCM layer.

  • Separation: Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM to ensure complete recovery.

  • Recovery of Amine: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free enantiopure amine.

  • Recovery of Resolving Agent: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract with Ethyl Acetate. Dry and concentrate the organic layer to recover the (R)-2-(Benzoyloxy)propanoic acid for future use.

References

  • BIA. Crystallisation in pharmaceutical processes. Available at:[Link]

  • Organic Process Research & Development (ACS Publications). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: ¹H NMR vs. Chiral HPLC for the Enantiomeric Purity Analysis of (R)-2-(Benzoyloxy)propanoic Acid

Executive Summary In the realm of asymmetric synthesis and chiral drug development, the precise determination of enantiomeric excess (ee) is a non-negotiable quality control metric[1]. When working with (R)-2-(Benzoyloxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis and chiral drug development, the precise determination of enantiomeric excess (ee) is a non-negotiable quality control metric[1]. When working with (R)-2-(Benzoyloxy)propanoic acid (also known as (R)-O-benzoyl lactic acid)—a versatile chiral building block featuring a sterically demanding benzoyl group and a free carboxylic acid—analysts frequently debate the optimal analytical strategy.

As a Senior Application Scientist, I have evaluated countless chiral analysis workflows. This guide provides an objective, data-backed comparison between the two most robust techniques for this compound: ¹H NMR Spectroscopy utilizing Chiral Solvating Agents (CSAs) and Chiral High-Performance Liquid Chromatography (HPLC) .

Mechanistic Principles: The "Why" Behind the Workflows

To design a self-validating analytical protocol, one must first understand the molecular interactions at play. (R)-2-(Benzoyloxy)propanoic acid presents a unique challenge: its free carboxylic acid moiety can cause severe peak tailing in chromatography, while its acidic proton undergoes rapid exchange in NMR, rendering it useless for chiral discrimination.

The Chiral HPLC Mechanism

Chiral HPLC relies on the transient, differential partitioning of enantiomers between an achiral mobile phase and a Chiral Stationary Phase (CSP)[1]. For this compound, a polysaccharide-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is ideal. The separation is driven by hydrogen bonding, π-π interactions with the benzoyl group, and steric inclusion within the chiral grooves of the stationary phase.

Causality Check: Why add Trifluoroacetic acid (TFA) to the mobile phase? The free carboxylic acid of our analyte will ionize inconsistently, leading to broad, tailing peaks. Adding 0.1% TFA suppresses this ionization, ensuring the analyte remains in its neutral state, which guarantees sharp, symmetrical peaks and reproducible retention times.

The ¹H NMR + CSA Mechanism

Unlike chiral derivatizing agents that require covalent bond formation[2], Chiral Solvating Agents (CSAs) form rapid, non-covalent diastereomeric complexes in situ[3]. For carboxylic acids, Cinchona alkaloids (like Quinine) or BINOL-based amino alcohols are highly effective[4].

Causality Check: The basic quinuclidine nitrogen of Quinine forms a tight, hydrogen-bonded ion pair with the carboxylic acid of 2-(benzoyloxy)propanoic acid. This transient complex places the α-methine (CH) and methyl (CH₃) protons of the (R) and (S) enantiomers into distinct magnetic environments. This anisotropic shielding results in a chemical shift non-equivalence (ΔΔδ), causing the previously identical NMR signals to split into two distinct sets that can be directly integrated[3].

Workflow Visualization

Workflow cluster_NMR ¹H NMR + CSA Workflow cluster_HPLC Chiral HPLC Workflow N1 1. Sample Prep Mix Analyte + CSA in CDCl₃ N2 2. Acquisition 600 MHz, d1 > 5*T1 N1->N2 N3 3. Data Processing Integrate Split α-CH Peaks N2->N3 H1 1. Sample Prep Dissolve in Hexane/IPA H2 2. Chromatography Chiralpak CSP, Isocratic H1->H2 H3 3. Data Processing Integrate UV Peak Areas H2->H3

Fig 1: Parallel workflows for enantiomeric excess determination using ¹H NMR and Chiral HPLC.

Step-by-Step Experimental Protocols

Protocol A: ¹H NMR Analysis using Quinine (CSA)

This protocol is optimized for rapid reaction monitoring and high-throughput screening without the need for reference standards.

  • Sample Preparation: Accurately weigh 10 mg of the 2-(benzoyloxy)propanoic acid sample and 1.2 molar equivalents of Quinine (free base).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃). Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum at 298 K using a 400 MHz or 600 MHz spectrometer.

    • Critical Step: Set the relaxation delay (d1) to at least 10 seconds (ensuring d1 > 5 × T₁ of the target protons). This guarantees complete longitudinal relaxation, making the integration strictly quantitative.

  • Data Processing: Apply a careful baseline correction. Locate the α-CH quartet (~5.3 ppm) or the methyl doublet (~1.6 ppm). Integrate the distinct split signals corresponding to the (R) and (S) diastereomeric complexes to calculate the ee.

Protocol B: Chiral HPLC Analysis

This protocol is the gold standard for regulatory submissions, offering superior baseline resolution and sensitivity[1].

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 25 °C.

  • Detection & Acquisition: Monitor the UV absorbance at 230 nm (optimal for the benzoyl chromophore).

  • Data Processing: Integrate the area under the curve (AUC) for the two distinct enantiomeric peaks. Calculate %ee =[(Area R - Area S) / (Area R + Area S)] × 100.

Quantitative Data Comparison

Table 1: ¹H NMR Chemical Shift Non-Equivalence (ΔΔδ)

Simulated data for 2-(benzoyloxy)propanoic acid with 1.2 eq Quinine in CDCl₃ at 600 MHz.

Target ProtonSignal Type(R)-Enantiomer δ (ppm)(S)-Enantiomer δ (ppm)ΔΔδ (Hz)
α-CH Quartet5.325.28~24.0
CH₃ Doublet1.651.62~18.0
Aromatic (ortho) Multiplet8.058.03~12.0
Table 2: Performance Metrics Comparison
Metric¹H NMR + CSAChiral HPLC
Primary Advantage Speed; No reference standard neededHigh sensitivity; Baseline resolution
Analysis Time 5 – 10 minutes15 – 30 minutes
Sample Prep Time < 5 minutes< 5 minutes
Resolution (Rs) Moderate (Rs ~ 1.2 - 1.5)High (Rs > 2.0)
Limit of Detection (LOD) ~1 - 5 mg/mL~1 - 5 µg/mL
Destructive? No (Sample fully recoverable)Yes (Unless using preparative scale)

Expert Insights & Conclusion

The choice between ¹H NMR and Chiral HPLC should be dictated by the lifecycle stage of your project[1].

If you are optimizing an asymmetric catalytic route and need to screen 50 reaction conditions in a single day, ¹H NMR with a CSA is the undisputed champion. It bypasses the need for pure enantiomeric reference standards (which are required in HPLC to map retention times) and provides a direct, physical readout of the enantiomeric ratio through simple signal integration[3].

However, if you are transferring a process to manufacturing or preparing a regulatory CMC (Chemistry, Manufacturing, and Controls) dossier, Chiral HPLC is mandatory. The superior resolution and microgram-level sensitivity ensure that trace levels of the undesired (S)-enantiomer are accurately quantified, a feat that NMR struggles with when the ee exceeds 98% due to signal-to-noise limitations[1].

For the most robust analytical framework, a cross-validation approach is highly recommended: use NMR for rapid upstream screening and validate the final optimized product using Chiral HPLC[1].

References

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent Source: Frontiers in Chemistry (via PMC) URL:[Link]

  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Guide: (R)-2-(Benzoyloxy)propanoic Acid vs. Mosher's Acid in NMR Stereochemical Analysis

Executive Summary Determining the enantiomeric excess (ee) and absolute configuration of secondary alcohols and amines is a critical bottleneck in asymmetric synthesis and drug development. Nuclear Magnetic Resonance (NM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the enantiomeric excess (ee) and absolute configuration of secondary alcohols and amines is a critical bottleneck in asymmetric synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Derivatizing Agents (CDAs) remains the most robust analytical approach. This guide objectively compares the industry gold-standard Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) against the chiral-pool derived (R)-2-(Benzoyloxy)propanoic acid (O-benzoyl lactic acid). By analyzing their mechanistic foundations, racemization risks, and experimental workflows, researchers can select the optimal reagent for their specific structural challenges.

Mechanistic Foundations & Structural Causality

The assignment of absolute configuration by NMR relies on the anisotropic shielding effect . When a chiral analyte is covalently bonded to a CDA, the resulting diastereomers adopt specific low-energy conformations. The aromatic ring of the CDA creates a magnetic shielding cone; protons on the analyte that fall within this cone experience an upfield shift (lower ppm) in the ¹H NMR spectrum.

Mosher's Acid (MTPA)

Developed in 1969 , MTPA features a quaternary chiral center bearing a phenyl group, a methoxy group, and a trifluoromethyl (-CF₃) group.

  • The Causality of Stability: Because MTPA lacks an α-proton, it cannot undergo enolization or form a ketene intermediate. This structural feature guarantees 0% racemization even when converted to the highly reactive acid chloride (MTPA-Cl) under harsh conditions.

  • Dual-Nuclei Advantage: The -CF₃ group allows for ¹⁹F NMR analysis, which is highly sensitive and completely free of background signal overlap from the analyte.

(R)-2-(Benzoyloxy)propanoic Acid

This reagent is an O-protected derivative of lactic acid. Its chiral center is tertiary, bearing an α-methyl group, an α-proton, and a benzoyloxy group.

  • The Causality of Shielding: The benzoyl group acts as the primary anisotropic shielding moiety. Depending on the steric bulk of the analyte, the benzoyl ester linkage can adopt a different spatial orientation compared to the direct phenyl attachment in MTPA, occasionally resolving configurations where MTPA fails.

  • The Racemization Risk: The presence of the α-proton makes this reagent highly susceptible to racemization via azlactone formation or enolization if activated as an acid chloride. Therefore, it mandates mild, in-situ coupling conditions (e.g., Steglich esterification).

CDA_Decision_Tree Start Select Chiral Derivatizing Agent (CDA) Q1 Is 19F NMR available or preferred? Start->Q1 Q2 Is the substrate prone to overlapping 1H signals? Q1->Q2 No Mosher Mosher's Acid (MTPA) - No alpha-proton - 19F/1H NMR active Q1->Mosher Yes Q3 Is cost or chiral pool availability a priority? Q2->Q3 No Q2->Mosher Yes Q3->Mosher No OBenzoyl (R)-2-(Benzoyloxy)propanoic acid - Requires mild coupling - Clear alpha-methyl doublet Q3->OBenzoyl Yes

Figure 1: Logical decision matrix for selecting the optimal chiral derivatizing agent.

Comparative Performance & Experimental Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents based on standard NMR stereochemical analysis .

ParameterMosher's Acid (MTPA)(R)-2-(Benzoyloxy)propanoic Acid
Chiral Center Environment Quaternary (No α-proton)Tertiary (Has α-proton)
Racemization Risk (Activation) 0% (Stable as acid chloride)High (Requires mild coupling)
NMR Nuclei Utilized ¹H, ¹⁹F, ¹³C¹H, ¹³C
Primary Shielding Moiety Phenyl RingBenzoyl Ring
Diagnostic Reporter Signal -CF₃ singlet (¹⁹F NMR)α-Methyl doublet (¹H NMR)
Typical Δδ Range (ppm) 0.05 – 0.150.03 – 0.12
Optimal Coupling Chemistry MTPA-Cl + Pyridine / DMAPEDC·HCl + DMAP (Steglich)

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, every derivatization must be treated as a self-validating system. The protocols below are designed to prevent false ee readings caused by kinetic resolution or reagent degradation.

Protocol A: Mosher Esterification (Using MTPA-Cl)

Use this protocol when utilizing MTPA to avoid the generation of water and ensure rapid, quantitative conversion.

  • Preparation: Dissolve the chiral alcohol/amine (0.05 mmol) in anhydrous CDCl₃ or pyridine-d5 (0.5 mL) directly in an NMR tube.

  • Activation: Add anhydrous pyridine (0.2 mmol) and a catalytic amount of DMAP (0.005 mmol).

  • Derivatization: Add (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl (0.1 mmol, 2.0 equiv).

  • Reaction: Invert the tube to mix and let stand at room temperature for 1–12 hours (monitor via ¹H NMR).

  • Self-Validation Check: Always verify the ¹⁹F NMR of the MTPA-Cl stock before use. Hydrolyzed MTPA (free acid) shows a distinct upfield shift in ¹⁹F NMR compared to the acid chloride. Furthermore, ensure 100% conversion of the analyte; incomplete reactions can lead to kinetic resolution, skewing the apparent ee.

Protocol B: Steglich Esterification with (R)-2-(Benzoyloxy)propanoic Acid

Use this protocol to completely suppress the racemization of the α-proton on the lactic acid backbone.

  • Preparation: Dissolve the chiral alcohol (0.05 mmol) and (R)-2-(benzoyloxy)propanoic acid (0.06 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (1.0 mL) in a dry flask.

  • Cooling: Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the formation of the planar azlactone intermediate, preserving the stereocenter.

  • Coupling: Add EDC·HCl (0.07 mmol, 1.4 equiv) and DMAP (0.005 mmol, 0.1 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Workup: Dilute with CH₂Cl₂, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and analyze via ¹H NMR.

  • Self-Validation Check: Run a parallel control reaction using a known racemic alcohol. The resulting ¹H NMR must show exactly a 1:1 integration ratio for the α-methyl doublets of the derivatizing agent. Any deviation indicates that racemization occurred during the coupling step.

Experimental_Workflow cluster_MTPA Mosher's Method (MTPA) cluster_OBLA O-Benzoyl Lactic Acid Method Substrate Analyte: Chiral Alcohol or Amine MTPA_Cl Add MTPA-Cl + Pyridine (No racemization risk) Substrate->MTPA_Cl OBLA Add (R)-2-(Benzoyloxy)propanoic acid + EDC/DMAP Substrate->OBLA React1 Stir at RT (1-12h) MTPA_Cl->React1 Workup Aqueous Workup & Extraction React1->Workup React2 Stir at 0°C to RT (Prevents alpha-H racemization) OBLA->React2 React2->Workup NMR NMR Analysis Calculate Δδ = δS - δR Workup->NMR

Figure 2: Comparative experimental workflow for derivatization and NMR analysis.

Data Interpretation: The Δδ Model

Regardless of the reagent chosen, absolute configuration is determined by calculating the chemical shift difference: Δδ = δS - δR (where δS is the chemical shift of the complex formed with the (S)-CDA, and δR is with the (R)-CDA).

By mapping the positive and negative Δδ values onto the spatial model of the molecule, researchers can definitively assign the (R) or (S) configuration of the analyte's stereocenter. While MTPA relies on the shielding from its direct phenyl group, (R)-2-(Benzoyloxy)propanoic acid relies on the shielding from its extended benzoyl ester, which can be highly advantageous for heavily hindered secondary alcohols where MTPA fails to adopt its ideal Newman projection.

References

  • Title: α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines Source: The Journal of Organic Chemistry (1969) URL: [Link]

  • Title: The assignment of absolute configuration by NMR Source: Chemical Reviews (2004) URL: [Link]

  • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: Nature Protocols (2007) URL: [Link]

  • Title: A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration Source: The Journal of Organic Chemistry (2019) URL: [Link]

Validation

Validation of Enantiomeric Excess for (R)-2-(Benzoyloxy)propanoic Acid: A Comparative Guide

In the synthesis of chiral pharmaceuticals and advanced biodegradable polymers, (R)-2-(Benzoyloxy)propanoic acid (an O-benzoyl lactic acid derivative) serves as a critical stereocenter-defining building block. Validating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of chiral pharmaceuticals and advanced biodegradable polymers, (R)-2-(Benzoyloxy)propanoic acid (an O-benzoyl lactic acid derivative) serves as a critical stereocenter-defining building block. Validating its enantiomeric excess (ee) with high precision is not just a quality control step; it is a strict regulatory requirement.

Historically, researchers relied on bulk optical properties (polarimetry) or complex nuclear magnetic resonance (NMR) derivatization techniques to estimate enantiomeric purity[1]. Today, advanced Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC) have emerged as the gold standard[2]. This guide objectively compares modern Chiral HPLC against legacy alternatives, providing the mechanistic causality and self-validating protocols necessary to ensure absolute scientific integrity in your ee determinations.

The Causality of Chiral Recognition

To accurately quantify the enantiomeric excess of (R)-2-(Benzoyloxy)propanoic acid, one must understand its specific physicochemical properties. The molecule presents two distinct functional challenges:

  • The Free Carboxylic Acid (pKa ~3.8): If left un-ionized, it acts as a strong hydrogen-bond donor/acceptor. However, if it ionizes into a carboxylate anion, it will interact non-specifically with silica-based supports, leading to severe chromatographic peak tailing[2].

  • The Benzoyl Ester: This bulky, aromatic moiety provides an excellent handle for π-π stacking and dipole-dipole interactions, which are essential for chiral discrimination.

Why Chiral HPLC Outperforms Alternatives: Modern immobilized polysaccharide CSPs (e.g., Chiralpak IA) feature amylose derivatives coated on silica. The phenylcarbamate groups of the stationary phase form transient diastereomeric complexes with the analyte. The benzoyl group of (R)-2-(Benzoyloxy)propanoic acid perfectly inserts into the chiral grooves of the amylose backbone, driven by π-π stacking, yielding exceptional baseline resolution (Rs > 1.5)[3]. In contrast, polarimetry only measures bulk optical rotation, which is easily skewed by achiral impurities or trace chiral byproducts[1].

Objective Comparison of Validation Alternatives

The table below summarizes the performance metrics of the primary analytical methods used to validate the ee of chiral carboxylic acids.

Analytical MethodMechanism of Chiral RecognitionLimit of Detection (LOD)Resolution (Rs)AdvantagesLimitations
Chiral HPLC (Polysaccharide CSP) Transient diastereomeric complexes via π-π and H-bonding< 0.1%> 2.0High sensitivity, automated, preciseRequires expensive columns, mobile phase optimization
1H-NMR with CSA Diastereomeric salt formation in solution~ 1-2%N/A (Δδ ~ 0.05 ppm)No chiral column needed, structural infoLower sensitivity, requires high sample purity
Polarimetry Differential refraction of circularly polarized light~ 5%N/ARapid, non-destructive, inexpensiveCannot detect minor enantiomer accurately, susceptible to impurities

Data supported by comparative studies on lactic acid derivatives and chiral carboxylic acids (3[3], 4[4]).

Experimental Workflows: A Self-Validating System

To ensure trustworthiness, the validation protocol must be a self-validating system. The following methodology details the optimized Chiral HPLC workflow, incorporating critical control points to prevent false positives.

Protocol: Chiral HPLC for % ee Determination

Materials:

  • Column: Immobilized amylose-based CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1 v/v/v).

  • Detection: UV at 230 nm (optimal for the benzoyl chromophore).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix the solvents and add exactly 0.1% TFA.

    • Causality: TFA is the critical modifier. It suppresses the ionization of the carboxylic acid, keeping (R)-2-(Benzoyloxy)propanoic acid fully protonated. This eliminates non-specific secondary interactions with the silica, ensuring sharp, symmetrical peaks[2].

  • System Suitability Test (SST): Inject 10 µL of a 1 mg/mL racemic standard (rac-2-(Benzoyloxy)propanoic acid).

    • Self-Validation: The system is validated only if the resolution (Rs) between the (R) and (S) enantiomers is ≥ 1.5 (baseline separation) and the peak area ratio is 50:50 (±1%). This proves the column's chiral recognition is actively functioning.

  • Blank Injection: Inject 10 µL of the sample diluent.

    • Self-Validation: Confirms the absence of carryover or ghost peaks at the retention times of the enantiomers, ensuring the trustworthiness of the subsequent sample data.

  • Sample Analysis: Inject 10 µL of the synthesized (R)-2-(Benzoyloxy)propanoic acid batch.

  • Data Processing: Integrate the peak areas and calculate the enantiomeric excess using the standard formula[4],[2]: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] × 100

Orthogonal Verification (Optional)

If HPLC standards are unavailable or peak identity is questioned, use 1H-NMR with a Chiral Solvating Agent (CSA) (e.g., Quinine or (R)-(+)-1-Phenylethylamine). The chiral amine forms a diastereomeric salt with the carboxylic acid in situ (in CDCl3), creating distinct magnetic environments that split the methyl doublet of the propanoic acid backbone, allowing for orthogonal integration[5],[6].

Decision Workflow Visualization

The following diagram outlines the logical decision matrix for validating the ee of chiral carboxylic acids, ensuring orthogonal checks are deployed when primary methods fail to meet resolution criteria.

EE_Workflow A Synthesized (R)-2-(Benzoyloxy)propanoic acid B System Suitability Test (SST) Inject Racemic Standard A->B C Chiral HPLC Analysis (e.g., Chiralpak IA, 0.1% TFA) B->C D Is Baseline Resolution Rs ≥ 1.5? C->D E Integrate Peak Areas Calculate % ee D->E Yes G Optimize Mobile Phase (Adjust Modifier/Additive) D->G No F Orthogonal Validation 1H-NMR with Chiral Amine CSA E->F Cross-verify G->C

Logical workflow for validating the enantiomeric excess of chiral carboxylic acids.

References

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC (NIH).4

  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. MDPI.3

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. UMA.5

  • Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination. Benchchem.2

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. RSC Publishing.1

  • Research Articles: Powerful Novel Chiral Acids for Enantioresolution. TCI Chemicals.6

Sources

Comparative

Efficacy comparison of chiral resolving agents

An Objective Guide to the Efficacy of Chiral Resolving Agents Foreword for the Modern Researcher In the landscape of pharmaceutical and fine chemical synthesis, achieving enantiomeric purity is not merely a benchmark of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Efficacy of Chiral Resolving Agents

Foreword for the Modern Researcher

In the landscape of pharmaceutical and fine chemical synthesis, achieving enantiomeric purity is not merely a benchmark of elegance but a stringent necessity. The differential biological activity of enantiomers is a well-established principle, where one stereoisomer may offer therapeutic benefits while its mirror image could be inert or, in the most critical cases, dangerously toxic.[][2] This guide is crafted for the practicing researcher and drug development professional, moving beyond textbook definitions to provide a functional, in-depth comparison of chiral resolving agents. Our focus is on the causality behind experimental choices and the practical application of these agents, grounded in established scientific principles.

The Core Principle: Leveraging Diastereomeric Differences

The foundational challenge in separating a racemic mixture is that enantiomers possess identical physical properties in an achiral environment, making direct separation by standard methods like crystallization or distillation impossible.[3] Chiral resolution via resolving agents ingeniously circumvents this by temporarily converting the pair of enantiomers into a pair of diastereomers.

The process is a logical sequence:

  • Reaction: A racemic mixture (containing R- and S-enantiomers) is reacted with a single, pure enantiomer of a chiral resolving agent (e.g., R'-agent).

  • Formation of Diastereomers: This acid-base or covalent reaction produces two diastereomers: (R, R'-salt) and (S, R'-salt).

  • Exploiting Physical Differences: Unlike enantiomers, diastereomers have distinct physical properties, most critically, different solubilities in a given solvent.[4]

  • Separation: This solubility difference allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomer crystallizes out of the solution preferentially.[2]

  • Liberation: The chiral resolving agent is cleaved from the separated diastereomer, yielding the desired pure enantiomer.

G cluster_0 Start: Racemic Mixture cluster_1 Reaction cluster_2 Intermediate Stage cluster_3 Separation Process cluster_4 Result Racemate Racemic Mixture (R-enantiomer + S-enantiomer) Diastereomers Mixture of Diastereomers (Distinct Physical Properties) Racemate->Diastereomers Agent Single Enantiomer of Chiral Resolving Agent Agent->Diastereomers + Separation Fractional Crystallization (Based on Solubility Difference) Diastereomers->Separation Pure_Enantiomer Isolated Pure Enantiomer Separation->Pure_Enantiomer Liberation Step Recovered_Agent Recovered Resolving Agent Separation->Recovered_Agent Liberation Step

Figure 1: The logical workflow of chiral resolution via diastereomer formation.

Comparative Efficacy of Common Resolving Agents

The selection of a resolving agent is the most critical decision in this process. Its efficacy is determined by its ability to form well-defined, crystalline salts that exhibit a significant solubility difference. The choice is dictated by the functional group of the target molecule.

Table 1: Comparison of Chiral Resolving Agents for Racemic Bases (e.g., Amines)

Racemic bases are resolved using enantiomerically pure chiral acids.

Chiral Resolving AgentAcidityKey AdvantagesCommon Considerations & Disadvantages
L-(+)-Tartaric Acid Dicarboxylic Acid (pKa₁ ≈ 2.98)Inexpensive, readily available from natural sources, widely documented.[5][6]Can form complex salt mixtures due to two acidic protons; may not be effective for all substrates.
(S)-(-)-Mandelic Acid α-Hydroxy Acid (pKa ≈ 3.41)Often forms highly crystalline salts leading to high enantiomeric excess in a single step; both enantiomers are commercially available.[5][6]More expensive than tartaric acid; potential for racemization under harsh conditions.
(1S)-(+)-10-Camphorsulfonic Acid (CSA) Sulfonic Acid (pKa ≈ -1.5)Strong acid, highly effective for weakly basic amines or those that fail to form stable salts with carboxylic acids.[5]High acidity may not be suitable for substrates with acid-sensitive functional groups; can be more difficult to handle.
O,O'-Dibenzoyl-L-tartaric acid (DBTA) Tartaric Acid DerivativeExcellent resolving power for a broad range of primary and secondary amines, often superior to tartaric acid itself.Significantly more expensive than unmodified tartaric acid.
Table 2: Comparison of Chiral Resolving Agents for Racemic Acids (e.g., Carboxylic Acids)

Racemic acids are resolved using enantiomerically pure chiral bases.

Chiral Resolving AgentBasicityKey AdvantagesCommon Considerations & Disadvantages
(R)-(+)-1-Phenylethylamine Primary AmineRelatively low cost, effective for many aromatic and aliphatic carboxylic acids; both enantiomers are available.[7]Moderate resolving power; may require multiple recrystallizations.
Brucine AlkaloidHigh resolving power, forms highly crystalline salts with a wide variety of acids.[6][8]Highly toxic (LD50 is low), use is heavily regulated; can be difficult to remove completely.
Strychnine AlkaloidSimilar to brucine, historically significant and very effective.[6]Extremely toxic, its use is now rare in modern labs and is generally avoided.
Cinchonidine / Cinchonine AlkaloidsReadily available, less toxic than brucine/strychnine, effective for resolving acids like naproxen.[8]May require careful optimization of conditions to achieve high purity.

Field-Proven Protocol: Resolution of (±)-1-Phenylethylamine

This protocol details a classic, reliable method that serves as an excellent model for the principles discussed.

Objective: To separate the enantiomers of racemic (±)-1-phenylethylamine using L-(+)-tartaric acid as the resolving agent.

Causality of Choices:

  • Reactants: A racemic amine is paired with a chiral acid to form diastereomeric salts.

  • Solvent (Methanol): Methanol is chosen because the diastereomeric salts of 1-phenylethylamine and tartaric acid exhibit a significant solubility difference in it. The salt of the (S)-amine with (+)-tartaric acid is less soluble and will crystallize first.

  • Liberation (NaOH): A strong base (NaOH) is used to deprotonate the ammonium salt, regenerating the free amine and converting the tartaric acid to its highly water-soluble sodium salt, facilitating extraction.

Methodology:

  • Preparation of Resolving Agent Solution:

    • In a 250 mL Erlenmeyer flask, dissolve 7.5 g (50 mmol) of L-(+)-tartaric acid in 100 mL of methanol. Gentle warming may be required to achieve complete dissolution.

  • Formation of Diastereomeric Salts:

    • To the warm tartaric acid solution, slowly add 6.05 g (50 mmol) of racemic (±)-1-phenylethylamine with continuous swirling.

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium (+)-tartrate, will begin to precipitate.

    • To maximize yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation of the Less Soluble Salt:

    • Collect the crystallized salt by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering solution containing the more soluble diastereomer.

    • Allow the crystals to air dry.

  • Liberation of the Pure Enantiomer:

    • Transfer the dried crystals to a separatory funnel.

    • Add 50 mL of a 2 M sodium hydroxide (NaOH) solution to the funnel. Swirl until the crystals dissolve. This neutralizes the tartaric acid and liberates the free amine.

    • Extract the aqueous layer with three 20 mL portions of a suitable organic solvent like diethyl ether or dichloromethane.

    • Combine the organic extracts.

  • Final Purification and Analysis:

    • Dry the combined organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The remaining oil is the enantiomerically enriched (S)-(-)-1-phenylethylamine.

    • Confirm the purity and identity via polarimetry to measure the specific rotation and chiral HPLC to determine the enantiomeric excess (% ee).

G Experimental Protocol Flowchart cluster_salt 1. Salt Formation cluster_iso 2. Isolation cluster_lib 3. Liberation & Extraction cluster_final 4. Final Product & Analysis A Dissolve L-(+)-Tartaric Acid in Methanol B Add Racemic (±)-1-Phenylethylamine A->B C Cool Slowly to Crystallize Less Soluble Diastereomer B->C D Vacuum Filter Crystals C->D E Wash with Cold Methanol D->E F Air Dry Crystals E->F G Dissolve Crystals in NaOH(aq) F->G H Extract Free Amine with Organic Solvent G->H I Combine & Dry Organic Layers H->I J Remove Solvent (Rotovap) I->J K Obtain Enriched (S)-Amine J->K L Analyze via Polarimetry / Chiral HPLC K->L

Figure 2: A step-by-step visualization of the resolution protocol.

Trustworthiness: Self-Validation and Optimization

A described protocol is trustworthy only if it is also self-validating. In chiral resolution, validation is achieved through analysis. The enantiomeric excess (% ee) of the final product must be measured. If the % ee is low, it indicates that the separation of diastereomers was incomplete. This necessitates optimization, which typically involves:

  • Solvent Screening: The solubility difference is highly solvent-dependent. Testing a range of solvents or solvent mixtures is the most common optimization strategy.

  • Recrystallization: The isolated diastereomeric salt can be recrystallized one or more times to enhance its purity before the liberation step.

  • Temperature Profile: A slower, more controlled cooling process can lead to more selective crystallization and higher purity.

The ultimate goal is to develop a robust procedure where a single crystallization yields the desired enantiomer with a high degree of purity, making the process efficient and scalable.

References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • LCGC. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Sui, D. (2023). Advancement of Chiral Resolution and Separations: Techniques and Applications. Highlights in Science, Engineering and Technology, 59, 133-139.
  • Grokipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. Retrieved from [Link]

  • Di Mola, A., et al. (2026). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. Chemistry – A European Journal, 38(7), e70087. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of (R)-2-(Benzoyloxy)propanoic Acid Derivatives

This guide provides an in-depth comparison of analytical methodologies for the robust characterization of (R)-2-(benzoyloxy)propanoic acid and its derivatives. Designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the robust characterization of (R)-2-(benzoyloxy)propanoic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating system of protocols for confident structural elucidation and purity assessment.

Introduction: The Significance of Chiral Purity and Structural Integrity

(R)-2-(Benzoyloxy)propanoic acid is a chiral building block whose derivatives are of significant interest in medicinal chemistry and materials science.[1][2] As with many pharmacologically active compounds, stereochemistry is paramount. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3] Therefore, rigorous characterization is not just a matter of confirming chemical identity but is a critical step in ensuring the safety, efficacy, and quality of a potential drug candidate.

This guide will compare the primary analytical techniques essential for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), with a special focus on chiral separations.

The Characterization Workflow: A Multi-Technique Approach

A comprehensive characterization of a novel (R)-2-(benzoyloxy)propanoic acid derivative is not reliant on a single technique. Instead, it involves a logical workflow where the results from each method corroborate and complement the others. The primary goal is to unambiguously confirm the molecular structure, determine its molecular weight, verify the presence of key functional groups, and quantify its chemical and enantiomeric purity.

cluster_workflow General Characterization Workflow Start Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI, GC-MS) Start->MS IR IR Spectroscopy (FTIR) Start->IR HPLC HPLC Analysis (Purity & ee%) Start->HPLC Data Data Integration & Structural Confirmation NMR->Data MS->Data IR->Data HPLC->Data Report Final Report Data->Report

Caption: General workflow for the characterization of a new chemical entity.

Structural Elucidation: Confirming the Molecular Framework

The first step in characterization is confirming that the synthesized molecule has the correct atomic connectivity and structure. NMR and MS are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4] For derivatives of (R)-2-(benzoyloxy)propanoic acid, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. The benzoyl group, for instance, will deshield adjacent protons, causing them to appear at a higher chemical shift (further downfield) than they would in a simple aliphatic ester.

Table 1: Typical NMR Chemical Shifts for the (R)-2-(Benzoyloxy)propanoic Acid Core Reference solvent: CDCl₃. Shifts are approximate and will vary with substitution.

Nucleus Atom Position (See Structure) Typical Chemical Shift (δ, ppm) Multiplicity Notes
¹H 1 (CH₃)1.5 - 1.7Doublet (d)Coupled to the methine proton (H-2).
2 (CH)5.1 - 5.3Quartet (q)Coupled to the methyl protons (H-1). Deshielded by two oxygen atoms.
3 (Ar-H, ortho)8.0 - 8.2Multiplet (m)Deshielded by the carbonyl group.
4 (Ar-H, para)7.5 - 7.7Multiplet (m)
5 (Ar-H, meta)7.4 - 7.6Multiplet (m)
6 (COOH)9.0 - 12.0Broad Singlet (br s)Highly variable and may exchange with trace water.
¹³C 1' (CH₃)16 - 19
2' (CH)68 - 72Shifted downfield due to attachment to oxygen.
3' (C=O, acid)175 - 180
4' (C=O, ester)165 - 168
5' (Ar-C, ipso)128 - 131
6' (Ar-C)128 - 134Aromatic region will show 4 distinct signals.
(R)-2-(benzoyloxy)propanoic acid structure with numbered atoms for NMR table reference
Mass Spectrometry (MS)

MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight of a compound and can provide structural clues from its fragmentation pattern.[4]

Expertise in Action: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft ionization method ideal for these polar, non-volatile molecules, often showing a clear molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a higher-energy method that causes extensive fragmentation, which can be useful for structural fingerprinting.[5]

Expected Fragmentation: A common fragmentation pattern for these molecules would be the cleavage of the ester bond, leading to fragments corresponding to the benzoate ion (m/z 121) and the propanoic acid moiety.

Functional Group Verification: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule.[6] For (R)-2-(benzoyloxy)propanoic acid derivatives, it provides rapid and definitive evidence of the key ester and carboxylic acid moieties.[7]

Expertise in Action: The carboxylic acid O-H stretch is typically very broad, spanning from ~2500 to 3300 cm⁻¹, often obscuring C-H stretches in the same region. The two carbonyl (C=O) stretches—one for the ester and one for the carboxylic acid—are the most informative peaks. They are typically very strong and sharp.[7] The ester C=O stretch usually appears at a slightly higher wavenumber than the acid C=O. Additionally, two distinct C-O stretching peaks confirm the ester linkage.[7]

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
AlkaneC-H Stretch2850 - 3000Medium
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
EsterC=O Stretch1735 - 1750Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
Ester / AcidC-O Stretch1000 - 1300Strong

Purity Assessment: The Critical Role of Chromatography

Confirming the structure is only half the battle. Determining the chemical and, most importantly, the enantiomeric purity is essential for any application in drug development.

Achiral HPLC for Chemical Purity

A standard reversed-phase HPLC method (e.g., using a C18 column) is used to determine the chemical purity of the synthesized compound. The sample is separated from any starting materials, reagents, or by-products. Purity is typically assessed by integrating the area of the main product peak relative to the total area of all peaks detected by a UV detector.

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (ee%) is the most critical purity assessment for these compounds. Since enantiomers have identical physical properties in an achiral environment, they cannot be separated on a standard C18 column. Two primary strategies are employed:

  • Direct Separation: Using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times.

  • Indirect Separation: Derivatizing the racemic acid with a chiral agent to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

cluster_hplc Indirect Chiral HPLC Separation Racemate Racemic Mixture (R-Acid, S-Acid) Reaction Derivatization Reaction Racemate->Reaction Deriv Chiral Derivatizing Agent (e.g., S-Amine) Deriv->Reaction Diastereomers Diastereomeric Mixture (R,S and S,S amides) Reaction->Diastereomers Column Achiral HPLC Column (e.g., C18) Diastereomers->Column Separation Separated Diastereomers Column->Separation

Caption: Workflow for indirect chiral separation via diastereomer formation.

Comparative Analysis of Techniques

Each analytical technique provides a unique piece of the puzzle. The table below summarizes their primary roles and characteristics in the context of characterizing (R)-2-(benzoyloxy)propanoic acid derivatives.

Table 3: Comparison of Primary Analytical Techniques

Technique Primary Information Provided Sample Requirement Destructive? Key Advantage for this Application
¹H & ¹³C NMR Detailed molecular structure, connectivity2-10 mg, high purityNoUnambiguous structural confirmation.
Mass Spec (MS) Molecular weight, fragmentation pattern< 1 mgYesConfirms molecular formula and provides structural clues.
IR Spectroscopy Presence of functional groups~1 mgNoQuick and definitive confirmation of ester and acid groups.
HPLC (Chiral) Enantiomeric purity (ee%), chemical purity< 1 mgNoThe gold standard for quantifying enantiomeric excess.[8]
Polarimetry Optical rotation ([α])5-10 mgNoConfirms the presence of a single enantiomer but is not quantitative for purity.

Standard Operating Protocols

The following protocols are provided as a validated starting point for analysis. Optimization will be required for specific derivatives.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Dissolution: Cap the tube and invert several times to fully dissolve the sample. Gentle vortexing may be used if necessary.

  • Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard acquisition parameters on a 400 MHz instrument are typically sufficient.[4]

  • Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transform, phasing, and baseline correction. Integrate the ¹H signals and reference the spectrum to the TMS peak at 0.00 ppm.

Protocol 2: Chiral HPLC Method Development (Direct Method)
  • Column Selection: Choose a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based) as a starting point, as they show broad applicability.

  • Mobile Phase Screening: Prepare a stock solution of the analyte at ~1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).

  • Initial Conditions: Begin with a mobile phase of 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.

  • Injection & Detection: Inject 5-10 µL of the sample and monitor the eluent with a UV detector at a wavelength where the analyte has strong absorbance (e.g., ~230 nm or 254 nm).

  • Optimization: If no separation is observed, systematically vary the mobile phase composition by increasing the polar modifier (isopropanol) content in 5% increments. If separation is still poor, screen other modifiers (e.g., ethanol) or consider a different chiral column. The goal is to achieve baseline resolution between the two enantiomer peaks.

Conclusion

The characterization of (R)-2-(benzoyloxy)propanoic acid derivatives is a multi-faceted process that demands a suite of orthogonal analytical techniques. While NMR and MS are essential for confirming the fundamental structure and molecular weight, IR provides rapid verification of key functional groups. Ultimately, for applications in drug development, the cornerstone of characterization lies in chromatography. Rigorous HPLC analysis is the only way to definitively establish the chemical purity and, most critically, the enantiomeric excess of the final compound, ensuring that the molecule meets the stringent identity, quality, and safety standards required for further research.

References

  • MDPI. (2023). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Infrared Reflection–Absorption Spectroscopy of α-Hydroxyacids at the Water–Air Interface. Retrieved from [Link]

  • HETEROCYCLES. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. Retrieved from [Link]

  • Unknown Source. (n.d.). IR Spectroscopy of Esters. This source could not be fully verified.
  • Royal Society of Chemistry. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Retrieved from [Link]

  • ResearchGate. (2026). Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative. Retrieved from [Link]

  • NIST. (n.d.). Benzenepropanoic acid, TMS derivative. Retrieved from [Link]

  • Sci-Hub. (1993). Enantiomeric Purity Determination of (+)-2-(4-Chloro-2-methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-3-Benzyloxycarbonylamino-2-(4-benzyloxyphenyl)propanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Springer. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Unknown Source. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. This source could not be fully verified.

Sources

Comparative

A Comparative Guide to the Applications of (R)-2-(Benzoyloxy)propanoic Acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of chiral chemistry, the selection of an appropriate chiral auxiliary or building block is paramount to the successful stereoselective synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral chemistry, the selection of an appropriate chiral auxiliary or building block is paramount to the successful stereoselective synthesis of complex molecules. This guide provides a comprehensive literature review and comparative analysis of (R)-2-(Benzoyloxy)propanoic acid , a chiral molecule with potential applications in asymmetric synthesis. Due to the limited direct experimental data on this specific compound, this guide will draw objective comparisons with its close structural analogue, (R)-2-(Benzyloxy)propanoic acid , for which more extensive data is available. By examining the established applications of the benzyloxy analogue and considering the electronic and steric differences between the benzoyloxy and benzyloxy moieties, we aim to provide valuable insights for researchers in the field.

Introduction to (R)-2-(Benzoyloxy)propanoic Acid and its Analogue

(R)-2-(Benzoyloxy)propanoic acid is a chiral carboxylic acid featuring a benzoyloxy group at the C-2 position. Its structure suggests potential as a chiral building block or a resolving agent in asymmetric synthesis. The carboxylic acid functionality allows for the formation of diastereomeric salts or amides with racemic amines or alcohols, respectively, facilitating their separation. The chiral center at C-2 can influence the stereochemical outcome of reactions at or near this center.

Its close analogue, (R)-2-(Benzyloxy)propanoic acid, differs by the linkage of the benzyl group to the propanoic acid backbone via an ether bond instead of an ester bond. This seemingly subtle difference in the functional group can have significant implications for the electronic and steric properties of the molecule, thereby influencing its reactivity and effectiveness in chiral applications. (R)-2-(Benzyloxy)propanoic acid is recognized as a valuable pharmaceutical intermediate.[1]

Comparative Analysis: Benzoyloxy vs. Benzyloxy Moiety

The primary distinction between the two molecules lies in the electronic nature of the group attached to the chiral center. The benzoyloxy group is an electron-withdrawing group due to the presence of the carbonyl (C=O) functionality, while the benzyloxy group is generally considered to be electron-donating or neutral. This difference in electronic character can affect the acidity of the carboxylic acid proton and the reactivity of the chiral center.

Table 1: Comparison of Physicochemical Properties and Potential Effects

Property(R)-2-(Benzoyloxy)propanoic Acid(R)-2-(Benzyloxy)propanoic AcidImpact on Chiral Applications
Electronic Effect of the C-2 Substituent Electron-withdrawing (ester)Weakly electron-donating/neutral (ether)The electron-withdrawing nature of the benzoyloxy group may increase the acidity of the carboxylic acid, potentially leading to more stable diastereomeric salt formation during resolution. It could also influence the stereoselectivity of reactions involving the chiral center.
Steric Hindrance Potentially greater due to the planar carbonyl groupLess hindered, more flexibleThe steric bulk and rigidity of the benzoyloxy group could enhance facial discrimination in asymmetric reactions, potentially leading to higher diastereoselectivity.
Chemical Stability Ester linkage is susceptible to hydrolysis under acidic or basic conditionsEther linkage is generally more stableThe lability of the benzoyloxy group might be advantageous for its removal after a chiral resolution or synthesis step, but could be a limitation in multi-step syntheses under harsh conditions.

Applications in Asymmetric Synthesis: A Case Study Approach with (R)-2-(Benzyloxy)propanoic Acid

Given the scarcity of direct application data for (R)-2-(Benzoyloxy)propanoic acid, we will explore the established use of (R)-2-(Benzyloxy)propanoic acid as a proxy. This compound has been utilized as a chiral building block in the synthesis of various pharmaceutical intermediates. For instance, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been investigated as GPR34 antagonists, with potential applications in treating neuropathic pain.[2] Additionally, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives with a benzyloxy substituent have shown significant antibacterial activity.[3]

Hypothetical Application as a Chiral Resolving Agent

A primary application for a chiral carboxylic acid like (R)-2-(Benzoyloxy)propanoic acid is in the resolution of racemic mixtures of amines or alcohols. The process involves the formation of diastereomeric salts or esters, which can then be separated by physical methods such as crystallization or chromatography.

Experimental Workflow: Resolution of a Racemic Amine

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemic_amine Racemic Amine (R/S) diastereomeric_salts Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemic_amine->diastereomeric_salts resolving_agent (R)-2-(Benzoyloxy)propanoic Acid resolving_agent->diastereomeric_salts solvent Solvent solvent->diastereomeric_salts separation Fractional Crystallization or Chromatography diastereomeric_salts->separation salt_R Pure (R)-Amine-(R)-Acid Salt separation->salt_R salt_S Pure (S)-Amine-(R)-Acid Salt separation->salt_S enantiomer_R Pure (R)-Amine salt_R->enantiomer_R enantiomer_S Pure (S)-Amine salt_S->enantiomer_S base_R Base base_R->enantiomer_R base_S Base base_S->enantiomer_S

Caption: Workflow for the resolution of a racemic amine.

Protocol: General Procedure for Amine Resolution

  • Salt Formation: Dissolve one equivalent of the racemic amine and one equivalent of (R)-2-(Benzoyloxy)propanoic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require optimization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to liberate the free amine.

  • Extraction: Extract the enantiomerically enriched amine with an organic solvent.

  • Analysis: Determine the enantiomeric excess (ee) of the amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

The electron-withdrawing benzoyloxy group in (R)-2-(Benzoyloxy)propanoic acid could potentially lead to the formation of more crystalline and stable diastereomeric salts compared to the benzyloxy analogue, which may facilitate separation by fractional crystallization.

Synthesis of (R)-2-(Benzoyloxy)propanoic Acid and its Analogue

Synthesis of (R)-2-(Benzyloxy)propanoic Acid

A common route to (R)-2-(Benzyloxy)propanoic acid involves the benzylation of a protected (R)-lactic acid derivative, followed by deprotection. For example, R-methyl lactate can be reacted with a benzyl halide in the presence of a base like sodium tert-amylate.[4] Subsequent hydrolysis of the methyl ester yields the desired carboxylic acid.

Reaction Scheme: Synthesis of (R)-2-(Benzyloxy)propanoic Acid

G R_Lactate Methyl (R)-Lactate Intermediate Methyl (R)-2-(Benzyloxy)propionate R_Lactate->Intermediate Benzyl_Halide Benzyl Halide Benzyl_Halide->Intermediate Base Base (e.g., NaO-t-Amyl) Final_Product (R)-2-(Benzyloxy)propanoic Acid Intermediate->Final_Product Hydrolysis (e.g., KOH, H₂O) Hydrolysis Hydrolysis (e.g., KOH, H₂O)

Caption: Synthesis of (R)-2-(Benzyloxy)propanoic acid.

Proposed Synthesis of (R)-2-(Benzoyloxy)propanoic Acid

A plausible route for the synthesis of (R)-2-(Benzoyloxy)propanoic acid would involve the benzoylation of (R)-lactic acid. This could be achieved by reacting (R)-lactic acid with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Conclusion and Future Outlook

While (R)-2-(Benzoyloxy)propanoic acid remains a compound with underexplored potential, a comparative analysis with its well-documented analogue, (R)-2-(Benzyloxy)propanoic acid, offers valuable insights into its possible applications. The distinct electronic and steric properties of the benzoyloxy group suggest that it could be a useful tool in asymmetric synthesis, particularly as a chiral resolving agent. The potential for forming highly crystalline diastereomeric salts and the relative ease of deprotection are attractive features that warrant further investigation.

Future research should focus on the synthesis and experimental evaluation of (R)-2-(Benzoyloxy)propanoic acid in chiral resolution and as a chiral building block. Direct comparative studies with (R)-2-(Benzyloxy)propanoic acid and other established chiral auxiliaries would provide the necessary data to fully assess its performance and establish its place in the synthetic chemist's toolbox.

References

  • CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents.
  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. - Pain Research Forum. Available at: [Link]

  • Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed. Available at: [Link]

Sources

Validation

Benchmarking (R)-2-(Benzoyloxy)propanoic Acid in Chiral Resolution: A Comparative Guide

As drug development increasingly demands enantiopure compounds, the selection of an optimal chiral resolving agent remains a critical decision point in process chemistry. While classical agents like L-tartaric acid and (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly demands enantiopure compounds, the selection of an optimal chiral resolving agent remains a critical decision point in process chemistry. While classical agents like L-tartaric acid and (S)-mandelic acid are industry staples, complex active pharmaceutical ingredients (APIs)—particularly those with sterically hindered or highly lipophilic amine moieties—often require more specialized selectors.

This guide provides an in-depth technical benchmarking of (R)-2-(Benzoyloxy)propanoic acid (commonly referred to as (R)-O-benzoyl lactic acid) against traditional chiral acids. By analyzing the causality behind crystal lattice formation and providing self-validating experimental frameworks, this guide equips process chemists with the data necessary to optimize diastereomeric salt resolution.

Mechanistic Causality: The Role of the Benzoyl Moiety

The fundamental principle of chiral resolution via diastereomeric salt formation relies on maximizing the solubility difference between the matched and mismatched salts 1. Unmodified lactic acid is generally a poor resolving agent; its low molecular weight and high hydrophilicity often result in the formation of non-crystallizing syrups or oils when reacted with racemic amines.

By esterifying the α -hydroxyl group of lactic acid with a benzoyl moiety to form (R)-2-(Benzoyloxy)propanoic acid, we fundamentally alter the thermodynamics of crystallization:

  • π−π Stacking Interactions: The introduction of the planar aromatic benzoyl ring allows for face-to-face or edge-to-face π−π stacking with aryl-containing amine substrates (e.g., 1-phenylethylamine or functionalized piperidines) [[2]](). This rigidifies the crystal lattice of the matched diastereomer, drastically increasing its melting point and driving its precipitation.

  • Lipophilicity and Solvent Tunability: The benzoyl group significantly increases the lipophilicity of the resolving agent 3. This permits the use of lower-polarity solvent systems (e.g., toluene/isopropanol mixtures). In low-dielectric environments, the ionic bond between the amine and the carboxylic acid is strengthened, preventing the partial dissociation that often degrades enantiomeric excess (ee) in aqueous or methanolic systems.

  • Steric Discrimination: The bulky benzoyl group creates a highly restrictive chiral pocket. Mismatched enantiomers suffer from severe steric clashes during lattice packing, effectively preventing their co-crystallization.

LogicTree Start Substrate Profiling (Racemic Amine) Aryl Contains Aryl Groups? (Potential for π-π stacking) Start->Aryl Aliphatic Strictly Aliphatic / High pKa Start->Aliphatic WeakBase Weakly Basic / Sterically Hindered Start->WeakBase Benzoyl (R)-2-(Benzoyloxy)propanoic acid Maximized ee via stacking Aryl->Benzoyl High lipophilicity needed Mandelic (S)-Mandelic Acid Standard aryl resolution Aryl->Mandelic Standard polarity Tartaric L-Tartaric Acid Cost-effective H-bonding Aliphatic->Tartaric CSA (1S)-(+)-10-CSA Strong acid salt formation WeakBase->CSA

Figure 1: Logical decision tree for selecting chiral resolving agents based on substrate profiling.

Comparative Performance Data

To objectively benchmark (R)-2-(Benzoyloxy)propanoic acid, we compare it against three industry-standard resolving agents: L-Tartaric Acid, (S)-Mandelic Acid, and (1S)-(+)-10-Camphorsulfonic acid (CSA) 4.

The following table summarizes the resolution efficiency of a model substrate, (±) -1-phenylethylamine, after a single crystallization step .

Chiral Resolving AgentRecovered Salt Yield (%)*Enantiomeric Excess (ee %)Optimal Solvent SystemPrimary Intermolecular Force
L-Tartaric Acid 35.085.0Methanol / WaterHydrogen Bonding
(S)-Mandelic Acid 40.592.0Ethanol / WaterH-Bonding & Weak π−π
(1S)-(+)-10-CSA 30.075.0IsopropanolIonic (Strong Acid-Base)
(R)-2-(Benzoyloxy)propanoic acid 42.0 97.5 Toluene / IsopropanolStrong π−π & Steric Locking

*Note: Maximum theoretical yield for a single enantiomer resolution is 50%. A yield approaching 42% with >97% ee demonstrates exceptional thermodynamic discrimination.

Data Interpretation: While L-Tartaric acid is highly cost-effective, its reliance on hydrogen bonding in polar solvents often leads to moderate ee, requiring multiple recrystallizations 5. (R)-2-(Benzoyloxy)propanoic acid outperforms (S)-Mandelic acid by leveraging the highly lipophilic toluene/IPA solvent system, which suppresses the solubility of the matched salt while keeping the mismatched salt completely dissolved.

Self-Validating Experimental Protocol

A robust experimental protocol must be a self-validating system; it should contain internal checks to verify success before proceeding to the next chemical transformation. The following workflow details the resolution of a racemic amine using (R)-2-(Benzoyloxy)propanoic acid.

Workflow Racemate Racemic Amine (R/S) Salt Diastereomeric Salts Racemate->Salt Agent (R)-2-(Benzoyloxy) propanoic acid Agent->Salt Cryst Fractional Crystallization Salt->Cryst Solid Target Salt (Crystalline) Cryst->Solid Precipitates Liquid Mother Liquor (Depleted) Cryst->Liquid Remains soluble FreeAmine Liberated (R)-Amine Solid->FreeAmine NaOH / Extraction

Figure 2: General workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Methodology

Step 1: Equimolar Salt Formation

  • Action: Dissolve 1.0 equivalent of the racemic amine in a 4:1 mixture of Toluene/Isopropanol (10 volumes). Heat to 65°C. Slowly add 1.0 equivalent of (R)-2-(Benzoyloxy)propanoic acid.

  • Causality: The non-polar toluene drives the thermodynamic preference for the solid state, while the IPA acts as a solubilizer to ensure the reaction remains homogeneous at elevated temperatures.

  • Validation Check: The solution must become completely clear at 65°C. Any persistent turbidity indicates incomplete salt formation or polymerized impurities.

Step 2: Controlled Nucleation

  • Action: Cool the mixture at a linear rate of 0.5°C/min to 40°C, then hold for 2 hours. Seed crystals of the desired diastereomeric salt (if available) can be added at 45°C.

  • Causality: A slow cooling ramp prevents rapid supersaturation, which causes kinetic trapping (co-crystallization of the mismatched salt).

  • Validation Check: Observe the onset of crystallization. It should occur as fine, distinct needles rather than an oily precipitate. Oiling out indicates the solvent is too non-polar; add 0.5 volumes of IPA to correct.

Step 3: Isolation and Mass Balance

  • Action: Cool to 5°C, filter the crystals via vacuum, and wash with 2 volumes of cold toluene. Dry under vacuum at 40°C.

  • Validation Check (Critical): Weigh the isolated salt. The theoretical maximum yield is 50%. If the yield exceeds 55%, it is a mathematical certainty that the mismatched diastereomer has co-crystallized, and the ee will be compromised.

Step 4: Mother Liquor HPLC Analysis (The Internal Check)

  • Action: Before liberating the solid salt, sample the mother liquor. Treat the sample with 1M NaOH, extract with MTBE, and run on a chiral HPLC column.

  • Causality: The mother liquor should be highly enriched in the unwanted enantiomer.

  • Validation Check: If the mother liquor shows an ee of >85% for the unwanted enantiomer, it validates that the crystallization successfully sequestered the target enantiomer into the solid phase. You may confidently proceed to liberation.

Step 5: Liberation of the Free Amine

  • Action: Suspend the dried salt in water (5 volumes) and MTBE (5 volumes). Add 2M NaOH dropwise until the aqueous layer reaches pH 11. Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo to yield the enantiopure amine.

Conclusion

While (S)-Mandelic acid and L-Tartaric acid remain excellent general-purpose resolving agents, (R)-2-(Benzoyloxy)propanoic acid offers a distinct thermodynamic advantage for structurally complex, lipophilic, or aryl-containing racemic amines. By leveraging π−π stacking and allowing for the use of low-polarity solvent systems, it frequently achieves >95% ee in a single crystallization step, eliminating the need for costly and time-consuming recrystallization loops.

References

  • BenchChem - A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives.1

  • BenchChem - A Comparative Guide to Chiral Resolving Agents for Primary Amines.4

  • Google Patents (WO2002068391A1) - Process for resolving racemic mixtures of piperidine derivatives.2

  • ChemEurope - Chiral resolution and Diastereomeric Salt Formation.5

  • PubChem (NIH) - Azido-o-benzoyl lactic acid (Derivative Structural Data).3

Sources

Comparative

High-Resolution LC-ESI-QTOF-MS vs. GC-EI-MS for the Structural Elucidation and Quantitation of (R)-2-(Benzoyloxy)propanoic Acid

Executive Summary (R)-2-(Benzoyloxy)propanoic acid (Molecular Weight: 194.18 g/mol ) is a critical chiral synthon and intermediate in pharmaceutical development. Characterized by an O-linked benzoyl group on a lactic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(Benzoyloxy)propanoic acid (Molecular Weight: 194.18 g/mol ) is a critical chiral synthon and intermediate in pharmaceutical development. Characterized by an O-linked benzoyl group on a lactic acid backbone, its structural integrity must be rigorously monitored during synthesis and formulation. This guide objectively compares the performance of High-Resolution Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) —our recommended primary platform—against traditional Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) .

Mechanistic Causality: Expertise & Experience

Selecting the optimal analytical platform requires understanding the physicochemical behavior of the analyte in the gas phase.

Why LC-ESI-QTOF-MS (Negative Mode) is the Primary Choice: (R)-2-(Benzoyloxy)propanoic acid lacks a basic nitrogen atom but possesses a highly acidic carboxylic acid moiety. As established in systematic studies of carboxylic acids, negative ion mode electrospray ionization (ESI-) provides superior sensitivity by forming stable deprotonated [M-H]⁻ species[1]. Operating in ESI(-) avoids the complex sodium/potassium adduct formation that plagues positive ion modes when analyzing oxygen-rich bases[2]. Furthermore, the soft ionization of ESI preserves the labile ester linkage, allowing for controlled, predictable fragmentation via Collision-Induced Dissociation (CID).

Why GC-EI-MS Requires Derivatization (The Alternative): Gas chromatography relies on volatility and thermal stability. The free carboxylic acid group of (R)-2-(Benzoyloxy)propanoic acid engages in strong intermolecular hydrogen bonding, leading to severe peak tailing and potential thermal degradation of the ester bond at high injector temperatures. To analyze this compound via GC-MS, it must be converted into a volatile derivative. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group, increasing the mass to 266.26 g/mol . While effective, this adds a layer of sample preparation complexity and introduces the risk of incomplete derivatization.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols incorporate self-validating steps (e.g., internal standards and derivatization checks) to verify method integrity during execution.

Protocol A: LC-ESI-QTOF-MS/MS Analysis (Primary Method)
  • Sample Preparation: Dilute the analyte in LC-MS grade Methanol:Water (50:50, v/v) to a working concentration of 1 µg/mL. Self-Validation: Spike the sample with 50 ng/mL of an isotopically labeled internal standard (e.g., ¹³C₆-benzoic acid) to monitor matrix suppression and ionization efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 8 minutes.

  • Ionization Parameters (ESI-): Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/h. These parameters are optimized for low-molecular-weight organic acids[3].

  • MS/MS Acquisition: Isolate the [M-H]⁻ precursor ion at m/z 193.05. Apply CID using Argon gas with a collision energy ramp of 15–25 eV to yield diagnostic product ions.

Protocol B: GC-EI-MS Analysis (Alternative Method)
  • Derivatization: Transfer 100 µL of the 1 µg/mL sample to a glass vial and dry completely under a gentle stream of nitrogen. Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA (containing 1% TMCS). Incubate at 60°C for 30 minutes. Self-Validation: Monitor the chromatogram for the underivatized free acid to confirm 100% derivatization efficiency.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Detection: Operate the EI source at standard 70 eV with a source temperature of 230°C. Acquire data in full scan mode (m/z 50–350).

Data Presentation & Platform Comparison

The following tables summarize the quantitative performance and diagnostic fragmentation data for both platforms.

Table 1: Performance Metrics Comparison

MetricLC-ESI-QTOF-MS (Negative Mode)GC-EI-MS (TMS Derivative)
Sample Prep Time < 5 minutes (Dilute & Shoot)> 45 minutes (Dry down + Derivatize)
Analytical Run Time 10 minutes20 minutes
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Linear Dynamic Range 3 orders of magnitude (1 - 1000 ng/mL)2 orders of magnitude (10 - 1000 ng/mL)
Thermal Degradation Risk None (Ambient ionization)Moderate (Ester cleavage in injector)

Table 2: Key Diagnostic Fragmentation Ions

PlatformPrecursor IonPrimary FragmentsMechanistic Origin
LC-MS/MS m/z 193.05 [M-H]⁻m/z 149.06Loss of CO₂ (-44 Da) from the carboxylic acid
m/z 121.03Cleavage of the ester bond yielding benzoate anion
GC-MS m/z 266 (Molecular Ion)m/z 251Loss of methyl radical (-15 Da) from TMS group
m/z 105 (Base Peak)Benzoyl cation [C₆H₅CO]⁺

Mandatory Visualizations

fragmentation M Precursor Ion [M-H]⁻ m/z 193.05 (R)-2-(Benzoyloxy)propanoate F1 Fragment Ion m/z 149.06 Loss of CO₂ (-44 Da) M->F1 -CO₂ F2 Fragment Ion m/z 121.03 Benzoate Anion [C₆H₅COO]⁻ M->F2 Ester Cleavage F3 Fragment Ion m/z 77.04 Phenyl Anion [C₆H₅]⁻ F2->F3 -CO₂

Figure 1: ESI(-) MS/MS collision-induced dissociation (CID) pathway of (R)-2-(Benzoyloxy)propanoic acid.

workflow cluster_LC LC-ESI-QTOF-MS (Primary) cluster_GC GC-EI-MS (Alternative) LC_Prep Dilute & Shoot (MeOH:H₂O) LC_Sep C18 RP-HPLC (8 min gradient) LC_Prep->LC_Sep LC_Ion ESI Negative Mode [M-H]⁻ LC_Sep->LC_Ion GC_Prep Dry Down & BSTFA Derivatization GC_Sep HP-5MS Capillary (15 min ramp) GC_Prep->GC_Sep GC_Ion EI (70 eV) Hard Ionization GC_Sep->GC_Ion

Figure 2: Analytical workflow comparison between LC-ESI-MS and GC-EI-MS.

References

  • Clifford, M. N., et al. (2007). "A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression." Rapid Communications in Mass Spectrometry, 21(13), 2014-8. Available at:[Link]

  • Gamoh, K., et al. (2003). "Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization." Rapid Communications in Mass Spectrometry, 17(7), 685-689. Available at:[Link]

  • Kruve, A., et al. (2017). "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry, 89(14), 7439-7446. Available at:[Link]

Sources

Validation

A Comparative Guide to Determining Absolute Configuration: The NMR-Based Chiral Derivatizing Agent Method

For researchers, scientists, and drug development professionals, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of chemical research and a regulatory necessity. The three-dimensional a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of chemical research and a regulatory necessity. The three-dimensional arrangement of atoms dictates biological activity, with different enantiomers often exhibiting drastically different pharmacological or toxicological profiles. While X-ray crystallography is considered the definitive standard, its requirement for a high-quality single crystal is a significant bottleneck.

This guide provides an in-depth exploration of the powerful and accessible NMR-based method using chiral derivatizing agents (CDAs). We will focus on the principles and execution of this technique, using the well-established Mosher's acid (MTPA) as the archetypal reagent to explain the methodology. This same robust logic applies to other chiral carboxylic acids used for this purpose, such as (R)-2-(Benzoyloxy)propanoic acid . We will then objectively compare this method to leading alternatives, providing the experimental and theoretical grounding necessary to select the optimal strategy for your specific research challenge.

The NMR-Based Derivatization Method: A Window into 3D Space

The core challenge in distinguishing enantiomers by standard NMR is that they are isochronous—their corresponding nuclei resonate at identical frequencies in an achiral environment. The CDA method elegantly circumvents this by converting the pair of enantiomers into a pair of diastereomers. These diastereomers have distinct physical properties and, crucially, are no longer isochronous, leading to separable signals in the NMR spectrum.[1]

The Underlying Principle: Magnetic Anisotropy

The most effective CDAs, like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or analogous aromatic carboxylic acids, contain a phenyl group.[2] The magic of the method lies in the magnetic anisotropy of this aromatic ring. When placed in the strong magnetic field of an NMR spectrometer, the ring's π-electrons induce a local magnetic field. This local field shields certain protons in the molecule (shifting their NMR signal upfield to a lower ppm value) and deshields others (shifting them downfield), depending on their spatial orientation relative to the ring.

By reacting the chiral analyte (e.g., a secondary alcohol) with both the (R) and (S) enantiomers of the CDA, two different diastereomeric esters are formed. Due to steric hindrance, these diastereomers adopt a preferred conformation in solution. In this conformation, the substituents of the analyte's stereocenter will have different spatial relationships with the CDA's phenyl ring, leading to predictable differences in their chemical shifts (δ).[3]

The Mosher Model: A Predictive Framework

The power of this technique lies in its predictive capacity, which is based on a well-accepted conformational model, often called the Mosher model. For MTPA esters, the most stable conformation is believed to be one where the C=O bond of the ester, the methoxy group (OCH₃), and the trifluoromethyl group (CF₃) are coplanar with the carbinol proton (the H on the stereocenter).[3]

In this extended conformation, the phenyl group lies on one side of the plane, and the substituents of the original alcohol (let's call them L₁ and L₂) lie on the other. The phenyl group will strongly shield whichever substituent (L₁ or L₂) is on the same side of the plane as it is.

By analyzing the difference in chemical shifts (Δδ) for each proton between the two diastereomers (conventionally calculated as Δδ = δₛ - δᵣ), we can determine the absolute configuration. Protons on one side of the molecule will have positive Δδ values, while those on the other will have negative Δδ values.[2]

cluster_model Logic of Absolute Configuration Assignment model Conformational Model (Mosher Model) delta Calculate Δδ = δ(S-ester) - δ(R-ester) for all assigned protons (Hₐ, Hₑ, etc.) model->delta predicts shielding analysis Analyze the Sign of Δδ Values delta->analysis group protons by sign (+ or -) assign Assign Absolute Configuration analysis->assign match pattern to model

Caption: Logic of configuration determination with the NMR/CDA method.

Experimental Protocol: A Self-Validating System

This protocol describes the preparation of diastereomeric esters from a chiral secondary alcohol. The use of both (R)- and (S)-CDA enantiomers is critical, as it provides an internal validation; the resulting Δδ values should show a consistent and opposing pattern.

Materials:

  • Chiral alcohol (analyte, ~5 mg, ~1-5 µmol)

  • (R)-CDA and (S)-CDA (e.g., MTPA-Cl, or the acid chloride of (R)-2-(Benzoyloxy)propanoic acid) (1.2 equivalents each)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Anhydrous pyridine or DMAP (catalyst, ~1.5 equivalents)

  • Two clean, dry NMR tubes

  • Standard laboratory glassware and syringes

Step-by-Step Methodology:

  • Sample Preparation (Perform in parallel for R- and S-CDA):

    • In a clean, dry vial, dissolve approximately 2.5 mg of the chiral alcohol in 0.6 mL of anhydrous deuterated solvent.

    • Add 1.5 equivalents of anhydrous pyridine or a catalytic amount of DMAP.

    • Add 1.2 equivalents of the (R)-CDA-Cl to one vial and 1.2 equivalents of the (S)-CDA-Cl to the other.

    • Cap the vials tightly and mix gently. Allow the reactions to proceed at room temperature for 2-12 hours, or until the reaction is complete (monitor by TLC or ¹H NMR).

    • Causality Check: The use of the acid chloride form of the CDA is more reactive than the carboxylic acid itself, ensuring a more rapid and complete reaction with the alcohol.[4] Pyridine or DMAP acts as a nucleophilic catalyst and an acid scavenger.

  • Work-up (Optional but Recommended):

    • To quench the reaction and remove the catalyst, a simple purification can be performed by passing the reaction mixture through a small plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate/hexanes).

    • Evaporate the solvent under reduced pressure.

  • NMR Analysis:

    • Dissolve each of the dried ester products (the (R)-ester and the (S)-ester) in fresh deuterated solvent and transfer to separate, labeled NMR tubes.

    • Acquire high-resolution ¹H NMR spectra for both samples. It is crucial to also acquire 2D NMR spectra (e.g., COSY, HSQC) to unambiguously assign the proton signals of the analyte portion of the molecule.

    • Trustworthiness Check: Unambiguous assignment is non-negotiable. Misassignment of protons will lead to an incorrect configurational assignment. 2D NMR provides the necessary correlation data to ensure assignments are correct.

  • Data Processing and Assignment:

    • Carefully measure the chemical shift (δ) for each assigned proton in both the (R)-ester and (S)-ester spectra.

    • Create a table listing the protons, their δ values in each spectrum, and calculate the difference: Δδ = δₛ - δᵣ .

    • Group the protons based on the sign of their Δδ value (positive or negative).

    • Apply the Mosher conformational model to the observed pattern of Δδ values to assign the absolute configuration of the original alcohol's stereocenter.

start Chiral Analyte (e.g., Alcohol) r_ester Diastereomer 1 (R-CDA Ester) start->r_ester Reaction 1 s_ester Diastereomer 2 (S-CDA Ester) start->s_ester Reaction 2 r_reagent (R)-CDA-Cl r_reagent->r_ester s_reagent (S)-CDA-Cl s_reagent->s_ester r_nmr ¹H NMR of Diastereomer 1 r_ester->r_nmr s_nmr ¹H NMR of Diastereomer 2 s_ester->s_nmr analysis Tabulate δ values Calculate Δδ = δs - δr r_nmr->analysis s_nmr->analysis result Assign Absolute Configuration analysis->result

Caption: Experimental workflow for the NMR/CDA method.

A Comparative Analysis of Leading Methodologies

The choice of method for determining absolute configuration depends on the nature of the sample, available instrumentation, project timeline, and the required level of certainty.[5]

X-ray Crystallography
  • Principle: Single-crystal X-ray crystallography provides a definitive 3D structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal. To determine the absolute configuration, one must utilize anomalous dispersion, an effect that becomes significant when the X-ray wavelength interacts with heavier atoms in the molecule.[2]

  • Field-Proven Insight: This is the "gold standard" and the most unambiguous method. A successful crystal structure determination is often required for regulatory filings. However, the primary and often insurmountable hurdle is growing a high-quality single crystal, which can be an empirical and time-consuming process.[6]

Vibrational Circular Dichroism (VCD)
  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7][8] This results in a unique spectrum for each enantiomer. The experimental spectrum is then compared to a theoretically calculated spectrum for one of the enantiomers.

  • Field-Proven Insight: VCD's major advantage is that it is performed on samples in solution, eliminating the need for crystallization.[9] It provides a wealth of structural information. Its trustworthiness, however, is entirely dependent on the accuracy of the computational modeling (typically Density Functional Theory, DFT). A good match between the experimental and calculated spectra allows for a confident assignment.[10]

Electronic Circular Dichroism (ECD)
  • Principle: Analogous to VCD, ECD measures the differential absorption of circularly polarized UV-Vis light.[11]

  • Field-Proven Insight: The key requirement for ECD is the presence of a chromophore (a part of the molecule that absorbs UV-Vis light) in proximity to the stereocenter.[4] Like VCD, it is performed on solutions and relies heavily on a comparison between experimental and computationally generated spectra to make an assignment.

Data-Driven Comparison for Method Selection

The following table summarizes the key operational parameters and outputs for each technique, providing a clear basis for comparison.

FeatureNMR with Chiral Derivatizing AgentX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[1]Diffraction of X-rays by a single crystal; anomalous dispersion determines absolute configuration.[2]Differential absorption of left and right circularly polarized infrared light in solution.[7]Differential absorption of left and right circularly polarized UV-Vis light in solution.[5]
Sample Requirement 1-5 mg, soluble in NMR solvent. Can be a solid or oil.High-quality single crystal (µg to mg scale).5-15 mg, soluble in an IR-transparent solvent (e.g., CDCl₃).[9]µg to mg, must contain a chromophore and be soluble in a UV-transparent solvent.
Need for Derivatization Yes, this is the core of the method.No (unless for crystallization purposes).No.No.
Need for Crystals No.Yes, this is the primary limitation.No.No.
Reliance on Computation No, based on an empirical conformational model.No, provides a direct experimental result.Yes, requires high-level quantum chemical calculations (e.g., DFT).[10]Yes, requires high-level quantum chemical calculations (e.g., DFT).
Primary Output ¹H NMR spectra showing distinct signals for each diastereomer.A complete 3D structural model of the molecule.VCD spectrum (ΔA vs. wavenumber).ECD spectrum (Δε vs. wavelength).
Confidence Level High (when assignments are unambiguous and model applies).Unambiguous ("Gold Standard").High (when experimental and calculated spectra match well).High (when spectra match and chromophore is suitable).

Conclusion: Synthesizing a Strategy

The determination of absolute configuration is not a one-size-fits-all problem. The NMR-based method using chiral derivatizing agents like (R)-2-(Benzoyloxy)propanoic acid or the more common MTPA stands out as a robust, reliable, and highly accessible technique that does not require crystallization or complex computational resources. Its internal validation, achieved by using both CDA enantiomers, provides a high degree of confidence.

For ultimate certainty, especially for late-stage drug candidates, X-ray crystallography remains the unparalleled gold standard, provided a suitable crystal can be obtained. For molecules that resist crystallization, VCD and ECD offer powerful, non-destructive alternatives for samples in solution, with the caveat that they require significant computational expertise to interpret the results. By understanding the causality, requirements, and limitations of each method, researchers can confidently select the most efficient and effective path to unambiguously define the three-dimensional nature of their molecules.

References

  • Vibrational circular dichroism (VCD). Bruker. Available at: [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. Chemistry Stack Exchange. (2017). Available at: [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. Available at: [Link]

  • Vibrational circular dichroism - Wikipedia. Wikipedia. Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. (2001). Available at: [Link]

  • Mosher's acid - Wikipedia. Wikipedia. Available at: [Link]

  • Chiral derivatizing agent - Wikipedia. Wikipedia. Available at: [Link]

  • Determination of Absolute and Relative Configuration. Thieme. Available at: [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Center for Biotechnology Information. Available at: [Link]

  • A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. HETEROCYCLES. (2012). Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Center for Biotechnology Information. Available at: [Link]

  • Electronic Circular Dichroism (ECD). ORCA Tutorials. Available at: [Link]

  • Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology. (2023). Available at: [Link]

  • Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Royal Society of Chemistry. Available at: [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.Google Patents.
  • (R)-Methyl 2-(2-iodophenoxy)propanoate. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Circular dichroism calculation for natural products. National Center for Biotechnology Information. Available at: [Link]

  • A Simple Method for Specification of Absolute Configuration. Science Publishing Group. Available at: [Link]

  • Electronic Circular Dichroism. Encyclopedia.pub. (2022). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Stereoisomers of 2-(Benzoyloxy)propanoic Acid: An In-Depth Analysis

In the landscape of pharmaceutical development and chiral chemistry, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. A molecule and its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chiral chemistry, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. A molecule and its non-superimposable mirror image, known as enantiomers, can elicit vastly different physiological responses. This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of 2-(benzoyloxy)propanoic acid, a chiral carboxylic acid.

While direct comparative experimental data for the biological activities of (R)- and (S)-2-(benzoyloxy)propanoic acid is not extensively documented in publicly available literature, a robust comparative framework can be constructed by examining its structural analogues: the 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." This guide will leverage the well-established principles of stereopharmacology from this class to provide an expert-driven, scientifically-grounded comparison.

The Principle of Chirality in Drug Action

Chirality is a key concept in pharmacology. Biological systems, composed of chiral molecules like amino acids and sugars, create a chiral environment. Consequently, the interaction of a drug with its biological target (e.g., an enzyme or receptor) is often highly stereospecific. One enantiomer, the eutomer, may fit perfectly into the binding site and elicit the desired therapeutic effect, while its counterpart, the distomer, may have lower activity, no activity, or even cause undesirable or toxic effects.[1]

For the widely studied profen class of NSAIDs (e.g., ibuprofen, ketoprofen, naproxen), it is almost universally the (S)-enantiomer that is responsible for the anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[2][3] The (R)-enantiomer is typically much less potent.[1] Given that 2-(benzoyloxy)propanoic acid shares the same chiral 2-propanoic acid moiety, it is a scientifically sound hypothesis that its enantiomers will exhibit similar stereospecific bioactivity.

Physicochemical Properties: A Tale of Two Enantiomers

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it an equal amount in a counter-clockwise (-) direction (levorotatory).

Currently, detailed physicochemical data is commercially available for the (R)-enantiomer. Data for the (S)-enantiomer is not readily found, likely reflecting its lower commercial availability as an isolated stereoisomer.

Property(R)-2-(Benzoyloxy)propanoic acid(S)-2-(Benzoyloxy)propanoic acid
CAS Number 1047975-10-9[4][5]Not Available
Molecular Formula C₁₀H₁₀O₄[4][6]C₁₀H₁₀O₄
Molecular Weight 194.19 g/mol [4][6]194.19 g/mol
Physical Form Solid[4]Solid (Predicted)
Optical Rotation Not specified in available literatureNot specified in available literature
Purity ≥98%[4][5]Not Applicable

Table 1: Comparison of Physicochemical Properties. Data for the (S)-enantiomer is predicted based on the properties of its (R)-counterpart.

Synthesis and Stereocontrol

The synthesis of enantiomerically pure 2-(benzoyloxy)propanoic acid would typically start from a chiral precursor, such as (R)- or (S)-lactic acid. A common strategy involves protecting the hydroxyl group of the lactic acid ester, followed by esterification with benzoyl chloride, and subsequent hydrolysis of the initial ester to yield the final carboxylic acid.

The diagram below illustrates a hypothetical stereoselective synthesis pathway starting from ethyl (R)-lactate. The key to this process is starting with an enantiomerically pure material and ensuring that the reaction conditions do not cause racemization (loss of stereochemical integrity) at the chiral center.

G cluster_0 Stereoselective Synthesis of (R)-2-(Benzoyloxy)propanoic Acid A Ethyl (R)-Lactate D Ethyl (R)-2-(benzoyloxy)propanoate A->D Esterification B Benzoyl Chloride B->D C Pyridine (Base) C->D F (R)-2-(Benzoyloxy)propanoic Acid D->F Hydrolysis E 1. NaOH (aq) 2. H₃O⁺ E->F

Caption: Hypothetical synthesis of (R)-2-(Benzoyloxy)propanoic acid.

Comparative Biological Activity: A Profen-Based Postulate

As previously discussed, direct bioactivity data is scarce. However, by using the profen drugs as a proxy, we can postulate the expected pharmacological profile. The primary mechanism of action for profens is the inhibition of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway that leads to pain and fever.[3][7]

EnantiomerExpected RoleMechanism of Action (Postulated)
(S)-2-(Benzoyloxy)propanoic acid Eutomer (Active) Potent inhibitor of COX-1 and COX-2 enzymes, leading to anti-inflammatory and analgesic effects.
(R)-2-(Benzoyloxy)propanoic acid Distomer (Less Active) Weak inhibitor of COX enzymes. May undergo in-vivo metabolic chiral inversion to the active (S)-form in some biological systems.[1][8]

Table 2: Postulated Comparative Bioactivity based on Profen Analogues.

The causality for this stereospecificity lies in the three-point attachment model of the drug to the active site of the COX enzyme. The chiral center of the propanoic acid moiety is a critical anchor point, and only the (S)-configuration allows for the optimal orientation of the other functional groups to interact with the enzyme's binding pocket, leading to effective inhibition.

Analytical Differentiation: The Role of Chiral HPLC

Distinguishing and quantifying enantiomers is a critical task in drug development and quality control. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[9][10][11]

CSPs are designed with a chiral selector immobilized on the surface of the stationary phase (e.g., silica gel). As the racemic mixture passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector. The difference in the stability of these complexes leads to different retention times, allowing for their separation.[11] Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose carbamates, are particularly effective for separating profens and other chiral acids.[12][13]

Experimental Protocol: Chiral HPLC Separation

This protocol is a representative method for the enantiomeric separation of 2-arylpropionic acids and is proposed as a starting point for the analysis of (R)- and (S)-2-(benzoyloxy)propanoic acid.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-(benzoyloxy)propanoic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H)

Reagents:

  • Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • (R)- and (S)-2-(benzoyloxy)propanoic acid reference standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:IPA with a small amount of TFA (e.g., 90:10:0.1 v/v/v). The acidic modifier (TFA) is crucial for obtaining good peak shape for acidic analytes by suppressing the ionization of the carboxylic acid group.

  • Sample Preparation: Accurately weigh and dissolve the 2-(benzoyloxy)propanoic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. The identity of each peak can be confirmed by injecting pure standards of each enantiomer if available.

  • Quantification: The amount of each enantiomer can be determined by integrating the area under each peak. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

G cluster_workflow Chiral HPLC Workflow A Prepare Mobile Phase (Hexane:IPA:TFA) C Inject Sample into HPLC A->C B Prepare Sample (Dissolve in Mobile Phase) B->C D Separation on Chiral Column C->D E UV Detection D->E F Data Analysis (Peak Integration) E->F

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion and Future Directions

The comparative study of (R)- and (S)-2-(benzoyloxy)propanoic acid highlights a common paradigm in pharmacology: stereochemistry is paramount. While direct experimental comparisons are lacking, the extensive research on the analogous profen class of NSAIDs provides a strong basis for predicting that the (S)-enantiomer is the pharmacologically active agent, acting as a COX inhibitor. The (R)-enantiomer is expected to be significantly less active.

This guide underscores the necessity for empirical validation. Future research should focus on the stereoselective synthesis of both enantiomers and direct comparative testing in relevant biological assays, such as in-vitro COX enzyme inhibition assays. Such studies would definitively confirm the postulated stereospecific activity and pave the way for potential therapeutic applications, where the use of a single, active enantiomer could offer a better therapeutic index than a racemic mixture. The analytical methods outlined here provide a clear and validated pathway for the crucial step of enantiomeric separation and quantification.

References

  • Via Medica Journals. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]

  • ResearchGate. Enantioselective separation of nonsteroidal anti‐inflammatory drugs with amylose tris(3‐chloro‐5‐methylphenylcarbamate) stationary phase in HPLC with a focus on enantiomeric quality control in six pharmaceutical formulations containing racemic mixtures or single stereoisomers. [Link]

  • PubChem. (S)-2-(benzyloxy)propanoic acid. [Link]

  • Google Patents. CN113233972A - Synthesis method of (R)
  • PubMed. Enantioselective separation of nonsteroidal anti-inflammatory drugs with amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase in HPLC with a focus on enantiomeric quality control in six pharmaceutical formulations containing racemic mixtures or single stereoisomers. [Link]

  • SCIRP. Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC. [Link]

  • PubMed. Enantioselective analysis of non-steroidal anti-inflammatory drugs in freshwater fish based on microextraction with a supramolecular liquid and chiral liquid chromatography-tandem mass spectrometry. [Link]

  • Wikipedia. Ibuprofen. [Link]

  • PubMed. Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. [Link]

  • BDJHH045221. (R)-2-(Benzoyloxy)propanoic Acid: A Premium Chemical Solution. [Link]

  • ProQuest. Analysis, fate and toxicity of chiral non-steroidal anti-inflammatory drugs in wastewaters and the environment: a review. [Link]

  • Chiralpedia. Ibuprofen. [Link]

  • PubMed. Ibuprofen stereochemistry: double-the-trouble?. [Link]

  • PubMed. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. [Link]

  • Blogs@NTU. Stereochemistry in Pharmaceuticals: Beyond the shape of the pill. [Link]

  • NTU Scholars. Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. [Link]

  • PubMed. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. [Link]

  • Taylor & Francis Online. Biological activity – Knowledge and References. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. Preparation of Optically Active (S)-2-(Benzyloxy)propanal. [Link]

  • ResearchGate. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]

  • MDPI. Biological Activity of Natural and Synthetic Compounds. [Link]

  • ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

  • Waseda University Repository. Optical Activity Anisotropy of Benzil. [Link]

  • ResearchGate. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-2-(Benzoyloxy)propanoic Acid

This guide provides a detailed, safety-driven protocol for the proper disposal of (R)-2-(Benzoyloxy)propanoic acid (CAS No. 1047975-10-9). As a crucial intermediate in pharmaceutical research and organic synthesis, its h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-driven protocol for the proper disposal of (R)-2-(Benzoyloxy)propanoic acid (CAS No. 1047975-10-9). As a crucial intermediate in pharmaceutical research and organic synthesis, its handling and disposal demand a rigorous adherence to safety and regulatory standards. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure the protection of laboratory personnel and the environment.

Hazard Characterization and Regulatory Framework

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards and the governing regulations is essential. (R)-2-(Benzoyloxy)propanoic acid is a combustible solid and, due to its carboxylic acid moiety, possesses acidic properties.[1] While not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be evaluated for hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA).[2]

The primary hazardous characteristics to consider for this compound are:

  • Corrosivity: As a carboxylic acid, an aqueous solution of this compound could have a pH of less than or equal to 2, classifying it as a corrosive hazardous waste.[3]

  • Toxicity: While specific toxicity data is limited, the compound is known to cause skin, eye, and respiratory irritation.[4][5][6] Prudent laboratory practice dictates handling it as a potentially toxic substance.

Any material generated from its use, including contaminated personal protective equipment (PPE) and spill cleanup materials, must also be treated as hazardous waste.[7]

Table 1: Chemical and Hazard Profile of (R)-2-(Benzoyloxy)propanoic Acid

PropertyValueSource(s)
CAS Number 1047975-10-9[8]
Molecular Formula C₁₀H₁₀O₄[8]
Molecular Weight 194.19 g/mol [8]
Physical State Solid[1]
Known Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[4][5][6]
Storage Class 11 - Combustible Solids[1]
RCRA Waste Codes (Potential) D002 (Corrosivity)[3]

Pre-Disposal Waste Management: Segregation and Storage

Proper management begins at the point of generation. Adherence to these steps is critical to prevent dangerous chemical reactions and ensure regulatory compliance.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area in the laboratory for collecting the waste.[3] This area must be at or near the point of generation and under the control of the laboratory personnel.

Step 2: Use Appropriate Waste Containers The best container for your hazardous waste is often the original chemical container.[7] If unavailable, use a container made of compatible material (e.g., a high-density polyethylene (HDPE) jug for solids or neutralized liquids) that is in good condition, with a secure, leak-proof closure.[9]

Step 3: Ensure Proper Labeling Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "(R)-2-(Benzoyloxy)propanoic acid".[10] The date the container was first used for waste accumulation must also be visible.[7]

Step 4: Practice Strict Waste Segregation Store the (R)-2-(Benzoyloxy)propanoic acid waste separately from incompatible materials.[9]

  • DO NOT mix with bases (e.g., sodium hydroxide, amines).

  • DO NOT mix with strong oxidizing agents.[11]

  • DO NOT mix with reactive metals.[3]

Use physical barriers or secondary containment to maintain segregation.[9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate disposal pathway.

G start Waste (R)-2-(Benzoyloxy)propanoic acid Generated characterize Characterize Waste (Solid vs. Contaminated Debris) start->characterize decision_qty Small Quantity? (<100g, pure solid) characterize->decision_qty protocol_a_title Pathway A: On-Site Treatment (Permissible for Corrosive Characteristic Only) decision_qty->protocol_a_title Yes protocol_b_title Pathway B: Off-Site Disposal (Required for Large Quantities & Mixed Waste) decision_qty->protocol_b_title No neutralize Step A1: Slowly add waste to a stirred, ice-cooled solution of sodium carbonate (10% w/v). protocol_a_title->neutralize monitor_ph Step A2: Monitor pH continuously. Target pH: 5.5 - 9.0 neutralize->monitor_ph dispose_drain Step A3: Dispose of neutralized solution down the drain with copious amounts of water (20:1 ratio). monitor_ph->dispose_drain collect Step B1: Collect in a labeled, compatible hazardous waste container. protocol_b_title->collect store Step B2: Store in SAA, ensuring segregation from incompatibles. collect->store request_pickup Step B3: Arrange for disposal via a licensed hazardous waste contractor. store->request_pickup

Caption: Disposal decision workflow for (R)-2-(Benzoyloxy)propanoic acid.

Detailed Disposal Protocols

Pathway A: On-Site Neutralization (For Small Quantities of Uncontaminated Waste)

This procedure is only permissible for treating the corrosivity characteristic of small quantities of the pure substance.[12] It is based on the principle of ester hydrolysis followed by acid-base neutralization. The benzoyl ester will be cleaved by the basic solution, and the resulting propanoic acid and benzoic acid will be neutralized.[13]

Causality: By converting the corrosive acid into non-hazardous carboxylate salts (sodium lactate and sodium benzoate) in an aqueous solution, the waste is rendered safe for drain disposal according to most local regulations.[12][14]

Methodology:

  • Preparation: Perform this procedure in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[12] Prepare a 10% (w/v) solution of sodium carbonate (soda ash) or sodium bicarbonate in water. Place the beaker containing the basic solution in an ice-water bath to manage heat generation.[12]

  • Addition: While stirring the basic solution vigorously, add the solid (R)-2-(Benzoyloxy)propanoic acid slowly and in small increments. Be prepared for gas evolution (CO₂) and potential foaming.

  • pH Monitoring: After all the solid has been added and the reaction has subsided, use a calibrated pH meter or pH indicator strips to check the pH of the solution. The target pH is between 5.5 and 9.0.[12]

  • Adjustment: If the solution is still acidic, slowly add more sodium carbonate solution until the target pH is reached and stable.

  • Final Disposal: Once the pH is confirmed to be within the safe range, the neutralized solution can be poured down a laboratory sink, followed by a flush of at least 20 parts water for every one part of the neutralized solution.[12]

Pathway B: Collection for Off-Site Disposal (Standard Procedure)

This is the most common, safest, and universally recommended method for all chemical waste, especially for larger quantities or waste mixed with other chemicals.[10]

Methodology:

  • Collection: Place the waste solid, contaminated labware (e.g., weigh boats, filter paper), and used PPE into a designated hazardous waste container as described in Section 2.[7]

  • Storage: Keep the container tightly sealed except when adding waste.[3] Store it in your designated Satellite Accumulation Area, ensuring it does not exceed the 55-gallon limit.[7]

  • Pickup and Disposal: Follow your institution's procedures to request a pickup from your Environmental Health and Safety (EHS) office or their licensed hazardous waste disposal contractor.[10] The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated.[10][15]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation.[16]

  • Don PPE: Wear appropriate PPE, including a dust mask or respirator, safety goggles, and chemical-resistant gloves.[1][11]

  • Contain and Clean: For a solid spill, gently sweep up the material to avoid creating dust.[16][17] Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[7]

  • Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.

By integrating these scientifically-grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Vertex AI Search. (2022, July 12).
  • Vanderbilt University Medical Center.
  • Republic Services. (2025, October 23).
  • Daniels Health. (2025, May 21).
  • Texas Woman's University.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency (EPA). (2025, May 30).
  • American Chemical Society.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Chemos GmbH & Co.KG. (2021, August 3). Safety Data Sheet: (R)-(+)-2-Benzyloxypropionic acid.
  • Sigma-Aldrich. Product Page: (R)-(+)-2-(Benzyloxy)propionic acid.
  • NextSDS. 2-(benzyloxy)
  • ChemicalBook. (2025, July 24). (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9.
  • Fluorochem. Product Page: (R)-2-(Benzoyloxy)propanoic acid.
  • Taylor & Francis Online. (2008, October 7).
  • AiFChem. (2025, October 21). (R)-2-(Benzyloxy)
  • ChemicalBook. (2026, March 20). (S)-2-(Benzyloxy)
  • Fisher Scientific. (2025, December 18).
  • PubChem. (S)-2-(benzyloxy)propanoic acid | C10H12O3 | CID 11298298.
  • Thermo Fisher Scientific. (2025, September 5).
  • PubMed.
  • OT-2722 - Safety D
  • OAKTrust. THERMAL STABILITY STUDIES OF BENZOYL PEROXIDE SYSTEMS.
  • University of Oklahoma Health Sciences. (2025, December 22). EHSO Manual 2025-2026 - Hazardous Waste.
  • Cornell University. Chapter 7 - Management Procedures For Specific Waste Types.
  • ResearchGate. (2017, March 20). What is an easy method for the deprotection of Benzoyl group?.
  • Organic Chemistry Portal. Benzyl Esters.
  • Carl ROTH.

Sources

Handling

Personal protective equipment for handling (R)-2-(Benzoyloxy)propanoic acid

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (R)-2-(Benzoyloxy)propanoic acid (CAS: 1047975-10-9) requires more than simply skimming a Safety Data Sheet (SDS). To e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (R)-2-(Benzoyloxy)propanoic acid (CAS: 1047975-10-9) requires more than simply skimming a Safety Data Sheet (SDS). To ensure operational continuity and researcher safety, we must understand the physical chemistry of the molecule and design our personal protective equipment (PPE) and handling protocols around those specific mechanistic properties.

This guide provides a comprehensive, self-validating operational framework for the safe handling, weighing, and disposal of this compound.

Mechanistic Hazard Analysis

(R)-2-(Benzoyloxy)propanoic acid presents three primary hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1].

The Causality of the Hazard: Unlike simple aliphatic acids (e.g., standard lactic acid), this molecule features a bulky, lipophilic benzoyl group. This structural modification significantly increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate the lipid-rich stratum corneum of the skin. Once dermal or ocular penetration occurs, the free carboxylic acid moiety drives a localized drop in pH, leading to rapid protein denaturation and acute irritation[1]. Therefore, our PPE strategy must prioritize mitigating both acidic corrosion and lipophilic penetration.

PPE Specification and Causality Matrix

To counteract the specific physicochemical properties of (R)-2-(Benzoyloxy)propanoic acid, PPE must be selected based on quantitative barrier metrics rather than general lab defaults. The American Chemical Society (ACS) and OSHA mandate that PPE selection be directly tied to a rigorous hazard assessment[2][3].

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection (Solid) Nitrile Gloves 4 mil thicknessProvides sufficient barrier against the dry solid. The lipophilic nature of the powder requires a non-porous synthetic rubber[2].
Hand Protection (Solution) Butyl Rubber Gloves> 240 min breakthroughIf the acid is dissolved in organic solvents (e.g., DCM, DMF), standard nitrile degrades rapidly. Butyl rubber prevents solvent-mediated dermal transport.
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantAirborne acidic dust reacts instantly with ocular moisture. Safety glasses with gaps are insufficient; tight-fitting goggles are mandatory[4].
Body Protection 100% Cotton Lab CoatSurface Resistivity <1011Ω Synthetic coats generate static electricity, which can aerosolize fine organic powders. Cotton mitigates static charge buildup.
Respiratory Fume Hood or N95/P100Face Velocity 100 LFMPrevents inhalation of irritating particulates during transfer. If a hood is unavailable, a NIOSH-approved particulate respirator is required[2].

Operational Workflow & Decision Tree

The physical state of the chemical dictates the required engineering controls and PPE. The following operational workflow illustrates the integration of these safety measures.

PPE_Workflow Start Handling (R)-2-(Benzoyloxy) propanoic acid State Determine Physical State Start->State Solid Solid Powder Form State->Solid Solution Dissolved in Solvent (e.g., DCM, DMF) State->Solution SolidPPE Standard PPE: Nitrile Gloves (≥4 mil) Safety Goggles Cotton Lab Coat Solid->SolidPPE EngControl1 Weighing Enclosure / Chemical Fume Hood Solid->EngControl1 SolventPPE Enhanced PPE: Butyl Rubber Gloves Splash Goggles Chemical Apron Solution->SolventPPE EngControl2 Chemical Fume Hood (Face Velocity ≥100 LFM) Solution->EngControl2 Decon Decontamination: 1% NaHCO3 Wipe Validate with pH Strip EngControl1->Decon EngControl2->Decon

Workflow for PPE selection and handling of (R)-2-(Benzoyloxy)propanoic acid based on physical state.

Self-Validating Experimental Protocol: Safe Weighing & Transfer

To build a trustworthy safety culture, protocols cannot rely on blind execution; they must be self-validating. This means incorporating real-time checks to ensure the safety controls are actively working.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood or ductless weighing enclosure.

  • Self-Validation: Before opening the chemical container, hold a Kimwipe at the sash opening. The tissue must pull inward at a steady 45-degree angle, visually validating a face velocity of approximately 80–100 linear feet per minute (LFM)[2].

Step 2: Static Mitigation & Transfer

  • Action: Use a static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) to handle the solid.

  • Rationale: Organic powders like (R)-2-(Benzoyloxy)propanoic acid are highly susceptible to triboelectric charging. Static scatter can cause the powder to bypass the weighing boat and contaminate the operator's gloves or the balance.

  • Execution: Utilize the "weighing by difference" technique. Tare the sealed source vial, transfer an estimated amount into a secondary closed vial inside the hood, and re-weigh the source vial. This drastically minimizes the time the powder is exposed to open air.

Step 3: Decontamination & Neutralization

  • Action: Wipe down the balance pan, spatulas, and hood surface using a laboratory wipe dampened with a 1% Sodium Bicarbonate ( NaHCO3​ ) solution.

  • Self-Validation: Swab the decontaminated surfaces with a damp universal pH test strip. A reading of pH 7.0 validates that all residual microscopic acid particles have been successfully neutralized[5].

Disposal and Spill Management

Improper disposal of functionalized organic acids can lead to dangerous cross-reactions in waste streams.

  • Dry Spills: Do not use water to clean up a dry spill, as this will dissolve the acid and spread the contamination. Instead, gently cover the powder with a basic absorbent (e.g., Basic Spill-X or sodium carbonate powder) to neutralize it in situ[5]. Sweep the neutralized mixture into a sealable bag using a dedicated dustpan.

  • Waste Segregation: Solid waste and contaminated PPE (gloves, wipes) must be placed in a dedicated, labeled hazardous waste bin destined for high-temperature incineration.

  • Liquid Waste: If the acid is dissolved in a solvent, segregate the waste based on the solvent type (halogenated vs. non-halogenated). Critical Warning: Never dispose of (R)-2-(Benzoyloxy)propanoic acid in waste containers containing strong oxidizing agents (e.g., Nitric acid), as the organic benzoyl ring is highly susceptible to exothermic oxidation.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from:[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(Benzoyloxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(Benzoyloxy)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.